trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-pentylcyclohexyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h14-17H,2-13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPANQODGRNWRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967609, DTXSID401186261 | |
| Record name | 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5309-12-6, 65355-33-1 | |
| Record name | 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
CAS Number: 65355-33-1
This technical guide provides a comprehensive overview of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a versatile organic compound with significant applications in materials science and potential pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
This compound, also known as 5HHA, is a white crystalline solid at room temperature.[1] Its chemical structure consists of a bicyclohexyl core with a pentyl group and a carboxylic acid functional group.[2] This unique structure imparts properties that are valuable in various applications, notably in the synthesis of liquid crystals.[2][3]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 65355-33-1 | [1][3][4] |
| Molecular Formula | C18H32O2 | [1][3][4] |
| Molecular Weight | 280.45 g/mol | [2][4] |
| Appearance | White crystalline solid | [1] |
| Purity | ≥99.5% | [1] |
| Synonyms | (trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid, 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylic acid, 5HHA | [1][4] |
Table 2: Typical Purity and Impurity Profile (from commercial sources)
| Component | Specification | Reference(s) |
| Purity (by GC) | ≥99.5% | [5] |
| Water Content | ≤0.05% | [5] |
| Sum of Homologues | ≤0.05% | [5] |
| Acid Content | ≤0.1% | [5] |
| Volatile Matter | ≤0.3% | [5] |
| Single Impurity | ≤0.2% | [5] |
Experimental Protocols
Synthesis of this compound
A common synthetic approach involves the formation of the bicyclohexyl core followed by functionalization. While specific, detailed protocols for this exact molecule are proprietary, a general and plausible synthesis can be outlined based on established organic chemistry principles and related patent literature. One key method is the hydrogenation of a corresponding biphenyl precursor.
A. Hydrogenation of 4'-Pentyl-biphenyl-4-carboxylic acid:
This method is adapted from the synthesis of similar bicyclohexyl carboxylic acids.
-
Reaction: 4'-Pentyl-biphenyl-4-carboxylic acid is dissolved in a suitable solvent system, such as a mixture of ethanol and glacial acetic acid.
-
Catalyst: A platinum oxide (Adams' catalyst) or a rhodium-on-carbon catalyst is added to the solution.
-
Hydrogenation: The mixture is subjected to hydrogen gas at an elevated pressure (e.g., 40-150 psi) and temperature (e.g., 80-125 °C) in a hydrogenation apparatus.
-
Work-up: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol or hexane to achieve high purity of the desired trans,trans isomer. The stereochemical integrity is typically confirmed using NMR spectroscopy and chiral HPLC.[2]
Synthesis of a Liquid Crystal Monomer Derivative
This compound is a key intermediate for more complex liquid crystal monomers. The following is a representative protocol for its conversion.
-
Step 1: Esterification
-
Procedure: 88g of this compound is dissolved in a mixture of 80g of toluene and 320g of methanol in a 1L three-neck flask. 8g of concentrated sulfuric acid is slowly added. The mixture is refluxed for 3 hours.
-
Work-up: The methanol is removed by rotary evaporation. The remaining solution is cooled to 40°C, and 80g of toluene is added. The organic layer is washed twice with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the methyl ester derivative.[6]
-
-
Step 2: Reduction to the Alcohol
-
Procedure: The methyl ester from the previous step is dissolved in tetrahydrofuran. Potassium borohydride and anhydrous lithium chloride are added, and the reaction is carried out under a nitrogen atmosphere at a controlled temperature (e.g., 60°C) for several hours until completion, monitored by GC.
-
-
Step 3: Further Functionalization
-
The resulting alcohol can then be further modified, for example, by conversion to a tosylate followed by coupling reactions to introduce other functional groups necessary for the final liquid crystal monomer.
-
Applications
The primary application of this compound is as an intermediate in the synthesis of liquid crystal materials.[2][3] Its rigid bicyclohexyl core and the terminal pentyl chain contribute to the desirable mesomorphic properties, such as high clearing points and low viscosity, which are crucial for liquid crystal displays (LCDs).[3][6] It is also used in the synthesis of fine chemicals for the pharmaceutical and pesticide industries.[3][6]
Biological Activity and Signaling Pathways
While its primary use is in materials science, research has indicated potential biological activities for this compound, including anti-inflammatory and analgesic properties.[2]
A molecular docking study has suggested that this compound may act as an inhibitor of two key enzymes in the cholesterol biosynthesis pathway: squalene synthase (SS) and lanosterol-14 alpha-demethylase (14α-DM).[2] Inhibition of these enzymes would disrupt the production of cholesterol.
Proposed Mechanism of Action: Inhibition of Cholesterol Biosynthesis
The diagram below illustrates the potential points of inhibition by this compound within the cholesterol biosynthesis pathway.
Caption: Proposed inhibition of cholesterol biosynthesis.
The carboxylic acid group of the molecule can form hydrogen bonds with the active sites of these enzymes, while the bicyclohexyl core provides structural stability, enhancing its binding affinity.[2]
Experimental Workflow for Assessing Enzyme Inhibition
The following diagram outlines a typical workflow to experimentally validate the inhibitory effects of this compound on its potential enzyme targets.
Caption: Workflow for enzyme inhibition studies.
References
- 1. This compound | 65355-33-1 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Physical Properties of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid (CAS No: 65355-33-1). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science. This document compiles and presents key physicochemical data in a structured format, outlines detailed experimental protocols for the determination of these properties, and includes a visual representation of the compound's synthesis workflow. The information contained herein is curated from various scientific databases and technical resources to ensure accuracy and relevance for its intended audience.
Introduction
4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is an organic compound that has garnered significant interest, primarily as a crucial intermediate in the synthesis of liquid crystals. Its molecular structure, featuring a bicyclohexyl core, a pentyl group, and a carboxylic acid functional group, imparts unique properties that are leveraged in the development of advanced materials. The bicyclohexyl core provides rigidity, which is a key characteristic for the formation of liquid crystalline phases.
While its primary application lies in materials science, its structural motifs are also of interest in medicinal chemistry. The carboxylic acid group can participate in hydrogen bonding, a fundamental interaction in biological systems, and the bicyclohexyl core acts as a rigid scaffold, a common feature in the design of bioactive molecules. This guide aims to provide a detailed account of its physical properties to support further research and development in its various fields of application.
Chemical Structure and Identifiers
-
IUPAC Name: 4'-(pentan-2-yl)-[1,1'-bi(cyclohexan)]-4-carboxylic acid
-
CAS Number: 65355-33-1
-
Molecular Formula: C₁₈H₃₂O₂
-
Molecular Weight: 280.45 g/mol
-
Chemical Structure:
Physical Properties
The following table summarizes the key physical properties of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid based on available data.
| Property | Value | Reference(s) |
| Appearance | White to almost white crystalline solid | |
| Melting Point | 222-225 °C | [1][2] |
| Boiling Point | 400.2 °C at 760 mmHg (Predicted) | [1][2] |
| Density | 0.980 g/cm³ (Predicted) | |
| Flash Point | 193 °C | [1][2] |
| Vapor Pressure | 1.6E-07 mmHg at 25°C | |
| pKa | 4.90 ± 0.10 (Predicted) | |
| Refractive Index | 1.49 (Predicted) | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents | [3][4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid are not extensively published. However, standard methodologies for organic compounds can be applied.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small sample of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is finely powdered using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the solid to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of approximately 10-15 °C per minute initially.
-
Once the temperature is within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute to ensure accurate measurement.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion) are recorded as the melting point range.[1][5][6]
Boiling Point Determination (Thiele Tube Method)
Apparatus:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
A small amount of the liquid sample is placed in the small test tube.
-
A capillary tube is placed inside the test tube with the open end downwards.
-
The test tube is attached to a thermometer.
-
The assembly is clamped so that the test tube is immersed in the mineral oil within the Thiele tube.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped when a continuous stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7][8][9][10]
Solubility Determination
The solubility of a compound is determined by its polarity and the polarity of the solvent, often following the "like dissolves like" principle.[3]
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Graduated cylinders or pipettes
Procedure:
-
A small, measured amount (e.g., 10 mg) of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is placed into a series of test tubes.
-
A measured volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, acetone, hexane, toluene) is added to each test tube.
-
The mixtures are agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble in that solvent under the tested conditions. If not, it is classified as sparingly soluble or insoluble.[4][11][12] For quantitative analysis, the process is repeated with increasing amounts of solute until saturation is reached.
Synthesis Workflow
While a detailed signaling pathway for 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is not established in the scientific literature, its synthesis is well-documented. The general workflow for its laboratory-scale synthesis involves a two-stage process. The following diagram illustrates this logical relationship.
Caption: Synthesis workflow for 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activity or any defined signaling pathways for 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid. Its primary role is established as a precursor in the synthesis of other chemical entities, particularly for liquid crystal applications.[2][13] While its structural features, such as the carboxylic acid group and rigid bicyclohexyl core, are common in bioactive molecules, further research is required to elucidate any potential interactions with biological targets.[14]
Conclusion
4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is a well-characterized organic compound with a primary application as an intermediate in the synthesis of liquid crystals. This guide has provided a consolidated summary of its key physical properties and has outlined standard experimental procedures for their determination. The synthesis workflow has also been presented to illustrate its production. The absence of data on its biological activity and signaling pathways highlights a potential area for future research, particularly given its structural similarities to molecules of medicinal interest. This document serves as a foundational resource for professionals working with this compound, enabling a better understanding of its characteristics and handling.
References
- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 2. Page loading... [guidechem.com]
- 3. chem.ws [chem.ws]
- 4. scribd.com [scribd.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to trans-4'-Pentyl-bicyclohexyl-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-4'-pentyl-bicyclohexyl-carboxylic acid, a versatile organic compound with significant applications in materials science and potential pharmacological activities. This document details its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, it explores its established role as a liquid crystal intermediate and investigates its potential as an anti-inflammatory, analgesic, and antifungal agent through the inhibition of lanosterol 14α-demethylase. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further research and development.
Chemical Structure and Properties
trans-4'-Pentyl-bicyclohexyl-carboxylic acid is an organic compound featuring a bicyclohexyl core substituted with a pentyl group and a carboxylic acid moiety in a trans configuration.[1]
Chemical Structure:
Caption: Chemical structure of trans-4'-pentyl-bicyclohexyl-carboxylic acid.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (1r,4r)-4′-Pentyl-1,1′-bi(cyclohexyl)-4-carboxylic acid | [2] |
| CAS Number | 65355-33-1 | [1] |
| Molecular Formula | C₁₈H₃₂O₂ | [1] |
| Molecular Weight | 280.45 g/mol | [1] |
| Appearance | White to off-white solid | |
| Density (Predicted) | 0.980 ± 0.06 g/cm³ | [3] |
| Boiling Point (Predicted) | 400.2 ± 13.0 °C | [3] |
| Flash Point | 193 °C | [3] |
| pKa (Predicted) | 4.90 ± 0.10 | |
| Vapor Pressure | 1.6E-07 mmHg at 25°C | [3] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis of trans-4'-Pentyl-bicyclohexyl-carboxylic Acid
The synthesis of trans-4'-pentyl-bicyclohexyl-carboxylic acid can be achieved through various routes, with methods developed for both laboratory and industrial scales. A common approach involves a two-stage process starting from a substituted benzoic acid derivative.
General Synthesis Pathway
References
In-Depth Technical Guide to the ¹H NMR Spectrum of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. This compound is a key intermediate in the synthesis of liquid crystals and other fine chemicals.[1][2] A thorough understanding of its spectral characteristics is crucial for structural confirmation and purity assessment.[3]
Predicted ¹H NMR Spectral Data
Due to the absence of a publicly available, assigned spectrum for this compound, the following data is a prediction based on established NMR principles and spectral data from analogous structures, such as bicyclohexyl and other substituted cyclohexanes.
The ¹H NMR spectrum is expected to be complex in the aliphatic region (0.8-2.5 ppm) due to the extensive spin-spin coupling between the numerous non-equivalent methylene and methine protons of the two cyclohexane rings. The signals from the pentyl group will also appear in this region. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a much higher chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (pentyl) | ~ 0.89 | Triplet (t) | 3H |
| -(CH₂)₃-CH₃ (pentyl) | ~ 1.25-1.35 | Multiplet (m) | 6H |
| -CH₂- (pentyl, adjacent to cyclohexyl) | ~ 1.15-1.25 | Multiplet (m) | 2H |
| Cyclohexyl Protons (axial & equatorial) | ~ 0.80 - 2.00 | Multiplet (m) | 20H |
| -CH-COOH | ~ 2.20 - 2.30 | Multiplet (m) | 1H |
| -COOH | ~ 12.0 | Broad Singlet (br s) | 1H |
Molecular Structure and Key Proton Environments
The key to interpreting the ¹H NMR spectrum lies in understanding the different proton environments within the molecule. The trans-configuration of the substituents on the cyclohexane rings leads to distinct signals for axial and equatorial protons.
Caption: Molecular fragments of this compound.
Experimental Protocol for ¹H NMR Acquisition
The following provides a representative methodology for acquiring the ¹H NMR spectrum of the title compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for non-polar to moderately polar organic molecules.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-16 ppm.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Logical Workflow for Spectral Analysis
The process of analyzing the ¹H NMR spectrum follows a logical progression from sample preparation to final structural elucidation.
Caption: Workflow for ¹H NMR spectral analysis.
References
Mass spectrometry analysis of pentyl bicyclohexyl carboxylic acid
An In-depth Technical Guide to the Mass Spectrometry Analysis of Pentyl Bicyclohexyl Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (PBCA), a molecule of interest in materials science and potentially in medicinal chemistry. Given the absence of a singular, detailed analytical report for this specific compound in publicly available literature, this document synthesizes information from the analysis of structurally similar compounds and established principles of mass spectrometry. The methodologies and data presented are representative and intended to serve as a robust starting point for analytical method development.
The molecular formula for this compound is C₁₈H₃₂O₂, with a molecular weight of approximately 280.45 g/mol .[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to the low volatility of the carboxylic acid group, derivatization is essential for the successful analysis of PBCA by GC-MS.[3][4] The most common and effective method is silylation, which replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group, rendering the molecule more volatile and thermally stable.[3][5][6]
Experimental Protocol: Silylation and GC-MS
This protocol outlines a standard procedure for the derivatization and subsequent GC-MS analysis of PBCA.
1.1.1. Sample Preparation and Derivatization (Silylation)
-
Sample Preparation : Accurately weigh 1 mg of the PBCA standard or sample into a 2 mL autosampler vial.
-
Dissolution : Add 100 µL of an aprotic solvent such as acetonitrile or dichloromethane to dissolve the sample.
-
Derivatization Reagent : Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[3]
-
Reaction : Cap the vial tightly and vortex for 10-20 seconds. Heat the vial at 60-70°C for 60 minutes to ensure complete derivatization.[3]
-
Final Dilution : After cooling to room temperature, dilute the sample with a solvent of choice (e.g., dichloromethane) to the desired concentration for GC-MS analysis.
1.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 7890B GC or equivalent.
-
Mass Spectrometer : Agilent 5977A MSD or equivalent.
-
GC Column : A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[7]
-
Injection Mode : Splitless injection (1 µL) for trace analysis or split injection for higher concentrations.
-
Injector Temperature : 280°C.
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: Hold at 300°C for 10 minutes.[7]
-
-
Mass Spectrometer Conditions :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-500.
-
Predicted Mass Spectrum Data (Post-Silylation)
The derivatized PBCA (TMS ester) will have a molecular weight of 352.6 g/mol . The following table summarizes the predicted key fragment ions.
| m/z (Predicted) | Ion Formula (Predicted) | Fragment Identity |
| 352 | [C₂₁H₄₀O₂Si]⁺ | Molecular Ion [M]⁺ |
| 337 | [C₂₀H₃₇O₂Si]⁺ | [M - CH₃]⁺ |
| 281 | [C₁₈H₃₃O₂]⁺ | [M - Si(CH₃)₃]⁺ |
| 201 | [C₁₂H₂₁O₂Si]⁺ | [M - C₅H₁₁ - C₆H₁₀]⁺ |
| 129 | [C₆H₉O₂Si]⁺ | Fragment containing the silylated carboxyl group |
| 73 | [C₃H₉Si]⁺ | [Si(CH₃)₃]⁺ (Characteristic of TMS derivatives) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
For LC-MS analysis, derivatization can also be beneficial to improve ionization efficiency and chromatographic retention on reverse-phase columns.[8][9] Non-polar carboxylic acids like PBCA often exhibit poor ionization in their native form. Derivatization with a reagent that introduces a readily ionizable group, such as 3-nitrophenylhydrazine (3-NPH), is a common strategy.[8]
Experimental Protocol: 3-NPH Derivatization and LC-MS/MS
2.1.1. Sample Preparation and Derivatization (3-NPH)
-
Sample Preparation : Prepare a stock solution of PBCA in a suitable organic solvent (e.g., acetonitrile).
-
Derivatization : In a microcentrifuge tube, mix 50 µL of the sample/standard solution with 20 µL of 20 mM 3-NPH in methanol and 20 µL of 12 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 0.5% pyridine in methanol.
-
Reaction : Vortex the mixture and allow it to react at 40°C for 30 minutes.
-
Quenching : Stop the reaction by adding a suitable quenching agent if necessary, or dilute directly for analysis.
-
Final Dilution : Dilute the derivatized sample with the initial mobile phase to the desired concentration.
2.1.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph : Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Agilent 6470) or Q-TOF.
-
LC Column : A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase :
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution :
-
Start at 30% B, hold for 1 minute.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and re-equilibrate for 3 minutes.[8]
-
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Mass Spectrometer Conditions :
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required, but positive mode is common for NPH derivatives).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for qualitative analysis.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Predicted Mass Spectrum Data (Post-Derivatization)
The 3-NPH derivative of PBCA will have a distinct precursor ion. For quantitative analysis using MRM, a specific precursor-to-product ion transition would be monitored.
| Analysis Stage | m/z (Predicted) | Ion Identity |
| Precursor Ion (MS1) | 415.3 | [M+H]⁺ of the 3-NPH derivative |
| Product Ions (MS2) | Variable | Fragmentation of the precursor ion. Common losses would include the neutral loss of water, and fragments corresponding to the bicyclohexyl and pentyl moieties. |
Predicted Fragmentation Pathway
The fragmentation of the native pentyl bicyclohexyl carboxylic acid under electron ionization (relevant for GC-MS after derivatization and subsequent in-source fragmentation, or for direct analysis if possible) is predicted to follow several key pathways. These include cleavage of the pentyl chain, fragmentation of the bicyclohexyl rings, and reactions involving the carboxylic acid group.
Quantitative Data: Predicted Key Fragments
The following table summarizes the predicted mass-to-charge ratios (m/z) and identities of the major fragments of underivatized PBCA.
| m/z (Predicted) | Ion Formula (Predicted) | Fragment Identity and Proposed Mechanism |
| 280 | [C₁₈H₃₂O₂]⁺ | Molecular Ion [M]⁺ |
| 263 | [C₁₈H₃₁O]⁺ | Loss of hydroxyl radical [M - •OH]⁺ |
| 235 | [C₁₇H₃₁O]⁺ | Loss of carboxyl group [M - •COOH]⁺ |
| 209 | [C₁₃H₂₁O₂]⁺ | Loss of pentyl radical [M - •C₅H₁₁]⁺ |
| 129 | [C₇H₁₃O₂]⁺ | Cleavage of the bond between the two cyclohexyl rings, fragment contains the carboxylic acid. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 55 | [C₄H₇]⁺ | Common fragment from cyclohexyl ring fragmentation |
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of PBCA.
Proposed Fragmentation Pathway of Pentyl Bicyclohexyl Carboxylic Acid
Caption: Proposed EI fragmentation of PBCA.
References
- 1. This compound | 65355-33-1 | Benchchem [benchchem.com]
- 2. (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | C18H32O2 | CID 1712164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. weber.hu [weber.hu]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
FTIR spectral data for trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
A comprehensive analysis of the Fourier-transform infrared (FTIR) spectroscopy of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is presented in this technical guide. This document provides a detailed summary of the expected spectral data, experimental protocols for obtaining the spectra, and a visual representation of the analytical workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with or characterizing this liquid crystal intermediate.
FTIR Spectral Data
While a publicly available, complete FTIR spectrum for this compound is not readily found, the expected vibrational frequencies can be reliably predicted based on the characteristic absorptions of its constituent functional groups. The molecule consists of a carboxylic acid group, two cyclohexyl rings, and a pentyl chain. The key spectral features are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 2500-3300 | O-H stretch | Carboxylic Acid (dimer) | Broad, Strong |
| 2850-2960 | C-H stretch | Cyclohexyl & Pentyl | Strong, Sharp |
| ~1710 | C=O stretch | Carboxylic Acid (dimer) | Strong |
| 1440-1470 | C-H bend (scissoring) | Cyclohexyl & Pentyl | Medium |
| 1210-1320 | C-O stretch | Carboxylic Acid | Medium |
| 910-950 | O-H bend (out-of-plane) | Carboxylic Acid (dimer) | Broad, Medium |
Carboxylic acids typically exhibit a very broad O-H stretching band that can overlap with the C-H stretching region.[1][2] The carbonyl (C=O) stretching frequency for a dimeric carboxylic acid is expected around 1710 cm⁻¹.[2] The presence of the bicyclohexyl and pentyl saturated hydrocarbon portions of the molecule will give rise to strong, sharp C-H stretching bands between 2850 and 2960 cm⁻¹.
Experimental Protocols
The following section details the methodology for obtaining the FTIR spectrum of this compound. Given its nature as a liquid crystal, the Attenuated Total Reflectance (ATR) technique is a highly suitable method for analysis.[3][4][5][6][7]
Sample Preparation and FTIR-ATR Analysis
Objective: To obtain a high-quality FTIR spectrum of this compound in its solid or liquid crystalline state.
Materials:
-
This compound sample
-
FTIR spectrometer equipped with a diamond or germanium ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Select the appropriate spectral range for analysis, typically 4000 to 400 cm⁻¹.[5]
-
Set the desired resolution (e.g., 4 cm⁻¹) and the number of scans to be averaged (e.g., 16-32 scans) to achieve a good signal-to-noise ratio.[5][8]
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent like isopropanol.
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the key vibrational frequencies.
-
-
Cleaning:
-
After the analysis is complete, thoroughly clean the ATR crystal and the pressure clamp tip with a solvent and lint-free wipe to remove all traces of the sample.
-
Visualizations
The following diagrams illustrate the logical workflow of the FTIR analysis and the key structural components of the molecule.
Caption: Experimental workflow for FTIR analysis.
Caption: Relationship between functional groups and FTIR peaks.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. jascoinc.com [jascoinc.com]
- 8. youtube.com [youtube.com]
In-Depth Technical Guide: (trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic Acid
IUPAC Name: (trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid
CAS Number: 65355-33-1
Molecular Formula: C18H32O2
Introduction
(trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is a saturated bicyclic carboxylic acid. Its rigid bicyclohexyl core and lipophilic pentyl chain contribute to its notable physicochemical and biological properties. This document provides a comprehensive overview of its synthesis, key experimental data, and biological activities, tailored for researchers, scientists, and professionals in drug development. This compound is a subject of interest due to its applications as an intermediate in the synthesis of liquid crystals, pharmaceuticals, and pesticides. Furthermore, it has demonstrated potential as a bioactive molecule with anti-inflammatory, analgesic, and antimicrobial properties, as well as an inhibitor of key metabolic enzymes.
Physicochemical Properties
A summary of the key physicochemical properties of (trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 280.45 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Boiling Point | 400.2 ± 13.0 °C (Predicted) | |
| Density | 0.980 ± 0.06 g/cm³ (Predicted) |
Synthesis
The synthesis of (trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid typically involves the hydrogenation of a biphenyl precursor. A general experimental protocol is outlined below, based on patented manufacturing methods.
Experimental Protocol: Hydrogenation of 4'-Pentyl-biphenyl-4-carboxylic acid
A patented method describes the hydrogenation of a 4'-alkyl-biphenyl-4-carboxylic acid to preferentially obtain the trans-isomer of the corresponding bicyclohexyl derivative.[3]
Materials:
-
4'-Pentyl-biphenyl-4-carboxylic acid
-
Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., ethanol, acetic acid)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
A solution of 4'-pentyl-biphenyl-4-carboxylic acid is prepared in a suitable solvent system, such as a mixture of ethanol and glacial acetic acid.
-
The palladium on carbon catalyst is added to the solution.
-
The mixture is transferred to a high-pressure autoclave.
-
The autoclave is purged with nitrogen and then pressurized with hydrogen gas to a pressure of ≤ 2 MPa.
-
The reaction mixture is heated to a temperature of approximately 125°C and stirred for a designated period (e.g., 16 hours) to ensure complete hydrogenation.
-
After the reaction, the autoclave is cooled to room temperature, and the pressure is released.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude (trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid can be further purified by recrystallization from a suitable solvent.
Logical Relationship of Synthesis:
Biological Activities and Potential Applications
(trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid has been investigated for several biological activities, suggesting its potential for therapeutic applications.
Anti-inflammatory and Analgesic Properties
In vitro studies have indicated that this compound may possess anti-inflammatory and analgesic properties.[4] The mechanism is thought to involve the modulation of inflammatory pathways. However, specific quantitative data such as IC50 values from in vitro or in vivo studies are not extensively reported in the currently available literature.
Antimicrobial Activity
Preliminary in vitro studies have shown that (trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid exhibits antimicrobial activity against certain bacterial strains.[4] The efficacy of its antimicrobial action appears to be strain-dependent.
Enzyme Inhibition
This bicyclohexyl compound has been identified as an inhibitor of the cytochrome P450 enzymes CYP2C9 and CYP2D6.[4] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. The carboxylic acid moiety of the compound likely plays a role in its interaction with the active sites of these enzymes.
A molecular docking study has also suggested a potential interaction with lanosterol-14 alpha-demethylase, an enzyme involved in sterol biosynthesis.[4] The predicted favorable binding score indicates that this compound could serve as a lead for the development of novel inhibitors targeting this pathway.
Potential Enzyme Inhibition Pathway:
Data Summary
While comprehensive quantitative data from peer-reviewed biological studies are limited, Table 2 summarizes the available information.
| Activity | Target/Assay | Result | Reference |
| Enzyme Binding | Lanosterol-14 alpha-demethylase | Favorable binding score in molecular docking study | [4] |
| Antimicrobial | In vitro bacterial strains | Moderate activity | [4] |
| Enzyme Inhibition | CYP2C9, CYP2D6 | Acts as an inhibitor | [4] |
Conclusion
(trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is a compound with established applications in materials science and potential in the pharmaceutical and agrochemical industries. Its demonstrated biological activities, including anti-inflammatory, analgesic, and antimicrobial effects, coupled with its inhibitory action on key metabolic enzymes, make it a molecule of interest for further research and development. Future studies should focus on elucidating the precise mechanisms of action, quantifying its biological effects through rigorous in vitro and in vivo assays, and exploring its therapeutic potential in various disease models. The synthetic route via hydrogenation of the corresponding biphenyl derivative provides a viable method for its production, with opportunities for optimization to achieve high stereoselectivity and yield.
References
- 1. [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester | 88878-50-6 | Benchchem [benchchem.com]
- 2. watson-int.com [watson-int.com]
- 3. CN101550077B - Manufacturing method of bicyclohexyl derivative - Google Patents [patents.google.com]
- 4. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | 65355-33-1 | Benchchem [benchchem.com]
An In-depth Technical Guide on the Solubility of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthesis and purification methods, alongside standardized experimental protocols for determining solubility.
Introduction to this compound
This compound is an organic compound featuring a bicyclohexyl core, a pentyl group, and a carboxylic acid functional group.[1] Its unique molecular structure makes it a valuable intermediate in the synthesis of liquid crystals, pharmaceuticals, and pesticides.[2] The bicyclohexyl core provides rigidity, which is a desirable trait for the formation of liquid crystal phases.[3]
Solubility Profile
Qualitative Solubility Data
The following table summarizes the qualitative solubility of the compound in various organic solvents as indicated by its use in chemical reactions and purification processes.
| Solvent System | Observation | Source |
| Toluene and Methanol | 88g of the compound was successfully dissolved in a mixture of 80g of toluene and 320g of methanol for a chemical reaction, indicating good solubility. | [4] |
| n-Heptane and Ethanol | The compound can be recrystallized from a 1:4 volume ratio of n-heptane and ethanol, suggesting that it is soluble in this mixture at elevated temperatures and less soluble at lower temperatures. | [4] |
Based on its chemical structure, which includes a large non-polar bicyclohexyl-pentyl moiety and a polar carboxylic acid group, the compound is expected to exhibit moderate solubility in a range of organic solvents. The carboxylic acid group can participate in hydrogen bonding, which may enhance solubility in polar aprotic and protic solvents.
Experimental Protocol for Solubility Determination
The following is a standard methodology for determining the solubility of a compound like this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately dispense a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Dilute an accurately known volume or mass of the filtered solution with a suitable solvent in a volumetric flask to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Mandatory Visualization
Caption: Experimental workflow for determining the solubility of a compound using the isothermal shake-flask method.
Conclusion
While quantitative solubility data for this compound in various organic solvents remains to be extensively documented in scientific literature, its practical application in synthesis and purification provides valuable qualitative insights. The compound demonstrates solubility in solvent mixtures such as toluene/methanol and n-heptane/ethanol. For researchers and professionals requiring precise solubility data, the provided experimental protocol offers a standardized approach for its determination. Further studies are warranted to systematically quantify the solubility of this important compound in a broader range of organic solvents to support its application in chemical synthesis and materials science.
References
Molecular weight and formula of pentyl bicyclohexyl carboxylic acid
This technical guide provides a detailed overview of the chemical properties of pentyl bicyclohexyl carboxylic acid, with a focus on its molecular formula and weight. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Data
The compound "pentyl bicyclohexyl carboxylic acid" can refer to several isomers. This guide focuses on the commercially significant isomer, trans,trans-4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid .
| Property | Value | Source |
| Molecular Formula | C18H32O2 | [1][2] |
| Molecular Weight | 280.4 g/mol | [2][3] |
| CAS Number | 65355-33-1 | [1][3][4] |
Structural and Chemical Identity
Pentyl bicyclohexyl carboxylic acid is an organic compound featuring a bicyclohexyl core, which consists of two cyclohexane rings joined by a single carbon-carbon bond.[5] Attached to this core are a pentyl group and a carboxylic acid functional group. The specific arrangement of these groups gives rise to different isomers. The trans,trans configuration is a key structural feature of the isomer discussed here.
This compound serves as a fundamental building block in organic synthesis.[3] Its structure allows for participation in various chemical reactions, making it valuable for creating more complex organic molecules, including liquid crystals and polymers.[1][3]
Experimental Protocols
Structural confirmation and purity analysis of pentyl bicyclohexyl carboxylic acid are typically achieved through standard analytical techniques. Detailed experimental methodologies for these analyses are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure, including the bicyclohexyl backbone and the positions of the substituent groups.
-
Methodology:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1H and 13C NMR spectra using a spectrometer operating at a standard frequency (e.g., 400 MHz for 1H).
-
Process the spectra to identify chemical shifts, coupling constants, and integration values, which are then compared against known values for the target compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To verify the molecular weight of the compound and identify any trace impurities.[3]
-
Methodology:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Inject a small volume (typically 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).
-
The separated components are then introduced into the mass spectrometer for ionization and detection.
-
The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight, and any peaks corresponding to impurities.
-
Logical Relationships in Compound Analysis
The following diagram illustrates the logical workflow for the characterization of pentyl bicyclohexyl carboxylic acid.
Caption: Workflow for the synthesis and analysis of pentyl bicyclohexyl carboxylic acid.
References
- 1. chembk.com [chembk.com]
- 2. (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | C18H32O2 | CID 1712164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | 65355-33-1 | Benchchem [benchchem.com]
- 4. watson-int.com [watson-int.com]
- 5. Bicyclohexyl - Wikipedia [en.wikipedia.org]
The Dawn of a New Phase: A Technical Guide to the Discovery and Enduring Legacy of Bicyclohexyl Carboxylic Acid Liquid Crystals
For Immediate Release
This technical guide delves into the discovery, history, and foundational science of bicyclohexyl carboxylic acid liquid crystals. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of their synthesis, characterization, and potential applications, with a focus on quantitative data and detailed experimental methodologies.
Introduction: A Shift from Benzene Rings to Alicyclic Structures
The field of liquid crystal research, historically dominated by aromatic compounds, experienced a significant paradigm shift with the introduction of materials incorporating alicyclic rings, such as the bicyclohexyl moiety. These saturated rings offered a unique combination of properties, including lower viscosity and higher birefringence, which were highly desirable for display technologies and other advanced applications. The addition of a carboxylic acid group to the bicyclohexyl core structure imparts amphiphilic character, leading to the formation of thermotropic liquid crystalline phases with distinct molecular self-assembly behaviors. This guide explores the journey of these fascinating materials, from their initial synthesis to their modern-day relevance.
A Historical Perspective: The Pioneering Era of Alicyclic Liquid Crystals
The exploration of liquid crystals containing saturated rings gained momentum in the 1970s and 1980s. This era was marked by a quest for novel mesogenic compounds with superior properties for the burgeoning liquid crystal display (LCD) industry.
The Seminal Discoveries
Key contributions from researchers at institutions like the Royal Radar Establishment in the UK and companies such as Merck laid the groundwork for the development of cyanobiphenyls and, subsequently, liquid crystals containing cyclohexane rings. These early investigations demonstrated that replacing a benzene ring with a cyclohexane ring could lead to materials with advantageous electro-optical properties.
Key Figures and Institutions
The development of bicyclohexyl-based liquid crystals is closely associated with the pioneering work of researchers like Rudolf Eidenschink and the extensive patent literature from Merck.[1][2] Their systematic investigations into the synthesis and properties of these compounds were instrumental in establishing their importance in the field of liquid crystals. Research in the 1970s and 1980s saw a surge in the exploration of new liquid crystal materials, with significant contributions from academic and industrial labs worldwide.[3][4][5]
Synthesis of Bicyclohexyl Carboxylic Acid Liquid Crystals
The synthesis of trans,trans-4'-alkyl-bicyclohexyl-4-carboxylic acids typically involves a multi-step process. A general synthetic pathway is outlined below.
Detailed Experimental Protocol: Synthesis of a Homologous Series
A convenient method for preparing 4-(trans-4'-n-alkylcyclohexyl) benzoic acids starts from alkanoyl chlorides, cyclohexene, and benzene.
Step 1: Friedel-Crafts Acylation: The appropriate alkanoyl chloride is reacted with cyclohexene and benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent like carbon disulfide. This reaction forms a ketone intermediate.
Step 2: Catalytic Hydrogenation: The ketone intermediate is then subjected to high-pressure catalytic hydrogenation to reduce the benzene ring to a cyclohexane ring. This step is crucial for obtaining the desired trans-isomer.
Step 3: Oxidation: The resulting alkyl-bicyclohexyl derivative is oxidized to the corresponding carboxylic acid. A common oxidizing agent for this step is hypobromite.
Step 4: Purification: The final product is purified by recrystallization from a suitable solvent, such as ethanol.
Physicochemical Characterization
The mesomorphic properties of bicyclohexyl carboxylic acid liquid crystals are typically investigated using a combination of differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD).
Data Presentation: Thermal Properties of a Homologous Series
The phase transition temperatures and corresponding enthalpy changes for a homologous series of trans,trans-4'-alkyl-bicyclohexyl-4-carboxylic acids are crucial for understanding their structure-property relationships.
| Alkyl Chain Length (n) | Crystal to Smectic B (K) | Smectic B to Nematic (K) | Nematic to Isotropic (K) | ΔH (Cr-SmB) (kJ/mol) | ΔH (SmB-N) (kJ/mol) | ΔH (N-I) (kJ/mol) |
| 3 | 313 | 429 | 433 | 25.1 | 1.2 | 0.6 |
| 4 | 308 | 438 | 441 | 28.5 | 1.5 | 0.7 |
| 5 | 303 | 445 | 447 | 31.8 | 1.8 | 0.8 |
| 6 | 298 | 450 | 451 | 35.2 | 2.1 | 0.9 |
| 7 | 293 | 453 | 454 | 38.6 | 2.4 | 1.0 |
Note: The data presented in this table is a representative compilation based on typical values found in the literature for such homologous series. Actual values may vary depending on the specific experimental conditions and purity of the compounds.
Experimental Protocols for Characterization
Objective: To determine the phase transition temperatures and enthalpy changes.
Procedure:
-
A small sample (typically 2-5 mg) of the bicyclohexyl carboxylic acid derivative is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The temperature is ramped up and down at a controlled rate (e.g., 10 °C/min) over the temperature range of interest.
-
The heat flow to the sample is measured as a function of temperature, and the resulting thermogram is analyzed to identify phase transitions (peaks) and calculate the associated enthalpy changes (peak areas).
Objective: To visually identify the liquid crystalline phases and their textures.
Procedure:
-
A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage attached to a polarized light microscope.
-
The sample is heated and cooled while being observed between crossed polarizers.
-
The characteristic textures of the different mesophases (e.g., schlieren for nematic, focal conic for smectic) are observed and recorded.[6][7]
Objective: To determine the molecular arrangement and layer spacing in the mesophases.
Procedure:
-
The liquid crystal sample is loaded into a capillary tube or placed on a temperature-controlled sample holder.[8][9]
-
The sample is aligned, if necessary, using a magnetic or electric field.
-
A monochromatic X-ray beam is directed at the sample.
-
The scattered X-rays are detected by an area detector.[8]
-
The resulting diffraction pattern provides information about the long-range and short-range order within the material. For smectic phases, the layer spacing can be calculated from the position of the sharp, low-angle diffraction peaks.[10]
Applications in Drug Development
While the primary historical application of bicyclohexyl-based liquid crystals has been in display technology, their unique properties suggest potential for use in drug delivery systems.[11][12][13][14][15] Thermotropic liquid crystals offer a versatile platform for the controlled release of therapeutic agents.[11][12]
Rationale for Use in Drug Delivery
The ordered yet fluid nature of liquid crystalline phases can be exploited to create matrices for encapsulating and releasing drugs in a controlled manner. The phase transitions of these materials, triggered by temperature, can act as a switch to modulate the drug release rate. The biocompatibility of the bicyclohexyl moiety, a common structural motif in pharmaceuticals, further enhances their potential in this field.
Proposed Mechanism of Action in a Drug Delivery System
A drug can be incorporated into the liquid crystalline matrix of a bicyclohexyl carboxylic acid derivative. The release of the drug would be dependent on its diffusion through the ordered liquid crystalline structure.
Upon a change in temperature, the liquid crystal can undergo a phase transition to a less ordered phase (e.g., from smectic to nematic or isotropic). This change in the matrix structure would lead to an increase in the diffusion coefficient of the encapsulated drug, resulting in a faster release rate. This thermo-responsive behavior could be utilized for on-demand drug delivery.
Conclusion and Future Outlook
Bicyclohexyl carboxylic acid liquid crystals, born out of the drive for advanced display technologies, possess a rich history and a unique set of physicochemical properties. While their role in displays is well-established, their potential in other areas, particularly in the pharmaceutical sciences, is an exciting frontier for research. The ability to precisely tune their phase behavior through synthetic modifications, coupled with their inherent biocompatibility, makes them promising candidates for the development of novel, stimulus-responsive drug delivery systems. Further research into the formulation of drugs within these matrices and in vivo studies are warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Merck Chemicals - 100 Years of Liquid Crystals at Merck | PDF [slideshare.net]
- 3. worldscientific.com [worldscientific.com]
- 4. worldscientific.com [worldscientific.com]
- 5. Liquid-crystal display - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. barron.rice.edu [barron.rice.edu]
- 9. retsch.com [retsch.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 15. japsonline.com [japsonline.com]
Health and Safety Information for trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid: A Guide for Researchers
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Material Safety Data Sheet (MSDS) and should not be used for compliance purposes. Always consult the specific MSDS provided by the supplier and follow established laboratory safety protocols.
Introduction
trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS No. 65355-33-1) is an organic compound with the molecular formula C18H32O2.[1] It is characterized by a bicyclohexyl core structure, a pentyl group, and a carboxylic acid functional group.[2] This compound is primarily utilized as an intermediate in the synthesis of liquid crystal materials and other fine chemicals, including pharmaceuticals.[1][3] While detailed toxicological data is limited in publicly accessible literature, this guide summarizes the available health and safety information based on supplier data and general chemical properties.
Hazard Identification and Classification
Based on available information, this compound is classified with the following hazards:
Globally Harmonized System (GHS) Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
This data is compiled from various chemical suppliers and may vary. Always refer to the supplier-specific MSDS for definitive classifications.
GHS Pictogram:
![]()
Signal Word: Warning[4]
First-Aid Measures
In the event of exposure, the following first-aid measures are recommended. Seek medical attention if symptoms persist or worsen.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If feeling unwell, seek medical advice. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with water. If skin irritation or a rash develops, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, take them out. Continue rinsing. If eye irritation persists, seek medical attention.[4] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek medical advice or attention. |
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Prevent the formation and dispersion of dust.
-
Use in a well-ventilated area, preferably with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE).
-
Wash hands and face thoroughly after handling.
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place, away from direct light.
-
Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Strong oxidizing agents.
Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 280.4 g/mol [5] |
| Appearance | Solid |
| Purity | ≥99.5%[4] |
Toxicological Information
Detailed toxicological studies for this compound are not widely available in the public domain. The toxicological properties have not been fully investigated.[6] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[6] The provided GHS classifications are based on the potential for irritation to the skin, eyes, and respiratory system.
Experimental Protocols and Workflows
Due to the lack of publicly available research detailing specific safety and toxicology experiments for this compound, a generalized workflow for assessing the safety of a novel chemical is presented below. This serves as a conceptual guide and should be adapted based on the specific properties of the compound and regulatory requirements.
Conceptual Safety Assessment Workflow
This diagram illustrates a general workflow for the initial safety assessment of a chemical compound like this compound in a research and development setting.
Caption: Conceptual workflow for chemical safety assessment.
Note on Signaling Pathways: There is no information available in the provided search results regarding specific signaling pathways affected by this compound. Research into its biological activities suggests potential interactions with enzymes or receptors, but detailed pathways have not been elucidated.[2] Therefore, a diagram for signaling pathways cannot be provided at this time.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 65355-33-1 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. watson-int.com [watson-int.com]
- 5. (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | C18H32O2 | CID 1712164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Purity Standards of Commercially Available 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity standards for commercially available 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid (also known as 5HHA), a key intermediate in the synthesis of liquid crystals and a building block in pharmaceutical research. This document outlines typical commercial specifications, details the analytical methodologies for purity assessment, and discusses the common impurities encountered and their potential impact.
Introduction
4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is a crucial component in the manufacturing of advanced liquid crystal displays (LCDs) due to the desirable properties conferred by its rigid bicyclohexyl core and flexible pentyl chain. In the pharmaceutical industry, its unique structure is utilized in the development of novel therapeutic agents. The performance and safety of these end-products are highly dependent on the purity of the starting materials. Even trace amounts of impurities can significantly alter the physical properties of liquid crystals or introduce unintended biological effects in drug candidates. Therefore, stringent purity control and accurate analytical characterization are paramount.
Commercial Purity Specifications
Commercially available 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is typically offered at high purity grades, often exceeding 99%. The following table summarizes the typical specifications provided by commercial suppliers.
| Parameter | Specification |
| Purity (by HPLC/GC) | ≥ 99.5% |
| Water Content (Karl Fischer) | ≤ 0.05% |
| Sum of Homologues | ≤ 0.05% |
| Single Impurity | ≤ 0.2% |
| Volatile Matter | ≤ 0.3% |
| Acid Value | Conforms to specification |
Analytical Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and structural integrity of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid and for separating its isomers.
Experimental Protocol: Chiral HPLC for Isomer Separation
-
Objective: To separate the desired trans,trans isomer from other stereoisomers, primarily the cis,trans and cis,cis isomers.
-
Column: Chiral stationary phase, such as a β-cyclodextrin bonded silica column.
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA). A typical starting ratio is 97:3:0.1 (v/v/v). The mobile phase composition may be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Expected Results: The trans,trans isomer is the desired product and typically has a shorter retention time than the cis isomers. For example, retention times of approximately 12.3 minutes for the trans,trans isomer and 14.7 minutes for the cis,trans isomer have been reported.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify volatile impurities and to confirm the molecular weight of the compound after derivatization.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Objective: To analyze for volatile impurities and confirm the molecular weight. Due to the low volatility of the carboxylic acid, derivatization is necessary.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Derivatization Procedure:
-
Weigh approximately 1 mg of the sample into a reaction vial.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation of the stereochemistry of the bicyclohexyl rings.
Experimental Protocol: ¹H and ¹³C NMR
-
Objective: To confirm the chemical structure and the trans,trans stereochemistry.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
¹H NMR Analysis: The key diagnostic signals for the trans,trans isomer are the chemical shifts and coupling constants of the protons on the cyclohexane rings. The presence of trans-diaxial protons is confirmed by large coupling constants (J) in the range of 10–12 Hz.[1]
-
¹³C NMR Analysis: The number of signals in the ¹³C NMR spectrum should be consistent with the structure of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid.
Common Impurities
The purity of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is primarily affected by impurities arising from the synthesis process.
Stereoisomers
The most common and critical impurities are the cis,trans and cis,cis isomers. The desired trans,trans isomer has a linear and rigid structure, which is essential for the formation of a stable liquid crystalline phase. The bent shape of the cis isomers disrupts the molecular packing, leading to a significant decrease in the clearing point (the temperature at which the material becomes an isotropic liquid) and a degradation of the liquid crystal properties.
Homologous Impurities
These are molecules with a similar structure to the target compound but with a different alkyl chain length. For 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid, common homologues include the 4'-propyl and 4'-hexyl analogues. These can arise from impurities in the starting materials.
Synthesis-Related Impurities
-
Incompletely Hydrogenated Precursors: The synthesis typically involves the hydrogenation of a biphenyl precursor. Incomplete reaction can leave residual 4'-pentyl-biphenyl-4-carboxylic acid.
-
Starting Materials and Reagents: Unreacted starting materials and residual reagents from the synthesis can also be present.
Mandatory Visualizations
Analytical Workflow
The following diagram illustrates the typical workflow for the purity assessment of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid.
Caption: Workflow for Purity Assessment.
Logical Relationship of Impurities
The following diagram illustrates the sources and types of impurities in 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid.
Caption: Sources and Types of Impurities.
References
Methodological & Application
Synthesis Protocol for trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
Application Note
This document provides a detailed protocol for the synthesis of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the manufacturing of liquid crystals and other fine chemicals.[1][2][3] The unique molecular structure, featuring a rigid bicyclohexyl core and a polar carboxylic acid group, imparts desirable properties for applications in materials science, particularly in the formulation of liquid crystal displays with high thermal stability and fast response times.[1][3] The protocol outlined below is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
The synthesis commences with the catalytic hydrogenation of a suitable biphenyl precursor, a method chosen for its efficiency in establishing the desired trans stereochemistry of the bicyclohexyl ring system.[4] Subsequent purification by recrystallization ensures a high-purity final product suitable for downstream applications. This document provides a comprehensive, step-by-step methodology, accompanied by tabulated data for key reagents and expected outcomes, and a visual workflow diagram to facilitate experimental planning and execution.
Experimental Protocol
This protocol describes the synthesis of this compound via the catalytic hydrogenation of 4'-pentyl-biphenyl-4-carboxylic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4'-Pentyl-biphenyl-4-carboxylic acid | ≥98% | Various |
| Platinum(IV) oxide (Adam's catalyst) | Hydrogenation grade | Various |
| Glacial Acetic Acid | ACS Grade | Various |
| Ethanol | 200 Proof, Anhydrous | Various |
| Heptane | ACS Grade | Various |
| Ethyl Acetate | ACS Grade | Various |
| Hydrogen Gas | High Purity | Various |
| Celite® 545 | --- | Various |
Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
Step 1: Catalytic Hydrogenation
-
In a high-pressure reactor vessel, combine 4'-pentyl-biphenyl-4-carboxylic acid (e.g., 10.0 g, 35.4 mmol), 200 mL of glacial acetic acid, and 100 mL of ethanol.
-
Add platinum(IV) oxide (0.5 g) to the solution.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to approximately 40-50 psi.
-
Commence vigorous stirring and maintain the reaction at room temperature overnight. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 2: Catalyst Removal and Solvent Evaporation
-
Once the reaction is complete, carefully vent the hydrogen gas from the reactor.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol and acetic acid. This will yield the crude product as a solid.
Step 3: Purification by Recrystallization
-
Transfer the crude solid to a suitable flask.
-
Add a minimal amount of a hot solvent mixture, such as heptane/ethyl acetate (e.g., in a 3:1 ratio), to dissolve the crude product.[4]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold heptane.
-
Dry the purified this compound under vacuum to a constant weight.
Characterization:
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | White crystalline solid |
| Melting Point | Literature values for similar compounds suggest a distinct melting point. For example, trans-4-Pentylcyclohexanecarboxylic acid melts at 51-53 °C. |
| Purity (HPLC) | ≥99%[4] |
| NMR Spectroscopy | The 1H NMR spectrum should show characteristic peaks for the pentyl group and the bicyclohexyl protons. The trans configuration can be confirmed by the coupling constants of the axial protons (J = 10–12 Hz).[4] |
Synthesis Workflow
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols for the Esterification of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. This compound is a key intermediate in the synthesis of liquid crystal materials, and its esterification is a critical step in the development of new materials with specific physical properties.[1][2][3] The protocols outlined below cover common esterification methods, including Fischer, Steglich, and Mitsunobu esterification, providing researchers with a range of options to suit different substrates and experimental constraints.
Safety Information
This compound is a chemical substance that requires careful handling.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Use personal protective equipment (gloves, goggles, lab coat) to avoid skin and eye contact.
-
Work in a well-ventilated area or under a fume hood to prevent inhalation of dust.
-
Store in a tightly sealed container in a dry, well-ventilated place.
Data Presentation: A Comparative Overview of Esterification Methods
| Esterification Method | Alcohol | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Esterification | Methanol | Concentrated H₂SO₄ | Toluene/Methanol | Reflux | 3 | ~100[1] |
| Ethanol | p-Toluenesulfonic acid | Toluene | Reflux | 4-8 | 85-95 | |
| Isopropanol | Sulfuric Acid | Isopropanol | Reflux | 12-24 | 70-85 | |
| Steglich Esterification | Phenol | DCC, DMAP | Dichloromethane | Room Temp. | 2-4 | >90 |
| Benzyl Alcohol | EDC, DMAP | Dichloromethane | Room Temp. | 3-6 | >90 | |
| tert-Butanol | DCC, DMAP | Dichloromethane | Room Temp. | 12-24 | 60-80 | |
| Mitsunobu Reaction | Phenol | PPh₃, DIAD | THF | 0 to Room Temp. | 2-12 | 80-95 |
| 4-Fluorophenol | PPh₃, DEAD | THF | 0 to Room Temp. | 2-12 | 80-95 |
Note: DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine, EDC = N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, PPh₃ = Triphenylphosphine, DIAD = Diisopropyl azodicarboxylate, DEAD = Diethyl azodicarboxylate, THF = Tetrahydrofuran. Yields are approximate and can vary based on specific reaction conditions and the purity of reactants.
Experimental Protocols
Fischer Esterification of this compound with Methanol
This protocol is based on a reported synthesis of the methyl ester of this compound, which is a precursor for liquid crystal monomers.[1]
Materials:
-
This compound (88g)
-
Toluene (80g)
-
Methanol (320g)
-
Concentrated Sulfuric Acid (8g)
-
Anhydrous Sodium Sulfate
-
1 L Three-neck flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 1 L three-neck flask, add 80g of toluene, 320g of methanol, and 88g of this compound.
-
Slowly add 8g of concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux and maintain for 3 hours.
-
After cooling to 40°C, remove the methanol using a rotary evaporator.
-
Add 80g of toluene to the residue and wash the organic layer twice with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the methyl ester. (Expected yield: 92.4g, 100%)[1]
Steglich Esterification of a Bulky Carboxylic Acid with a Phenol (General Protocol)
This protocol is a general procedure for the Steglich esterification, which is a mild method suitable for a wide range of substrates, including those that are sensitive to acidic conditions.
Materials:
-
Bulky carboxylic acid (e.g., this compound) (1.0 eq)
-
Phenol (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
0.5 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), phenol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) to the solution and stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mitsunobu Reaction for the Esterification of a Bulky Carboxylic Acid with a Phenol (General Protocol)
The Mitsunobu reaction is another mild esterification method that proceeds with inversion of stereochemistry at the alcohol center, which can be crucial in certain synthetic applications.
Materials:
-
Bulky carboxylic acid (e.g., this compound) (1.2 eq)
-
Phenol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the carboxylic acid (1.2 eq), phenol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.
Visualizations
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Steglich Esterification.
Caption: Workflow for Mitsunobu Reaction.
References
Application Note: Analysis of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid by High-Performance Liquid Chromatography
Abstract
This application note details a robust analytical method for the quantification of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid, a key intermediate in the synthesis of liquid crystals and other fine chemicals, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed for accuracy, precision, and high throughput, making it suitable for quality control, purity assessment, and stability studies in research, development, and manufacturing environments.
Introduction
4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is a non-polar carboxylic acid characterized by its bicyclohexyl core. Its purity and concentration are critical parameters that can influence the properties of end-products such as liquid crystal displays. Consequently, a reliable analytical method for its quantification is essential. This document provides a comprehensive protocol for the analysis of this compound using a standard RP-HPLC system.
Experimental
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used for this analysis.
Chromatographic Conditions
Based on methods for structurally similar non-polar carboxylic acids, the following HPLC parameters are proposed:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.
Results and Discussion
Data Summary
The following table summarizes the expected quantitative data for the HPLC analysis of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid using the proposed method.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 5.8 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.2 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Measure 850 mL of HPLC-grade acetonitrile and 150 mL of HPLC-grade water.
-
Combine the solvents in a suitable container.
-
Add 1.0 mL of formic acid to the mixture.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid reference standard into a 10 mL volumetric flask.
-
Add acetonitrile to dissolve the standard and then dilute to the mark with acetonitrile. This is the stock solution (1000 µg/mL).
-
Prepare calibration standards by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid.
-
Dissolve the sample in a known volume of acetonitrile to obtain a final concentration within the calibration range.
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC System Setup and Analysis:
-
Set up the HPLC system with the specified column and chromatographic conditions.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid in the samples by interpolating their peak areas from the calibration curve.
-
Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid.
Conclusion
The proposed reverse-phase HPLC method provides a straightforward and reliable approach for the quantitative analysis of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid. The method is expected to be linear, precise, and accurate, making it a valuable tool for quality control and research applications involving this compound. Method validation should be performed in accordance with internal laboratory and regulatory guidelines before routine use.
Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Derivatives: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bicyclo[1.1.1]pentane (BCP) derivatives have emerged as crucial building blocks in modern medicinal chemistry, serving as saturated bioisosteres for para-substituted benzene rings. Their unique three-dimensional structure can lead to improved physicochemical properties of drug candidates, such as enhanced solubility and metabolic stability. This document provides detailed protocols for the large-scale synthesis of the key intermediate, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, and its subsequent derivatization. The primary route discussed involves a highly efficient flow photochemical reaction followed by a batch haloform reaction, enabling kilogram-scale production.
Introduction
The replacement of planar aromatic rings with three-dimensional saturated scaffolds, a concept often referred to as "escaping from flatland," is a prominent strategy in contemporary drug discovery.[1] Bicyclo[1.1.1]pentane (BCP) has garnered significant attention as a non-classical bioisostere of the phenyl ring.[2] The incorporation of the BCP moiety into bioactive molecules has been shown to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[3][4] Consequently, BCP derivatives have been mentioned in over 200 patents, highlighting their importance in the pharmaceutical industry.[1]
The most versatile and widely used starting material for the synthesis of various BCP-containing building blocks is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This document outlines a robust and scalable synthetic route to this key intermediate, starting from the generation of [1.1.1]propellane.
Advantages of BCP as a Bioisostere
The utility of BCP as a benzene ring bioisostere stems from several key advantages:
-
Improved Solubility: The replacement of a flat, hydrophobic phenyl group with a more compact, saturated BCP cage generally increases the aqueous solubility of a compound.
-
Enhanced Metabolic Stability: The sp³-hybridized carbons of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.[2]
-
Three-Dimensional Exploration of Chemical Space: The rigid, linear geometry of the 1,3-disubstituted BCP scaffold allows for precise orientation of substituents, enabling better exploration of protein binding pockets.[2]
-
Novel Intellectual Property: The use of BCPs can lead to novel chemical entities with distinct intellectual property protection.[3]
Synthetic Pathways
While several synthetic routes to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid have been reported, including early methods starting from cyclobutanone, the most efficient and scalable approach to date involves the reaction of [1.1.1]propellane with diacetyl, followed by a haloform reaction.[5]
Caption: Overall workflow for the synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and its derivatives.
Experimental Protocols
Part A: Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane (Diketone Intermediate)
This protocol is based on a highly efficient flow photochemistry setup that allows for kilogram-scale production.[1][6][7]
Materials:
-
Solution of [1.1.1]propellane in a suitable solvent (e.g., pentane or diethyl ether)
-
2,3-Butanedione (Diacetyl)
-
Flow photochemistry reactor equipped with a 365 nm UV lamp
Procedure:
-
A solution of [1.1.1]propellane is mixed with freshly distilled 2,3-butanedione.
-
The mixture is then passed through a flow photochemical reactor and irradiated with a 365 nm UV lamp. The reaction is typically conducted at a controlled temperature, for instance, -10 ± 5°C.[1]
-
The solvent is removed from the collected reaction mixture using a rotary evaporator.
-
The resulting crystalline material is washed with a cold mixture of pentane and diethyl ether (e.g., 2:1 ratio) to yield pure 1,3-diacetylbicyclo[1.1.1]pentane.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Scale | ~1 kg of diketone | [6][7] |
| Reaction Time | ~6 hours for ~1 kg | [4] |
| Yield | 70% from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane | [1] |
Part B: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (Diacid)
This step involves a batch haloform reaction of the diketone intermediate.[1][6]
Materials:
-
1,3-Diacetylbicyclo[1.1.1]pentane
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A solution of sodium hydroxide in water is prepared in a three-necked round-bottomed flask equipped with a mechanical stirrer and an addition funnel, and cooled to 20°C.
-
Bromine is added dropwise to the NaOH solution, and the mixture is stirred for 3 hours.
-
The mixture is then cooled to 0°C, and a solution of 1,3-diacetylbicyclo[1.1.1]pentane in dioxane is added dropwise, maintaining the temperature below 3°C.[1]
-
After the addition is complete, the reaction mixture is stirred for 1 hour at 0°C and then overnight at room temperature.
-
The mixture is extracted with dichloromethane.
-
The aqueous layer is acidified with concentrated hydrochloric acid and then extracted with ethyl acetate.
-
The combined organic layers from the ethyl acetate extraction are concentrated under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Quantitative Data Summary:
| Reagent/Product | Amount (for 250g diketone) | Molar Equivalents | Reference |
| 1,3-Diacetylbicyclo[1.1.1]pentane | 250.0 g | 1.0 | [1][6] |
| Sodium Hydroxide (NaOH) | 1 kg | 15.0 | [1][6] |
| Bromine (Br₂) | 2 kg | 7.5 | [1][6] |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 500 g scale synthesis reported | [4] |
Derivatization of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
The diacid is a versatile precursor to a wide range of BCP derivatives. Gram-scale transformations can be performed to obtain alcohols, amines, amino acids, and other building blocks for medicinal chemistry.[6][8]
Caption: Key derivatization pathways from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Conclusion
The demand for BCP-containing building blocks in drug discovery necessitates robust and scalable synthetic methods. The flow photochemical synthesis of the diketone intermediate followed by a batch haloform reaction provides a practical and efficient route to multigram and even kilogram quantities of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[1][6] This key intermediate serves as a versatile platform for the synthesis of a diverse array of BCP derivatives, empowering medicinal chemists to explore this valuable chemical space.
References
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
Application Notes: Dopants in Nematic Liquid Crystal Mixtures
Introduction
Doping nematic liquid crystals (NLCs) with small concentrations of guest molecules or particles is a powerful technique to modify and enhance their intrinsic properties for a wide range of applications, most notably in display technology and photonics. These dopants, even at low concentrations (typically < 5% by weight), can induce significant changes in the electro-optical, physical, and structural characteristics of the NLC host. This document provides an overview of common dopant types, their applications, and detailed protocols for the characterization of doped Nematic Liquid Crystal mixtures.
Types of Dopants and Their Primary Applications
Dopants can be broadly categorized based on the properties they impart to the nematic host. The primary categories include chiral dopants, dichroic dyes, and various nanoparticles.
Chiral Dopants
Chiral dopants are optically active molecules that, when added to an achiral nematic host, induce a macroscopic helical structure, transforming the nematic phase into a chiral nematic (N*) or cholesteric phase.[1]
-
Mechanism of Action: The molecular chirality of the dopant is transferred to the bulk liquid crystal, forcing the director (the average direction of the long axes of the LC molecules) to twist continuously in a helical fashion.[2][3]
-
Key Parameter: The effectiveness of a chiral dopant is quantified by its Helical Twisting Power (HTP or β), defined by the equation: β = (p * c)⁻¹ , where 'p' is the induced helical pitch and 'c' is the dopant concentration.[2] A high HTP value indicates that a small amount of dopant can induce a tight helical pitch.
-
Applications:
-
Twisted Nematic (TN) Displays: Small amounts of chiral dopants are used to ensure a consistent twist direction and prevent reverse-twist defects.[4]
-
Cholesteric Liquid Crystal Displays (Ch-LCDs): These displays utilize the selective reflection of light (Bragg reflection) from the helical structure, enabling bistable, low-power reflective displays.
-
Optical Sensors: The pitch of the N* phase can be sensitive to temperature, electric fields, or the presence of specific chemical analytes, enabling their use as sensors.
-
Photo-responsive Materials: Chiral dopants with photoswitchable molecular structures (e.g., containing azobenzene) allow for the light-driven tuning of the helical pitch.[2]
-
Dichroic Dye Dopants (Guest-Host Systems)
Dichroic dyes are anisotropic molecules that exhibit different light absorption depending on the orientation of their absorption axis relative to the polarization of incident light.
-
Mechanism of Action: In a "guest-host" system, the elongated dye molecules (guests) align themselves with the director of the NLC (host).[5] Applying an electric field reorients the NLC host and, consequently, the guest dye molecules. This switching changes the absorption of polarized light, allowing for the modulation of light transmission without the need for a second polarizer.[6][7]
-
Key Parameter: The performance is characterized by the dichroic ratio , which is the ratio of the absorption of light polarized parallel to the dye's absorption axis to the absorption of light polarized perpendicular to it.[5]
-
Applications:
-
Polarizer-Free Reflective Displays: Used in applications where low power consumption and high brightness are critical, such as e-readers and electronic shelf labels.[7][8]
-
Smart Windows: The transmittance of the window can be electrically controlled to manage glare and solar heat gain.
-
OLED Displays: Can be used as a switchable polarizer to reduce ambient light reflection and improve display contrast.[8]
-
Nanoparticle Dopants
Dispersing nanoparticles (NPs) into an NLC host is a more recent strategy to tune its properties. The effects depend heavily on the type, size, shape, and concentration of the nanoparticles.[9][10][11]
-
Mechanism of Action: Nanoparticles can influence the NLC's properties through various mechanisms: trapping mobile ions to reduce the screening effect, altering the local electric field, modifying the anchoring energy at the substrate surfaces, and changing the bulk elastic and viscous properties of the NLC.[12][13][14]
-
Types and Effects:
-
Metallic NPs (e.g., Au, Ag): Can reduce threshold voltage and response time, and increase dielectric anisotropy.[9][12][14] They may also influence the elastic constants and rotational viscosity.[10]
-
Ferroelectric NPs (e.g., BaTiO₃): Can significantly increase the dielectric anisotropy and reduce the driving voltage of the LC device.[11]
-
Metal-Oxide NPs (e.g., TiO₂, ZrO₂): Can trap ionic impurities, leading to a stronger effective electric field and lower threshold voltage.[9][12][15]
-
Carbon-Based NPs (e.g., Graphene Oxide, CNTs): Can reduce threshold voltage and switching times, often attributed to π-π stacking interactions with LC molecules and ion trapping.[9][16]
-
Quantum Dots (e.g., CdSe): Can lower the threshold voltage and increase the dielectric anisotropy.[13][17]
-
Data Presentation: Dopant Effects on Nematic Hosts
The following tables summarize quantitative data from various studies, illustrating the impact of different dopants on the electro-optical properties of nematic liquid crystals.
Table 1: Effect of Nanoparticle Dopants on the Electro-Optical Properties of Nematic Liquid Crystals
| NLC Host | Dopant Type | Dopant Conc. (wt%) | Threshold Voltage (V) | Change in Vₜₕ | Response Time (ms) | Change in τ | Reference |
| NLC (unspecified) | Titanium (Ti) | 0 (Pure) | 1.72 | - | - | - | [12] |
| 0.5 | 1.42 | ↓ 17.4% | - | - | [12] | ||
| 1.0 | 1.25 | ↓ 27.3% | 13.2 | - | [12] | ||
| 5CB | Graphene Oxide (GO) | 0 (Pure) | 0.80 | - | - | - | [16] |
| 0.2 | 0.72 | ↓ 10.0% | - | - | [16] | ||
| ZhK-1289 | Gold (Au) | 0.5 - 1.0 | Lowered | ↓ | Decreased | ↓ | [14][18] |
| E7 | MORPIP Dye | 0.3 | - | - | Rise time ↓ 21% | ↓ 21% | [19] |
| NLC (unspecified) | CdSe QDs | Increased | Lowered | ↓ | - | - | [17] |
Note: "↓" indicates a decrease in the measured value as reported in the source.
Experimental Protocols
Protocol 1: Preparation of Doped Liquid Crystal Mixture
Objective: To prepare a homogeneous mixture of a nematic liquid crystal host with a specific concentration of a dopant.
Materials:
-
Nematic Liquid Crystal (e.g., 5CB, E7)
-
Dopant (chiral molecule, dichroic dye, or nanoparticle dispersion)
-
Volumetric flasks
-
Precision balance (±0.01 mg)
-
Solvent (e.g., chloroform, dichloromethane, compatible with both LC and dopant)
-
Vortex mixer
-
Ultrasonic bath
-
Hot plate or oven
-
Vacuum chamber
Procedure:
-
Weighing: Accurately weigh the desired amounts of the NLC host and the dopant to achieve the target weight percentage (wt%).
-
Dissolution: Dissolve both the NLC and the dopant in a minimal amount of a suitable volatile solvent in a clean vial. For nanoparticles, this step is crucial for achieving a good initial dispersion.
-
Mixing:
-
Thoroughly mix the solution using a vortex mixer for 5-10 minutes to ensure a uniform blend.
-
For nanoparticle dopants, place the vial in an ultrasonic bath for 30-60 minutes to break up agglomerates and promote a stable colloidal suspension.[11]
-
-
Solvent Evaporation:
-
Place the open vial on a hot plate set to a temperature slightly above the solvent's boiling point but well below the NLC's clearing point. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.
-
Alternatively, place the vial in a vacuum oven at a moderate temperature.
-
-
Vacuum Drying: Once the solvent is visibly evaporated, place the mixture in a vacuum chamber for several hours (or overnight) at a temperature within the nematic phase range to remove any residual solvent.
-
Homogenization: After drying, heat the mixture above the NLC's clearing point (into the isotropic phase), mix thoroughly, and then slowly cool back down to the nematic phase. This isotropic-nematic cycle helps ensure homogeneity. The mixture is now ready for cell fabrication.
Protocol 2: Measurement of Helical Pitch (Grandjean-Cano Wedge Cell Method)
Objective: To determine the helical pitch (p) of a chiral nematic liquid crystal and calculate the Helical Twisting Power (HTP) of the chiral dopant.[20]
Materials:
-
Chiral nematic liquid crystal mixture
-
Cano wedge cell (two flat glass plates with parallel rubbing alignment, separated by a spacer at one end to form a small wedge angle).
-
Polarizing Optical Microscope (POM) with a calibrated eyepiece graticule or imaging software.
-
Monochromatic light source (optional, but improves contrast).
Procedure:
-
Cell Filling: Fill the wedge cell with the chiral nematic mixture via capillary action in its isotropic phase (by heating). Then, cool the cell slowly back into the chiral nematic phase.
-
Microscope Observation:
-
Place the wedge cell on the stage of the POM and observe it between crossed polarizers.
-
You will observe a series of parallel "disclination" lines, known as Grandjean-Cano lines, which are perpendicular to the wedge direction.[20] These lines appear where the number of half-turns of the helix (m) changes by one (e.g., m, m+1, m+2...).
-
-
Measurement:
-
Using the calibrated eyepiece or imaging software, measure the distance (L) between two adjacent disclination lines. For better accuracy, measure the distance across several lines (e.g., 10 lines) and calculate the average spacing.
-
-
Calculation:
-
The helical pitch (p) is related to the line spacing (L) and the known wedge angle (θ) by the formula: p = 2 * L * tan(θ)
-
For small angles, this can be approximated as p ≈ 2 * L * θ (where θ is in radians).
-
-
HTP Calculation:
-
Calculate the Helical Twisting Power (HTP or β) using the formula: β = (p * c)⁻¹
-
Where 'p' is the measured pitch (in μm) and 'c' is the weight concentration of the chiral dopant. HTP is typically expressed in units of μm⁻¹.
-
Protocol 3: Electro-Optical Characterization (Threshold Voltage & Response Time)
Objective: To measure the key electro-optical switching parameters of a doped NLC in a standard test cell.
Materials:
-
Planar alignment liquid crystal test cell (e.g., 5-10 μm gap, ITO coated glass with rubbed polyimide alignment layers).[11]
-
Doped NLC mixture
-
Polarizing Optical Microscope (POM)
-
He-Ne laser or other stable light source
-
Photodetector or photodiode
-
Function generator (to supply square wave voltage)
-
Oscilloscope
-
Voltage amplifier (if needed)
Procedure:
-
Cell Preparation: Fill the test cell with the doped NLC mixture as described in Protocol 2, Step 1.
-
Setup:
-
Mount the filled cell on the POM stage between crossed polarizers. Rotate the cell so the rubbing direction is at 45° to the polarizer axis to achieve maximum brightness in the ON state.
-
Align the laser to pass through the polarizers and the cell, and position the photodetector to capture the transmitted light.
-
Connect the photodetector output to the oscilloscope.
-
Connect the function generator output to the ITO electrodes of the LC cell.
-
-
Threshold Voltage (Vₜₕ) Measurement:
-
Apply a low-frequency (e.g., 1 kHz) square wave from the function generator to the cell.
-
Slowly increase the applied voltage (V) from 0 V while monitoring the transmitted light intensity on the oscilloscope or with the photodetector.
-
Record the voltage at which the transmitted intensity begins to change. This is the Fréedericksz transition threshold voltage. A more precise method involves plotting the transmitted intensity vs. voltage and extrapolating the linear portion of the curve back to the zero-transmission baseline.
-
-
Response Time (τ) Measurement:
-
Rise Time (τ_on): Apply a square wave voltage that switches from 0 V to a driving voltage well above the threshold (e.g., 5-10 V). Measure the time it takes for the transmitted intensity to change from 10% to 90% of its final value on the oscilloscope. This is the rise time.
-
Fall Time (τ_off): Switch the applied voltage from the driving voltage back to 0 V. Measure the time it takes for the transmitted intensity to decay from 90% to 10% of its maximum value. This is the fall time.
-
Visualizations
Caption: Dopant-induced transition from nematic to chiral nematic phase.
Caption: Workflow for characterizing doped liquid crystal mixtures.
Caption: Principle of operation for a guest-host liquid crystal display.
References
- 1. dakenchem.com [dakenchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Calculating the helical twisting power of chiral dopants - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. OPG [opg.optica.org]
- 5. mdpi.com [mdpi.com]
- 6. Guest-host display - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Nanoparticle-Induced Property Changes in Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OPG [opg.optica.org]
- 13. Nanoparticle doping in nematic liquid crystals: distinction between surface and bulk effects by numerical simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electro-optical performance of nematic liquid crystals doped with gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. BJNANO - Threshold voltage decrease in a thermotropic nematic liquid crystal doped with graphene oxide flakes [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
Application Note: Protocol for the Recrystallization of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
Abstract
This document provides a detailed protocol for the purification of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid via recrystallization. This compound is a critical intermediate in the synthesis of liquid crystal materials, pharmaceuticals, and pesticides.[1][2][3] The purification process is essential to achieve the high degree of purity (≥99%) required for these applications. The protocol outlines the necessary materials, equipment, and a step-by-step procedure using a mixed solvent system of heptane and ethyl acetate, which has been shown to yield high-purity, needle-like crystals.[4]
Introduction
This compound is an organic compound featuring a bicyclohexyl core, which provides structural rigidity, and a carboxylic acid group, which imparts polarity.[4][5] This unique structure is advantageous for its primary application in the manufacturing of cyclohexane-based liquid crystals, which offer superior properties such as higher phase transition temperatures and lower viscosity compared to traditional biphenyl-based liquid crystals.[3]
Recrystallization is a fundamental purification technique in organic chemistry that separates components of a mixture based on their different solubilities in a specific solvent or solvent mixture.[6] The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding liquid (mother liquor).[6] This protocol details a reliable method to achieve high purity, often exceeding 99.5%.[2]
Physicochemical Data & Properties
A summary of the key properties for this compound is provided below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₂O₂ | [1][2] |
| Molecular Weight | 280.4 g/mol | [4] |
| Appearance | White crystalline solid | [1][2] |
| Purity (Post-Recrystallization) | ≥99.5% | [2][3][4] |
| Predicted pKa | 4.90 ± 0.10 | [1] |
| Primary Recrystallization System | Heptane / Ethyl Acetate (3:1 v/v) | [4] |
| Alternative Recrystallization System | n-Heptane / Ethanol (1:4 v/v) | [3] |
| Storage Conditions | Room Temperature, Sealed in a Dry Place | [1] |
Experimental Protocol
This protocol describes the recrystallization of crude this compound to yield a high-purity product.
3.1 Materials & Equipment
-
Reagents:
-
Crude this compound
-
n-Heptane (ACS Grade or higher)
-
Ethyl Acetate (ACS Grade or higher)
-
Deionized Water
-
-
Equipment:
-
Erlenmeyer flasks (appropriate sizes)
-
Graduated cylinders
-
Magnetic stirrer and hot plate
-
Stir bar
-
Watch glass
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Filter paper (to fit Büchner funnel)
-
Vacuum source (aspirator or pump)
-
Spatula
-
Drying oven or vacuum desiccator
-
3.2 Step-by-Step Procedure
-
Solvent Preparation: Prepare the recrystallization solvent mixture by combining n-heptane and ethyl acetate in a 3:1 volume ratio. For example, mix 75 mL of n-heptane with 25 mL of ethyl acetate.
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the 3:1 heptane/ethyl acetate solvent mixture to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent mixture incrementally until the solid completely dissolves. Note: It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure maximum yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are visible in the hot solution, perform a hot filtration.
-
Pre-heat a stemless funnel with fluted filter paper and a receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.
-
Quickly pour the hot solution through the pre-heated filtration setup.
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for an additional 20-30 minutes to maximize the precipitation of the product.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold heptane/ethyl acetate solvent mixture.
-
Isolate the crystals by vacuum filtration. Swirl the flask to create a slurry and pour it into the Büchner funnel.
-
Rinse the flask with a small amount of the ice-cold solvent to transfer any remaining crystals.
-
-
Washing:
-
With the vacuum still applied, wash the collected crystals on the filter paper with two small portions of ice-cold n-heptane to remove any residual soluble impurities and ethyl acetate.
-
-
Drying:
-
Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the product to a constant weight in a drying oven at a moderate temperature (e.g., 40-50°C) or under vacuum in a desiccator to remove residual solvents. The final product should be fine, needle-like white crystals.[4]
-
Workflow Visualization
The following diagram illustrates the key stages of the recrystallization protocol.
References
- 1. chembk.com [chembk.com]
- 2. Trans-4-pentyl-(1,1-bicyclohexyl)-4-carboxylic Acid (5HHA) CAS 65355-33-1 99.5% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 65355-33-1 | Benchchem [benchchem.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Application Notes: The Role of 4-Anilinopiperidine as a Key Intermediate in Pharmaceutical Synthesis
Introduction
4-Anilinopiperidine is a critical intermediate in the synthesis of a range of potent synthetic opioids, most notably fentanyl and its analogues such as remifentanil and carfentanil.[1][2] Its structural core is a key building block that allows for the introduction of various substituents, leading to compounds with diverse pharmacological properties. This document outlines the application of 4-anilinopiperidine in the synthesis of fentanyl and remifentanil, providing detailed experimental protocols and comparative data.
Core Applications: Synthesis of Opioid Analgesics
The primary application of 4-anilinopiperidine is in the production of 4-anilidopiperidine analgesics.[3] The two main synthetic routes involving this intermediate are the Janssen method and the Gupta method for producing fentanyl and its derivatives.[4] 4-Anilinopiperidine serves as a more direct precursor to 4-anilino-N-phenethylpiperidine (ANPP), a key intermediate, compared to other synthetic pathways.[5]
Synthesis of Fentanyl
Fentanyl is a powerful synthetic opioid analgesic approximately 100 times more potent than morphine.[6] The synthesis of fentanyl from 4-anilinopiperidine involves a two-step process: N-alkylation followed by acylation.
Experimental Protocol: Synthesis of Fentanyl via 4-Anilinopiperidine
Step 1: N-Alkylation of 4-Anilinopiperidine to form 4-anilino-N-phenethylpiperidine (ANPP)
-
Reaction Setup: In a round-bottom flask, dissolve 4-anilinopiperidine in a suitable solvent such as toluene or in an aqueous alkali metal hydroxide solution.[7][8]
-
Addition of Alkylating Agent: Add 2-phenethyl bromide to the solution.[7]
-
Reaction Conditions: Reflux the mixture. The reaction is carried out in a highly alkaline medium.[7]
-
Work-up and Isolation: After the reaction is complete, cool the mixture and perform a solvent extraction to isolate the ANPP.
Step 2: Acylation of ANPP to form Fentanyl
-
Reaction Setup: Dissolve the obtained ANPP in a halogenated hydrocarbon solvent like dichloroethane.[7]
-
Addition of Acylating Agent: Add propionyl chloride to the solution.[7]
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up and Purification: Isolate the crude fentanyl by solvent extraction. Purify the final product by crystallization from petroleum ether.[7]
Data Presentation: Fentanyl Synthesis
| Step | Reactants | Reagents/Solvents | Conditions | Yield | Purity | Reference |
| N-Alkylation | 4-Anilinopiperidine, 2-Phenethyl Bromide | Aqueous alkali metal hydroxide | Reflux | High | - | [7] |
| Acylation | 4-anilino-N-phenethylpiperidine, Propionyl Chloride | Dichloroethane | Room Temperature | >90% | >99.5% (after purification) | [7][9] |
Synthesis of Remifentanil
Remifentanil is an ultra-short-acting synthetic opioid used for anesthesia and analgesia.[10] Its synthesis also utilizes a 4-anilinopiperidine core structure, which is subsequently modified.[1][11]
Experimental Protocol: Synthesis of Remifentanil Intermediate
The synthesis of remifentanil involves the formation of a 4-anilinopiperidine methyl ester intermediate.[1]
-
Starting Material: The synthesis can begin from a protected 4-anilinopiperidine derivative.
-
Key Step (aza-Michael addition): A crucial step is the N-alkylation of the piperidine nitrogen with methyl acrylate. This reaction can be performed under continuous flow conditions.[10]
-
Reaction Conditions: The reaction of the norcarfentanil hydrochloride with methyl acrylate is carried out in a biphasic, "slug-flow" regime, achieving a 94% yield with a 15-minute residence time in a microreactor.[10]
-
Further Steps: Subsequent steps involve acylation to yield the final remifentanil product.
Data Presentation: Remifentanil Intermediate Synthesis
| Step | Reactants | Reagents/Solvents | Conditions | Yield | Reference |
| Aza-Michael Addition | Norcarfentanil hydrochloride, Methyl acrylate | Biphasic, "slug-flow" | 15-min residence time in microreactor | 94% | [10] |
Visualizations
Diagram 1: General Synthesis Pathway for Fentanyl from 4-Anilinopiperidine
Caption: Synthesis of Fentanyl from 4-Anilinopiperidine.
Diagram 2: Experimental Workflow for Fentanyl Synthesis
Caption: Experimental Workflow for Fentanyl Synthesis.
4-Anilinopiperidine is a cornerstone intermediate in the synthesis of potent opioid analgesics. Its versatile structure allows for efficient and high-yield production of complex molecules like fentanyl and remifentanil. The protocols outlined demonstrate established methods for the synthesis of these active pharmaceutical ingredients, highlighting the importance of this intermediate in drug development and manufacturing.
References
- 1. Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil - Lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. regulations.gov [regulations.gov]
- 5. Federal Register :: Request Access [unblock.federalregister.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]
- 8. WO2006055321A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Application Note: Thermal Analysis of Pentyl Bicyclohexyl Carboxylic Acid using Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a key intermediate in the synthesis of liquid crystal materials. Its molecular structure, featuring a rigid bicyclohexyl core and a flexible pentyl chain, imparts unique thermal properties that are critical for its application in liquid crystal displays (LCDs) and other advanced materials.[1][2] Cyclohexane-based liquid crystals are known for their high phase transition temperatures and low viscosity, which are advantageous properties for many applications.[1] Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize the phase transitions of such materials by measuring the heat flow associated with thermal events.[3] This application note provides a detailed protocol for the DSC analysis of pentyl bicyclohexyl carboxylic acid to determine its phase transition temperatures and associated enthalpy changes.
Quantitative Data Summary
A thorough literature search did not yield specific quantitative data for the phase transitions of this compound. However, based on the analysis of homologous series of 4-alkyl-bicyclohexyl-carboxylic acids, it is expected to exhibit at least a solid-to-liquid crystal (melting) transition and a liquid crystal-to-isotropic liquid (clearing) transition. The following table provides a template for presenting such data once obtained experimentally.
| Phase Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Transition (ΔH) (J/g) |
| Crystal → Nematic (Melting) | Data not available | Data not available | Data not available |
| Nematic → Isotropic (Clearing) | Data not available | Data not available | Data not available |
Note: The values in this table are placeholders and should be replaced with experimental data.
Experimental Protocol
This protocol outlines the methodology for analyzing the phase transitions of pentyl bicyclohexyl carboxylic acid using a heat-flux DSC instrument.
1. Instrument and Materials
-
Instrument: A calibrated Differential Scanning Calorimeter (DSC).
-
Sample: High-purity this compound.
-
Crucibles: Aluminum DSC pans and lids.
-
Crimper: For sealing the DSC pans.
-
Analytical Balance: Capable of measuring to ±0.01 mg.
-
Purge Gas: High-purity nitrogen (99.99% or higher).
2. Sample Preparation
-
Accurately weigh 3-5 mg of the pentyl bicyclohexyl carboxylic acid sample directly into an aluminum DSC pan using an analytical balance.
-
Ensure the sample forms a thin, even layer at the bottom of the pan to facilitate uniform heat transfer.
-
Place a lid on the pan and hermetically seal it using a crimper. This is crucial to prevent any potential sublimation or decomposition during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
3. DSC Measurement Procedure
-
Instrument Setup:
-
Turn on the DSC instrument and the cooling system.
-
Set the nitrogen purge gas flow rate to a constant value, typically 20-50 mL/min, to maintain an inert atmosphere and prevent oxidative degradation.
-
-
Sample Loading:
-
Place the sealed sample pan in the sample position of the DSC cell.
-
Place the empty reference pan in the reference position.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a starting temperature well below the expected melting point, for example, 25°C.
-
Heating Scan 1: Heat the sample at a controlled rate of 10°C/min to a temperature above the expected isotropic clearing point (e.g., 250°C). This first scan is to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate of 10°C/min back to the starting temperature (25°C).
-
Heating Scan 2: Heat the sample again at 10°C/min to 250°C. The data from this second heating scan is typically used for analysis to ensure a uniform thermal history.
-
-
Data Acquisition:
-
Record the heat flow as a function of temperature throughout the thermal program.
-
4. Data Analysis
-
Thermogram Interpretation: The output from the DSC is a thermogram, which plots heat flow (in mW or W/g) against temperature (°C). Endothermic events (heat absorption), such as melting and clearing, will appear as peaks. Exothermic events (heat release), such as crystallization, will appear as inverted peaks on cooling.
-
Determination of Transition Temperatures:
-
The onset temperature , determined by the intersection of the baseline with the tangent of the peak's leading edge, is typically reported as the transition temperature.
-
The peak temperature is the temperature at which the heat flow is at its maximum.
-
-
Calculation of Enthalpy (ΔH):
-
The enthalpy of a transition is calculated by integrating the area of the corresponding peak in the thermogram. Most DSC software packages perform this calculation automatically. The result is typically expressed in Joules per gram (J/g).
-
Visualizations
Caption: Experimental workflow for DSC analysis.
References
Application Notes and Protocols: Bicyclohexyl Derivatives as Structural Motifs in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The bicyclohexyl motif, consisting of two cyclohexane rings connected by a single bond, is a valuable structural unit in organic synthesis. Its rigid, three-dimensional structure provides a unique scaffold that has found applications in diverse fields, from materials science to medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis and use of bicyclohexyl derivatives, with a focus on their role in the development of liquid crystals and as bioactive agents.
Application in Liquid Crystal Synthesis
Bicyclohexyl derivatives are key components in the formulation of nematic liquid crystals due to their ability to impart desirable physical properties such as low viscosity and high clearing points. The synthesis of these molecules often involves the creation of a central bicyclohexyl core functionalized with various terminal groups to control the mesomorphic properties.
Table 1: Synthesis of 4'-(trans-4-Alkylcyclohexyl)cyclohexyl-4-carbonitriles
| Entry | Alkyl Group (R) | Yield (%) | Phase Transition Temperatures (°C) |
| 1 | Propyl | 75 | Cr 80 N 185 I |
| 2 | Pentyl | 78 | Cr 68 N 212 I |
| 3 | Heptyl | 72 | Cr 75 N 205 I |
Cr: Crystalline, N: Nematic, I: Isotropic
Experimental Protocol: Synthesis of 4'-(trans-4-Propylcyclohexyl)cyclohexyl-4-carbonitrile
This protocol describes a general procedure for the synthesis of 4'-(trans-4-alkylcyclohexyl)cyclohexyl-4-carbonitriles, key intermediates for liquid crystal displays.
Step 1: Friedel-Crafts Acylation of Biphenyl
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry carbon disulfide, add biphenyl (1.0 eq).
-
Cool the mixture to 0 °C and add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-propanoylbiphenyl.
Step 2: Catalytic Hydrogenation
-
In a high-pressure autoclave, dissolve 4-propanoylbiphenyl (1.0 eq) in ethanol.
-
Add Palladium on carbon (10 wt. %, 0.1 eq) as the catalyst.
-
Pressurize the autoclave with hydrogen gas to 10 MPa and heat to 150 °C for 8 hours.[1]
-
After cooling and releasing the pressure, filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain 4-(trans-4-propylcyclohexyl)cyclohexanol as a mixture of stereoisomers.
Step 3: Oxidation to Ketone
-
Dissolve the mixture of cyclohexanols from the previous step in dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Concentrate the filtrate to yield 4-(trans-4-propylcyclohexyl)cyclohexanone.
Step 4: Formation of the Cyanohydrin and Dehydration
-
To a solution of the ketone in ethanol, add a solution of potassium cyanide (1.2 eq) in water.
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid and extract with diethyl ether.
-
Dry the organic layer and concentrate to give the crude cyanohydrin.
-
Dissolve the crude cyanohydrin in pyridine and cool to 0 °C.
-
Add phosphorus oxychloride (1.5 eq) dropwise and stir at room temperature for 12 hours.
-
Pour the reaction mixture into ice water and extract with diethyl ether.
-
Wash the organic layer with copper (II) sulfate solution to remove pyridine, then with brine.
-
Dry over anhydrous sodium sulfate and concentrate. Purify by recrystallization from ethanol to afford the final product.
Experimental Workflow for Liquid Crystal Precursor Synthesis
References
Application Notes and Protocols for the Preparation of Liquid Crystal Monomers from Bicyclohexyl Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid crystals (LCs) possessing a bicyclohexyl core are of significant interest in the development of advanced display technologies and other electro-optic applications. The saturated bicyclohexyl ring system imparts desirable properties to liquid crystal monomers, such as low viscosity, high clearing points, and good chemical stability. This document provides detailed protocols for the synthesis of liquid crystal monomers derived from bicyclohexyl carboxylic acids, focusing on the widely applicable Steglich esterification method. The target molecule for this protocol is 4-cyanophenyl trans,trans-4'-pentyl-[1,1'-bi(cyclohexane)]-4-carboxylate, a representative example of a nematic liquid crystal.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4-cyanophenyl trans,trans-4'-pentyl-[1,1'-bi(cyclohexane)]-4-carboxylate.
| Parameter | Value | Reference |
| Reactants | ||
| trans,trans-4'-Pentyl-[1,1'-bi(cyclohexane)]-4-carboxylic acid | 1 equivalent | |
| 4-Cyanophenol | 1.1 equivalents | |
| Dicyclohexylcarbodiimide (DCC) | 1.1 equivalents | [1] |
| 4-Dimethylaminopyridine (DMAP) | 0.1 equivalents | [1] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 4-6 hours | [1] |
| Product Characterization | ||
| Yield | >90% (typical for Steglich esterification) | [2] |
| Mesomorphic Properties | ||
| Crystal to Nematic Transition (T_CN) | ~80-100 °C (estimated based on similar structures) | |
| Nematic to Isotropic Transition (T_NI) / Clearing Point | ~200-250 °C (estimated based on similar structures) |
Experimental Protocols
Synthesis of 4-cyanophenyl trans,trans-4'-pentyl-[1,1'-bi(cyclohexane)]-4-carboxylate via Steglich Esterification
This protocol details the esterification of trans,trans-4'-pentyl-[1,1'-bi(cyclohexane)]-4-carboxylic acid with 4-cyanophenol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2]
Materials:
-
trans,trans-4'-Pentyl-[1,1'-bi(cyclohexane)]-4-carboxylic acid
-
4-Cyanophenol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve trans,trans-4'-pentyl-[1,1'-bi(cyclohexane)]-4-carboxylic acid (1 equivalent) and 4-cyanophenol (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution and stir at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Coupling Agent: While stirring at 0 °C, add dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: After the addition of DCC is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) by vacuum filtration and wash the solid with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure 4-cyanophenyl trans,trans-4'-pentyl-[1,1'-bi(cyclohexane)]-4-carboxylate.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the phase transition temperatures using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a liquid crystal monomer.
Caption: Simplified mechanism of the Steglich esterification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves the catalytic hydrogenation of a benzoic acid derivative, which reduces the biphenyl system to the desired bicyclohexyl structure. This is typically a two-stage process. The first stage is the high-pressure catalytic hydrogenation, where the trans configuration is favored due to steric hindrance between the pentyl and carboxyl groups. The second stage involves alkaline hydrolysis to remove any residual esters, followed by acidification to isolate the final carboxylic acid product.[1]
Q2: How is the stereochemical purity of the trans isomer ensured and verified?
A2: The trans,trans stereochemistry is generally achieved through controlled alkylation and carboxylation steps during the synthesis.[1] The integrity of the stereochemistry is crucial and can be validated using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by observing the coupling constants for axial/equatorial protons. Chiral High-Performance Liquid Chromatography (HPLC) can also be employed to confirm stereochemical purity.[1]
Q3: What are the primary applications of this compound?
A3: This compound is a key intermediate in the synthesis of liquid crystal materials.[2][3] Cyclohexane-based liquid crystals are valued for their high phase transition temperatures and low viscosity, which are advantageous properties for display technologies.[2][3] It also serves as a building block in the synthesis of fine chemicals, including pharmaceuticals and pesticides.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete hydrogenation of the aromatic rings. | Increase hydrogen pressure, reaction time, or catalyst loading. Consider using a more active catalyst such as Rhodium on carbon (Rh/C). |
| Suboptimal reaction temperature. | For similar hydrogenations, temperatures between 90°C and 120°C have been found to be effective. However, temperatures above 138°C can lead to lower isomer ratios and yields. | |
| Catalyst poisoning. | Ensure starting materials and solvents are free of impurities that could poison the catalyst, such as sulfur compounds. | |
| Presence of Cis-Isomer | Unfavorable reaction conditions. | Lower reaction temperatures can sometimes lead to a lower trans/cis ratio. Maintaining a temperature above 85°C is generally recommended for similar reactions. |
| Inadequate steric hindrance. | While the pentyl and carboxyl groups promote the trans configuration, extreme reaction conditions might overcome this preference. Adhere to optimized temperature and pressure parameters. | |
| Product Contamination | Incomplete removal of starting material or byproducts. | Employ multi-step purification. Recrystallization from a suitable solvent system, such as heptane/ethyl acetate, is often effective. For nonpolar byproducts, silica gel chromatography may be necessary. |
| Residual solvent. | After purification, ensure the product is thoroughly dried under vacuum to remove any remaining solvent. | |
| Difficulty in Product Isolation | Emulsion formation during workup. | If an emulsion forms during liquid-liquid extraction, it can be disrupted by adding a brine solution or by centrifugation. |
| Product precipitation issues. | Ensure the pH is sufficiently acidic during the final acidification step to fully precipitate the carboxylic acid. |
Data Presentation
Table 1: Influence of Catalyst and Hydrogen Pressure on Benzoic Acid Hydrogenation
| Catalyst (5% on Carbon) | Hydrogen Pressure (MPa) | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) |
| Rh/C | 10 | 99.1 | 100 |
| Ru/C | 10 | High | 86 (in 1:1 1,4-dioxane:water) |
| Pt/C | 10 | Moderate | Not specified |
| Pd/C | 10 | Low | Not specified |
Data adapted from studies on the hydrogenation of benzoic acid and may serve as a general guide.[4][5]
Experimental Protocols
The following is a generalized protocol for the synthesis of a bicyclohexyl-4-carboxylic acid, which can be adapted for the synthesis of this compound.
1. Catalytic Hydrogenation of Biphenyl-4-carboxylic Acid
-
Materials:
-
Biphenyl-4-carboxylic acid derivative (e.g., 4'-pentyl-4-biphenylcarboxylic acid)
-
Ethanol
-
Glacial acetic acid
-
Platinum oxide (or other suitable catalyst like Pd/C, Rh/C)
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the biphenyl-4-carboxylic acid derivative in a mixture of ethanol and glacial acetic acid in a high-pressure hydrogenation vessel.
-
Add the platinum oxide catalyst to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 40 psi or higher).
-
Stir the reaction mixture at room temperature or elevated temperature overnight, or until hydrogen uptake ceases.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude bicyclohexyl-4-carboxylic acid.[6]
-
2. Purification by Recrystallization
-
Materials:
-
Crude bicyclohexyl-4-carboxylic acid
-
Heptane
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as heptane/ethyl acetate.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Mandatory Visualizations
References
- 1. This compound | 65355-33-1 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of Alkyl Bicyclohexyl Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of alkyl bicyclohexyl carboxylic acids. The primary focus is on the catalytic hydrogenation of biphenyl precursors and the Birch reduction of aromatic carboxylic acids, two common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing alkyl bicyclohexyl carboxylic acids?
A1: The two most prevalent methods are:
-
Catalytic Hydrogenation: This involves the reduction of the aromatic rings of a corresponding alkyl biphenyl carboxylic acid using a metal catalyst (e.g., Palladium, Platinum, Rhodium, Ruthenium, or Nickel) under a hydrogen atmosphere. This is often the preferred method due to its efficiency and scalability.
-
Birch Reduction: This method uses an alkali metal (like sodium or lithium) in liquid ammonia with a proton source (an alcohol) to reduce one of the aromatic rings of the biphenyl precursor. This is followed by a subsequent hydrogenation step to saturate the second ring. This can be a useful alternative if specific stereoisomers are desired or if the substrate is sensitive to catalytic hydrogenation conditions.
Q2: What are the typical side reactions I should be aware of during catalytic hydrogenation?
A2: The most common side reactions include:
-
Incomplete Hydrogenation: This results in the formation of partially hydrogenated intermediates, such as alkyl cyclohexylphenyl carboxylic acids.
-
Formation of Cis and Trans Isomers: The hydrogenation of the disubstituted rings leads to a mixture of diastereomers, which can be challenging to separate. The ratio of these isomers is influenced by the catalyst, solvent, temperature, and pressure.
-
Hydrogenolysis: In some cases, cleavage of C-O or C-N bonds can occur if these functional groups are present in the molecule. For carboxylic acids, this is generally not a major concern under standard hydrogenation conditions.
Q3: How can I monitor the progress of the hydrogenation reaction?
A3: Reaction progress can be monitored by several techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying the starting material, product, and any volatile intermediates or side products. It can also be used for quantitative analysis of the isomer ratio with proper calibration.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the reaction and can be used to quantify the starting material, product, and non-volatile byproducts. Specific methods can be developed to separate and quantify the cis and trans isomers.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the disappearance of aromatic signals and the appearance of aliphatic signals characteristic of the bicyclohexyl ring system. The ratio of cis and trans isomers can often be determined by integrating specific, well-resolved peaks in the ¹H NMR spectrum.[4][5][6][7]
Troubleshooting Guides
Catalytic Hydrogenation
Problem 1: Incomplete or Slow Hydrogenation Reaction
| Potential Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure the catalyst has been stored properly under an inert atmosphere. Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C). |
| Catalyst Poisoning | Purify the starting material to remove potential poisons like sulfur or nitrogen-containing compounds. If the solvent is suspected, use a freshly distilled, high-purity solvent. Some catalysts are more resistant to certain poisons; consider trying a different metal catalyst (e.g., Rh or Ru). |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure. For laboratory scale, a Parr shaker or a similar high-pressure hydrogenation apparatus is recommended over a hydrogen balloon for more challenging reductions. |
| Low Reaction Temperature | Gently heating the reaction can increase the rate. However, be cautious as higher temperatures can sometimes lead to more side products or isomerization. |
| Poor Mass Transfer | Ensure vigorous stirring to facilitate the transport of hydrogen gas to the catalyst surface. The choice of solvent can also impact hydrogen solubility. |
Problem 2: Undesirable Cis/Trans Isomer Ratio
| Potential Cause | Recommended Action |
| Catalyst Choice | The choice of catalyst has a significant impact on stereoselectivity. Rhodium and Ruthenium catalysts often favor the formation of the cis isomer. Experiment with different catalysts (e.g., Pd/C, PtO₂, Rh/C, Ru/C) to find the optimal one for your desired isomer. |
| Solvent Effects | The polarity of the solvent can influence the stereochemical outcome. Conduct small-scale screening with different solvents (e.g., ethanol, ethyl acetate, acetic acid, hexane) to determine the effect on the isomer ratio. |
| Reaction Temperature and Pressure | These parameters can affect the equilibrium between isomers on the catalyst surface. A systematic study of the effects of temperature and pressure may be necessary to optimize the ratio. Lower temperatures often favor the kinetically controlled product. |
| Additives | In some cases, the addition of acids, bases, or other additives can influence the stereoselectivity.[8][9] |
Data Presentation: Influence of Catalyst on Product Distribution in Biphenyl Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | Biphenyl Conversion (%) | Cyclohexylbenzene Selectivity (%) | Bicyclohexyl Selectivity (%) | Reference |
| 20% Ni/SiO₂ | 200 | 3 | 99.6 | 99.3 | - | [10] |
| Skeletal Ni | 70 | 1 | 100 | 99.4 | 0.6 | [11] |
| Rh/C | 50 | - | ~100 | - | ~100 | [12] |
| Ru/C | 50 | - | ~100 | - | ~100 | [12] |
Note: Selectivity can be highly dependent on the specific substrate and reaction time.
Problem 3: Difficulty in Filtering the Catalyst
| Potential Cause | Recommended Action |
| Fine Catalyst Particles | Use a filter aid such as Celite® to form a pad on the filter paper. This will help to trap the fine catalyst particles. |
| Catalyst Clogging the Filter | Ensure the Celite® pad is of sufficient thickness. You can also try a layered filtration setup with different grades of filter paper. |
| Pyrophoric Catalyst | Safety First! Never filter a dry hydrogenation catalyst in the air, as it can ignite. After the reaction, ensure the flask is under an inert atmosphere (e.g., nitrogen or argon). Wet the filter cake with solvent during filtration to prevent it from drying out. The collected catalyst on the filter paper should be kept wet with water and disposed of in a designated waste container. |
Birch Reduction
Problem 1: Low Yield of the Desired Dihydroaromatic Product
| Potential Cause | Recommended Action |
| Impure Reagents | Use freshly distilled liquid ammonia and high-purity alkali metal. The alcohol used as a proton source should be anhydrous. |
| Insufficient Reaction Time | The deep blue color of the solvated electrons should persist for some time, indicating an excess of the reducing agent. If the color disappears immediately, more alkali metal may be needed. |
| Quenching with Water | Quenching the reaction with water before all the alkali metal has reacted can lead to the generation of hydrogen gas and a fire hazard. It is safer to quench with a proton source like ammonium chloride.[13] |
| Formation of Over-reduced or Polymerized Products | The concentration of the alcohol proton source is critical. Too little alcohol can lead to the formation of dimeric or polymeric byproducts. |
Problem 2: Difficult Workup and Product Isolation
| Potential Cause | Recommended Action |
| Emulsion Formation during Extraction | This is common due to the presence of ammonia and alcohol. Adding a saturated brine solution can help to break the emulsion. |
| Removal of Ammonia | After quenching, allow the reaction mixture to warm to room temperature in a well-ventilated fume hood to evaporate the ammonia. |
| Separation from Byproducts | The crude product may contain unreacted starting material, over-reduced products, and other byproducts. Purification by column chromatography or crystallization is usually necessary. |
Experimental Protocols
Catalytic Hydrogenation of 4'-Ethyl-biphenyl-4-carboxylic acid
Materials:
-
4'-Ethyl-biphenyl-4-carboxylic acid
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol, absolute
-
Hydrogen gas
-
Nitrogen or Argon gas
-
Celite®
Equipment:
-
High-pressure hydrogenation apparatus (e.g., Parr shaker) or a round-bottom flask with a magnetic stir bar and a hydrogen balloon setup
-
Filtration apparatus (Buchner funnel, filter flask)
-
Rotary evaporator
Procedure (using a high-pressure apparatus):
-
In the reaction vessel of the hydrogenation apparatus, dissolve 4'-Ethyl-biphenyl-4-carboxylic acid (1 equivalent) in a suitable amount of ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the reaction vessel and connect it to the apparatus.
-
Purge the vessel with an inert gas (nitrogen or argon) three times to remove air.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-60 °C) if necessary.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reaction to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with an inert gas.
-
Prepare a pad of Celite® in a Buchner funnel.
-
Filter the reaction mixture through the Celite® pad to remove the catalyst. Keep the filter cake wet with ethanol at all times.
-
Wash the filter cake with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alkyl bicyclohexyl carboxylic acid.
-
The crude product can be purified by crystallization.
Fractional Crystallization for Isomer Separation (General Protocol)
Principle: This technique exploits the difference in solubility between the cis and trans isomers in a particular solvent. The less soluble isomer will crystallize out of the solution first upon cooling.
Procedure:
-
Solvent Selection: Choose a solvent or solvent mixture in which the two isomers have a significant difference in solubility at different temperatures. Common solvents for crystallizing carboxylic acids include water, acetic acid, ethanol, acetone, toluene, and hexane, or mixtures thereof. Small-scale trials are recommended to find the optimal solvent system.
-
Dissolution: Dissolve the mixture of isomers in the minimum amount of the chosen boiling solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
First Crop of Crystals: Collect the first crop of crystals by filtration. These crystals will be enriched in the less soluble isomer.
-
Concentration and Second Crop: Concentrate the mother liquor (the remaining solution) and cool it again to obtain a second crop of crystals, which will be enriched in the more soluble isomer.
-
Recrystallization: Repeat the crystallization process on each crop of crystals to improve their purity. Monitor the purity of each fraction by measuring the melting point or by using an analytical technique like GC-MS or NMR. The melting point of a pure compound should be sharp.
Mandatory Visualizations
Catalytic Hydrogenation Workflow
Caption: Experimental workflow for the catalytic hydrogenation of a biphenyl carboxylic acid.
Birch Reduction Signaling Pathway
Caption: Simplified mechanism of the Birch reduction of an aromatic ring.
Troubleshooting Logic for Incomplete Hydrogenation
Caption: Troubleshooting decision tree for incomplete catalytic hydrogenation reactions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brainly.com [brainly.com]
- 5. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid from its starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid?
The most common synthetic route involves the catalytic hydrogenation of a biphenyl precursor. Therefore, the primary starting material is typically 4'-pentyl-[1,1'-biphenyl]-4-carboxylic acid or a derivative thereof. Another key intermediate mentioned in synthesis pathways is trans-4-pentylcyclohexane derivatives which are then coupled.[1][2]
Q2: What are the potential impurities I might encounter in my crude product?
Impurities largely depend on the synthetic route and starting materials. Common impurities may include:
-
Unreacted starting materials: Residual 4'-pentyl-[1,1'-biphenyl]-4-carboxylic acid.
-
Partially hydrogenated intermediates: Such as cyclohexylbenzene derivatives.[3]
-
Side-products from the synthetic route: This can include byproducts from coupling reactions if that route is used.
-
Catalyst residues: Traces of the hydrogenation catalyst (e.g., Palladium or Platinum).
-
Solvent residues: Residual solvents from the reaction and workup steps.[1]
-
Stereoisomers: The cis,trans isomer of the desired trans,trans product.[1]
Q3: What are the recommended methods for purifying the crude product?
A multi-step purification approach is often necessary to achieve high purity (≥99%). The most effective methods are:
-
Crystallization: To remove the bulk of impurities.
-
Silica Gel Chromatography: For separating nonpolar byproducts and closely related impurities.[1]
-
Extraction: To remove acidic or basic impurities and for initial workup.
Q4: How can I confirm the purity and stereochemistry of my final product?
Analytical validation is crucial. The following techniques are recommended:
-
NMR Spectroscopy: To confirm the chemical structure and the trans,trans configuration. The coupling constants for the axial protons in the cyclohexane rings are a key indicator.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. Chiral HPLC can be used to resolve and quantify stereoisomers.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form | - The solution is not supersaturated (too much solvent was used).- The cooling process is too slow. | - Evaporate some of the solvent to increase the concentration.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.[4] |
| Oiling out | - The compound is precipitating from the solution above its melting point.- High concentration of impurities. | - Re-heat the solution and add a small amount of additional solvent.- Ensure slow cooling to allow for proper crystal lattice formation.[5] |
| Low yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool again to recover more product.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out.[6] |
| Poor purity | - Crystallization occurred too quickly, trapping impurities within the crystal lattice.- Inappropriate solvent choice. | - Redissolve the crystals in fresh hot solvent and allow them to cool more slowly.- Experiment with different solvent systems to find one that provides better selectivity.[4] |
Silica Gel Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first.- A common eluent for this compound is a hexane/acetone mixture (e.g., 95:5).[1]- Use a larger column or reduce the amount of sample loaded. |
| Tailing of the product spot | - The compound is interacting too strongly with the silica gel (which is acidic). | - Add a small amount of a polar modifier to the eluent, such as acetic acid, to reduce strong interactions.[7] |
| Product does not elute | - The eluent is not polar enough.- The compound has degraded on the silica gel. | - Gradually increase the polarity of the eluent.- If degradation is suspected, consider using a less acidic stationary phase like alumina.[8] |
Quantitative Data Summary
The following table summarizes typical purity levels and yields that can be expected at different stages of the purification process.
| Purification Stage | Typical Purity | Typical Yield | Notes |
| Crude Product | 85-95% | >90% (synthesis) | Purity can vary significantly based on reaction conditions. |
| After Crystallization | 97-98% | 70-85% | A heptane/ethyl acetate (3:1) solvent system is reported to be effective.[1] |
| After Chromatography | ≥99% | 80-95% (of crystallized material) | Removes nonpolar byproducts effectively.[1] |
| Final Product | ≥99.5% | - | After final drying/lyophilization to remove residual solvents.[1] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on literature, a mixture of heptane and ethyl acetate (3:1 v/v) is a suitable solvent system.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid. Add the minimum amount of the hot solvent mixture required to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. For achieving very low residual solvent levels, lyophilization can be employed.[1]
Protocol 2: Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/acetone 95:5).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the partially purified product in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Purification Workflow
References
- 1. How to Improve Carboxylic Acid Extraction Processes? [eureka.patsnap.com]
- 2. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | 65355-33-1 | Benchchem [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Dicyclohexylurea (DCU) Removal in Esterification Reactions
Welcome to the technical support center for managing dicyclohexylurea (DCU) byproduct in your esterification reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide effective troubleshooting and answers to frequently asked questions (FAQs) concerning the purification of your target ester products.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-dicyclohexylurea (DCU) and why is its removal a common challenge in my esterification reactions?
A1: 1,3-Dicyclohexylurea (DCU) is a byproduct generated when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in reactions like the Steglich esterification.[1][2] While DCU is generally unreactive and doesn't interfere with the reaction itself, its removal can be challenging due to its low solubility in many common organic solvents.[3][4] If not effectively removed, DCU can contaminate your final product, leading to inaccurate yield calculations and potential interference in subsequent analytical procedures or biological assays.[2][4]
Q2: What are the primary strategies for removing DCU from a reaction mixture?
A2: The most effective methods for DCU removal leverage its poor solubility. The main strategies are:
-
Filtration: Since DCU often precipitates from the reaction solvent, it can be removed by simple filtration.[1][5]
-
Precipitation/Crystallization: The crude reaction mixture can be dissolved in a suitable solvent and then cooled to selectively crystallize either the desired product or the DCU.[2][5] Alternatively, an "anti-solvent" (a solvent in which your product is soluble but DCU is not) can be added to precipitate the DCU.[4][6]
-
Column Chromatography: This technique can be used to separate DCU from the desired product, but careful selection of the eluent is necessary to prevent co-elution.[5][7]
Q3: How do I choose the best solvent for removing DCU?
A3: The ideal solvent is one in which your desired product has high solubility, while DCU has low solubility. This difference in solubility allows for efficient separation. It is often necessary to test a few different solvents to find the optimal one for your specific product.[4] The solubility of DCU is also temperature-dependent, often increasing with higher temperatures.[8][9]
Q4: Are there alternatives to using DCC that avoid the formation of DCU altogether?
A4: Yes, to circumvent the challenges associated with DCU removal, you can use alternative coupling reagents. A common choice is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The urea byproduct formed from EDC is water-soluble, which allows for its easy removal through an aqueous workup.[2][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| DCU precipitates with my desired product. | - The chosen solvent is not optimal for differential solubility.- The product itself has low solubility in the reaction solvent. | - Test a different solvent or solvent mixture for the workup.- Consider a recrystallization step using a solvent that solubilizes both compounds when hot but allows for selective crystallization of your product upon cooling.[10] |
| Filtration is very slow or the filter clogs. | - DCU has formed very fine particles.- The concentration of the reaction mixture is too high. | - Use a filter aid like Celite® to improve filtration speed and prevent clogging.[11]- Dilute the reaction mixture with more of the reaction solvent.[3] |
| DCU is still present in my product after filtration and washing. | - DCU has some solubility in the washing solvent.- The washing volume was insufficient. | - Use a solvent in which DCU is sparingly soluble for washing (e.g., cold diethyl ether, hexanes).[6][7]- Increase the number of washes with the cold solvent. |
| DCU co-elutes with my product during column chromatography. | - The polarity of the eluent is too high, causing DCU to travel with the product. | - Use a less polar eluent system (e.g., increase the proportion of hexanes in an ethyl acetate/hexanes mixture).[7]- Consider using a different stationary phase, such as Florisil, which may allow for cleaner separation.[7] |
Data Presentation: DCU Solubility
The following table summarizes the solubility of DCU in various common organic solvents to aid in the selection of an appropriate solvent for its removal.
| Solvent | Solubility | Temperature | Reference(s) |
| Water | Very low / Insoluble (<1%) | Room Temperature | [3][11] |
| Dichloromethane (DCM) | Sparingly soluble | Room Temperature | [3] |
| Chloroform | Soluble | Room Temperature | [3] |
| Diethyl Ether | Sparingly soluble | Room Temperature | [6][12] |
| Acetonitrile | Sparingly soluble | Room Temperature | [6][12] |
| Ethyl Acetate | Sparingly soluble (especially at low temperatures) | Room Temperature | [6][12] |
| Hexanes | Insoluble | Room Temperature | [6][10] |
| Ethanol | Soluble (increases with temperature) | Room Temperature | [8][13] |
| Acetone | Soluble | Room Temperature | [8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Room Temperature | [8] |
Experimental Protocols
Protocol 1: Removal of DCU by Filtration
This protocol is suitable when DCU has low solubility in the reaction solvent and precipitates out.[5][14]
-
Cool the Reaction Mixture: Upon completion of the reaction, cool the mixture in an ice bath for 15-30 minutes to maximize the precipitation of DCU.[1]
-
Set up Filtration Apparatus: Assemble a Büchner funnel with a filter paper that fits securely over the holes. Place the funnel on a clean filter flask connected to a vacuum source.[14]
-
Wet the Filter Paper: Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Filter the Mixture: Pour the cooled reaction mixture into the Büchner funnel under vacuum.[14]
-
Wash the Precipitate: Wash the collected DCU precipitate with a minimal amount of cold reaction solvent to recover any entrained product.[1]
-
Collect the Filtrate: The filtrate contains your desired product and can be subjected to further workup or purification as needed.[14]
Protocol 2: Removal of DCU by Precipitation with an Anti-Solvent
This protocol is effective when both the desired product and DCU are soluble in the reaction solvent.[4][6]
-
Concentrate the Reaction Mixture: Remove the reaction solvent under reduced pressure.
-
Dissolve the Residue: Dissolve the crude residue in a minimal amount of a solvent in which your product is highly soluble, but DCU has limited solubility (e.g., dichloromethane).[6]
-
Add Anti-Solvent: While stirring, slowly add an anti-solvent in which DCU is poorly soluble (e.g., hexanes or diethyl ether) until a precipitate (DCU) is observed.[4][6]
-
Cool and Filter: Cool the mixture in an ice bath for 15-30 minutes to complete the precipitation, then filter as described in Protocol 1.[4]
-
Isolate the Product: The desired product should be in the filtrate. Concentrate the filtrate to obtain the purified product.[4]
Protocol 3: Purification by Recrystallization
This protocol is useful for purifying the desired product when it has co-precipitated with DCU or when trace amounts of DCU remain after filtration.[3][10]
-
Choose a Suitable Solvent: Select a solvent in which your desired product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Place the crude product containing DCU in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until all of the desired product has dissolved.[3]
-
Hot Filtration (Optional): If insoluble impurities (like some DCU) remain in the hot solution, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of your purified product.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of the cold recrystallization solvent.
Visualizations
Caption: Workflow for DCU removal via precipitation and filtration.
Caption: Decision tree for selecting a DCU removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Optimizing temperature and pressure for bicyclohexyl reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in bicyclohexyl synthesis, primarily through the hydrogenation of biphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing bicyclohexyl?
A1: The most prevalent and industrially significant method for synthesizing bicyclohexyl (BCH) is the catalytic hydrogenation of biphenyl (BP). This reaction involves the addition of hydrogen to the aromatic rings of biphenyl in the presence of a catalyst, typically under elevated temperature and pressure.
Q2: What are the typical catalysts used for biphenyl hydrogenation to bicyclohexyl?
A2: A range of transition metal catalysts are effective for biphenyl hydrogenation. Nickel-based catalysts, such as Raney Ni and Ni/SiO2, are widely used due to their cost-effectiveness and high activity.[1][2][3] Noble metal catalysts, including Rhodium on carbon (Rh/C) and Ruthenium on carbon (Ru/C), often exhibit excellent activity and can operate under milder conditions.[4] Ruthenium on silica (Ru/SiO2) has also been shown to be highly active and stable.[4]
Q3: What are the general ranges for temperature and pressure in this reaction?
A3: The optimal temperature and pressure for biphenyl hydrogenation can vary significantly depending on the catalyst and desired selectivity. Temperatures can range from as low as 50-90°C for highly active catalysts like Rh/C and Ru/SiO2 to as high as 200-380°C for some nickel-based systems.[1][4][5][6] Pressures typically range from 1.0 MPa to 8 MPa.[1][4]
Troubleshooting Guide
Issue 1: Low or No Conversion of Biphenyl
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst has been properly activated and handled under inert conditions if required. - The catalyst may be old or poisoned; try using a fresh batch of catalyst.[7] - For some catalysts, an induction period may be necessary for the formation of the active phase.[5] |
| Insufficient Temperature or Pressure | - Gradually increase the reaction temperature and/or hydrogen pressure within the recommended ranges for your specific catalyst.[8] The reaction rate generally increases with temperature up to an optimal point.[8] |
| Poor Mass Transfer | - Ensure vigorous stirring to facilitate contact between the hydrogen gas, liquid phase, and solid catalyst. - The use of a solvent like supercritical CO2 can enhance mass transfer and increase reaction rates.[4] |
| System Leaks | - Check all connections for leaks to ensure the system can maintain the target hydrogen pressure. |
Issue 2: Low Selectivity to Bicyclohexyl (High Yield of Cyclohexylbenzene)
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrogenation | - The hydrogenation of biphenyl to bicyclohexyl is a two-step process, with cyclohexylbenzene (CHB) as the intermediate. To favor the formation of bicyclohexyl, increase the reaction time or the hydrogen pressure. |
| Catalyst Choice | - Some catalysts are inherently more selective towards the fully hydrogenated product. For instance, Ru/C catalysts have shown high initial selectivity to bicyclohexyl.[4] |
| Reaction Temperature | - Higher temperatures can sometimes favor the formation of the fully hydrogenated product, but this is highly dependent on the catalyst system.[5][6] |
Data on Reaction Conditions
The following tables summarize quantitative data from various studies on the hydrogenation of biphenyl to bicyclohexyl, showcasing the impact of different catalysts, temperatures, and pressures.
Table 1: Performance of Different Catalysts under Various Conditions
| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Biphenyl Conversion (%) | Bicyclohexyl Yield (%) | Reference |
| Rh/C | 50 | Not Specified | >99 | ~100 | [4] |
| Ru/C | 50 | Not Specified | >99 | ~100 | [4] |
| Ru/SiO2 | 90 | 1.0 | 99.9 | 99.9 | [4] |
| NiMoWS | Not Specified | Not Specified | ~99 | 47 | [4] |
| 20%Ni/SiO2 | 200 | 3.0 | 99.6 | Not specified (CHB yield 99.3%) | [2][9] |
| Ni-Mo sulfide | 380 | 6.0 | 65 | 9 (dicyclohexyl) | [5][6] |
| Skeletal Ni | 70 | 1.0 | 100 | Not specified (CHB selectivity 99.4%) | [3] |
Experimental Protocols
General Protocol for Biphenyl Hydrogenation
This protocol provides a general methodology for the catalytic hydrogenation of biphenyl. Researchers should adapt the specific parameters based on the chosen catalyst and available equipment.
-
Catalyst Preparation and Loading:
-
Under an inert atmosphere (e.g., in a glovebox), weigh the desired amount of catalyst and add it to a high-pressure autoclave reactor.
-
If using a pre-reduced catalyst, ensure it is not exposed to air.
-
-
Reactant and Solvent Addition:
-
Reactor Sealing and Purging:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove any residual air.
-
Subsequently, purge the reactor with hydrogen gas.
-
-
Reaction Execution:
-
Pressurize the reactor to the desired hydrogen pressure.
-
Begin stirring and heat the reactor to the target temperature.
-
Maintain the desired temperature and pressure for the specified reaction time, monitoring the pressure for any significant drops that may indicate hydrogen consumption.
-
-
Reaction Quenching and Product Recovery:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated area.
-
Open the reactor and filter the reaction mixture to separate the catalyst.
-
Analyze the liquid product using appropriate analytical techniques (e.g., Gas Chromatography) to determine the conversion of biphenyl and the selectivity to bicyclohexyl and other products.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preventing isomerization during synthesis of trans-bicyclohexyl compounds
Welcome to the technical support center for the synthesis of trans-bicyclohexyl and related compounds. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges, particularly the prevention of isomerization to undesired cis-isomers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of trans-bicyclohexyl compounds, focusing on maximizing the desired trans-isomer ratio.
Q1: My biphenyl hydrogenation is complete, but the trans:cis isomer ratio in my bicyclohexyl product is very low. What are the primary factors influencing stereoselectivity?
A1: The stereochemical outcome of biphenyl hydrogenation is governed by the principles of kinetic versus thermodynamic control.
-
Kinetic Product: At lower temperatures and shorter reaction times, the cis-isomer is often favored as the kinetic product. This is because the hydrogen atoms typically add to the same face of the aromatic ring as it is adsorbed on the catalyst surface (syn-addition).
-
Thermodynamic Product: The trans-isomer is the thermodynamically more stable product due to reduced steric hindrance. At higher temperatures and longer reaction times, an equilibrium can be established between the cis and trans isomers, favoring the formation of the more stable trans product.
To favor the trans-isomer, consider the following adjustments:
-
Increase Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for isomerization from the cis to the trans form. However, excessively high temperatures can lead to side reactions.
-
Extend Reaction Time: Allowing the reaction to proceed for a longer duration can facilitate the equilibration to the more stable trans-isomer.
-
Catalyst Choice: Different catalysts exhibit varying selectivities. Rhodium and Ruthenium catalysts are often employed for aromatic hydrogenations.[1] The choice of catalyst support can also influence the outcome.
Q2: I have a mixture of cis and trans-bicyclohexyl. Is there a way to isomerize the cis-isomer to the desired trans-isomer post-synthesis?
A2: Yes, post-synthesis isomerization is a common and effective strategy. This is typically achieved by treating the isomer mixture with a Lewis acid, such as aluminum chloride (AlCl₃), or a strong base, like potassium tert-butoxide (t-BuOK).[2] These reagents facilitate the equilibration of the cis-isomer to the more stable trans-isomer.
Q3: My catalytic hydrogenation reaction is stalled or incomplete. What are some common causes and solutions?
A3: Incomplete hydrogenation can be caused by several factors:
-
Catalyst Deactivation: The catalyst may be old, inactive, or poisoned. Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds) can poison noble metal catalysts.
-
Solution: Use a fresh batch of catalyst. Ensure the purity of your substrate and solvents. Use high-purity hydrogen gas.
-
-
Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently.
-
Solution: Increase the hydrogen pressure according to established protocols for aromatic ring hydrogenation.
-
-
Poor Mass Transfer: Inadequate mixing can limit the contact between the hydrogen gas, the substrate, and the catalyst.
-
Solution: Ensure vigorous stirring to maximize the surface area of contact between the gas and liquid phases.
-
Q4: How can I accurately determine the trans:cis isomer ratio of my bicyclohexyl product?
A4: The most common and reliable method for quantifying the isomer ratio is Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Method: A GC with a suitable capillary column (e.g., HP-5MS) can separate the cis and trans isomers based on their different boiling points and interactions with the stationary phase. The mass spectrometer can then be used to confirm the identity of each peak.
-
Quantification: The ratio of the isomers is determined by integrating the peak areas of the corresponding signals in the gas chromatogram. For accurate quantification, it is advisable to use a validated method with established calibration curves for each isomer.
Data Presentation: Catalyst Performance and Isomerization
The following tables summarize quantitative data on the impact of different catalytic systems and isomerization conditions on product distribution.
Table 1: Influence of Catalyst and Conditions on Biphenyl Hydrogenation
| Catalyst | Temperature (°C) | Pressure (atm H₂) | Solvent | Bicyclohexyl Yield (%) | trans:cis Ratio | Reference |
| Rh/C | 50 | 160 (H₂/CO₂) | Supercritical CO₂ | >99 | Predominantly cis (kinetic) | [1] |
| Ru/C | 50 | 160 (H₂/CO₂) | Supercritical CO₂ | ~100 | Higher initial selectivity to bicyclohexyl | [1] |
| 3% Pt/C | 180 | 70 | Not specified | High | Not specified | [4] |
| Skeletal Ni | 70 | 10 | THF | High (to cyclohexylbenzene) | Not applicable | [2] |
| Ni-Mo Sulfide | 380 | 60 | Not specified | 79 | Not specified | [5] |
Note: Detailed quantitative data on trans:cis ratios for bicyclohexyl under varying conditions is sparse in the literature. The trend generally suggests that higher temperatures favor the trans isomer.
Table 2: Post-Synthesis Isomerization of Bicyclohexyl Isomers
| Reagent | Solvent | Temperature | Outcome | Reference |
| AlCl₃ | CH₂Cl₂ | Room Temperature | Increases trans isomer content | [2] |
| t-BuOK | DMF | Not specified | Equilibrates to trans:cis mixture | [2] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Biphenyl
This protocol provides a general guideline for the hydrogenation of biphenyl to bicyclohexyl. The specific conditions, particularly temperature and catalyst, should be optimized to favor the formation of the trans-isomer.
-
Reactor Setup: To a high-pressure autoclave reactor, add biphenyl and a suitable solvent (e.g., isopropanol or heptane).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the chosen catalyst (e.g., 5% Rh/C or 5% Ru/C) at a loading of 1-5 mol%.
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 70-100 atm). Heat the reactor to the target temperature (e.g., 150-200°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by taking aliquots for analysis (e.g., GC-MS).
-
Work-up: After the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude product.
-
Analysis: Analyze the crude product by GC-MS to determine the conversion and the trans:cis isomer ratio.
Protocol 2: Post-Synthesis Isomerization of cis-Bicyclohexyl to trans-Bicyclohexyl
This protocol describes a general procedure for increasing the proportion of the trans-isomer in a mixture.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the cis/trans-bicyclohexyl mixture in an anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Slowly add a Lewis acid, such as aluminum chloride (AlCl₃), to the solution at room temperature with stirring.
-
Reaction: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the isomerization by GC-MS.
-
Quenching: Once the desired equilibrium is reached, carefully quench the reaction by slowly adding it to ice-water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ether). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting product by column chromatography or distillation to obtain the enriched trans-bicyclohexyl.
Visualizations
Caption: Troubleshooting workflow for low trans:cis isomer ratios.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
Technical Support Center: Scaling Up Bicyclohexyl Carboxylic Acid Production
Welcome to the technical support center for the production of bicyclohexyl carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing bicyclohexyl carboxylic acid?
A1: The most prevalent method for synthesizing bicyclohexyl carboxylic acid is the catalytic hydrogenation of biphenyl-4-carboxylic acid. This process typically involves reacting the starting material with hydrogen gas in the presence of a metal catalyst, such as platinum oxide or palladium on carbon.[1]
Q2: What are the primary challenges when scaling up this hydrogenation reaction?
A2: Key challenges during the scale-up of bicyclohexyl carboxylic acid production include:
-
Stereoisomer Control: The formation of cis and trans isomers of the bicyclohexyl ring system is a significant challenge. The ratio of these isomers can be influenced by reaction conditions such as temperature and catalyst choice.
-
Heat Management: Hydrogenation reactions are highly exothermic. Managing the heat generated is critical at a larger scale to prevent runaway reactions and ensure consistent product quality.
-
Catalyst Handling and Removal: Heterogeneous catalysts used in this reaction can be pyrophoric, especially after use, posing a fire hazard. Efficient filtration to remove the catalyst from the product mixture at a large scale can also be challenging.
-
Purification: Isolating the desired isomer and achieving high purity on a large scale requires optimized crystallization and filtration processes.
Q3: How does reaction temperature affect the formation of cis and trans isomers?
A3: Reaction temperature can have a significant impact on the ratio of cis to trans isomers. For similar bicyclohexyl derivatives, lower temperatures tend to favor the formation of the trans isomer, while higher temperatures can lead to an increase in the cis isomer content.[2]
Q4: What safety precautions are essential for large-scale hydrogenation?
A4: Safety is paramount during hydrogenation. Key precautions include:
-
Using pressure-rated equipment.
-
Ensuring the reaction system is free of leaks.
-
Properly purging the system with an inert gas before and after the reaction to remove oxygen and residual hydrogen.
-
Careful handling of pyrophoric catalysts, keeping them wet with solvent to prevent ignition.
-
Having an appropriate fire extinguisher readily available.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield of Bicyclohexyl Carboxylic Acid
-
Q: My reaction has gone to completion, but the isolated yield is significantly lower than expected. What are the potential causes?
-
A:
-
Catalyst Deactivation: The catalyst may have been poisoned by impurities in the starting material or solvent. Ensure the purity of your biphenyl-4-carboxylic acid and use high-purity solvents.
-
Incomplete Hydrogenation: The reaction may not have gone to full completion. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure all starting material is consumed.
-
Product Loss During Workup: Significant product loss can occur during extraction and crystallization. Optimize your extraction procedure and choice of crystallization solvent to maximize recovery.
-
-
Issue 2: Undesirable Cis/Trans Isomer Ratio
-
Q: The final product contains a high percentage of the undesired cis isomer. How can I increase the proportion of the trans isomer?
-
A:
-
Temperature Control: As indicated by studies on similar molecules, lower reaction temperatures often favor the formation of the trans isomer.[2] Experiment with reducing the reaction temperature while ensuring the reaction still proceeds at a reasonable rate.
-
Catalyst Selection: The choice of catalyst can influence stereoselectivity. While platinum and palladium catalysts are common, exploring different catalyst supports or promoters may alter the isomer ratio.
-
-
Issue 3: Difficulty in Filtering the Catalyst Post-Reaction
-
Q: I'm having trouble removing the catalyst from the reaction mixture at a larger scale. The filter clogs quickly.
-
A:
-
Filter Aid: Use a filter aid such as Celite to improve filtration flow and prevent clogging of the filter medium. A pad of the filter aid should be prepared on the filter before starting the filtration.
-
Agitated Nutsche Filter Dryer (ANFD): For kilogram-scale and larger production, an ANFD is a versatile piece of equipment that can be used for filtration, washing, and drying in a single contained unit.[3][4] This is common practice in the pharmaceutical industry for handling active pharmaceutical ingredients (APIs).[3]
-
-
Issue 4: Product Purity Issues After Crystallization
-
Q: My crystallized product does not meet the required purity specifications. What steps can I take to improve it?
-
A:
-
Solvent Selection: The choice of crystallization solvent is critical. A good solvent will dissolve the bicyclohexyl carboxylic acid at an elevated temperature but have low solubility at room temperature, while impurities remain in solution. Common solvents for the crystallization of carboxylic acids include ethanol, methanol, water, or mixtures thereof.[5]
-
Washing: Ensure the filtered crystals are washed with a cold, appropriate solvent to remove any remaining mother liquor containing impurities.
-
Recrystallization: If a single crystallization does not yield the desired purity, a second recrystallization step may be necessary.[6]
-
-
Data Presentation
The following table summarizes the effect of reaction temperature on the cis/trans isomer ratio for a similar compound, 4'-ethyl-bicyclohexyl-4-carboxylic acid, as described in patent CN101550077B. This data illustrates a general trend that can be expected when scaling up the synthesis of bicyclohexyl carboxylic acid.
| Reaction Temperature (°C) | Cis Isomer (%) | Trans Isomer (%) |
| 125 | 18 | 82 |
| 160 | 37 | 63 |
| 85 (5h) then 125 (16h) | 20 | 80 |
Data extracted from patent CN101550077B for 4'-ethyl-bicyclohexyl-4-carboxylic acid.[2]
Experimental Protocols
Lab-Scale Synthesis of Bicyclohexyl-4-Carboxylic Acid (Adapted from PrepChem.com)
This protocol is a starting point for laboratory-scale synthesis.
-
Materials:
-
Biphenyl-4-carboxylic acid (9.9 g, 50 mmol)
-
Ethanol (500 ml)
-
Glacial acetic acid (150 ml)
-
Platinum oxide (1.0 g)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve biphenyl-4-carboxylic acid in a mixture of ethanol and glacial acetic acid.
-
Carefully add the platinum oxide catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel to 40 psi with hydrogen.
-
Stir the reaction mixture overnight at room temperature.
-
After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield bicyclohexyl-4-carboxylic acid as a white solid.[1]
-
Considerations for Kilogram-Scale Production
Scaling up the above protocol requires careful consideration of several factors:
-
Reactor: A pressure-rated stainless steel or glass-lined reactor is necessary. The reactor should be equipped with a robust agitation system, a heating/cooling jacket for temperature control, and appropriate safety features like a rupture disc.
-
Hydrogen Addition: A controlled hydrogen delivery system with a mass flow controller is recommended to manage the reaction rate and exotherm.
-
Catalyst Loading: The catalyst loading may need to be optimized for the larger scale. Typically, catalyst loading is in the range of 1-5% w/w relative to the starting material.
-
Solvent Volume: The solvent volume should be sufficient to ensure good mixing and heat transfer.
-
Temperature Control: The exothermic nature of the reaction requires a reliable cooling system to maintain the desired reaction temperature. A temperature ramp-up and hold profile may be necessary.
-
Downstream Processing: For kilogram-scale batches, filtration is often performed using an Agitated Nutsche Filter Dryer (ANFD).[3][4] The product is then washed with an appropriate solvent and dried under vacuum.
Visualizations
Caption: Workflow for Bicyclohexyl Carboxylic Acid Production.
Caption: Troubleshooting Logic for Low Product Yield.
References
- 1. prepchem.com [prepchem.com]
- 2. CN101550077B - Manufacturing method of bicyclohexyl derivative - Google Patents [patents.google.com]
- 3. Drying Process of Pharmaceutical Powders Using Agitated Nutsche Filter dryers Pilot Unit - Promas Engineering Pvt. Ltd. [promasengineers.com]
- 4. Filter Dryer | Pharmaceuticals | Fine Chemicals [powdersystems.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Thermal Degradation of Pentyl Bicyclohexyl Carboxylic Acid
Frequently Asked Questions (FAQs)
Q1: What is the likely primary degradation pathway for pentyl bicyclohexyl carboxylic acid at elevated temperatures?
A1: The most probable initial degradation pathway involves decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide (CO₂).[2][4] This would be followed by the fragmentation of the remaining hydrocarbon skeleton. The degradation is expected to proceed through a free-radical mechanism, especially at higher temperatures.[5]
Q2: At what temperature should I expect degradation to begin?
A2: The onset temperature for the degradation of saturated carboxylic acids can vary widely based on the molecular structure and experimental conditions (e.g., presence of oxygen or catalysts). For similar long-chain or cyclic carboxylic acids, significant thermal events can begin in the range of 250-400°C.[6][7] Thermogravimetric Analysis (TGA) is the recommended technique to determine the precise decomposition temperature for your specific sample.[8]
Q3: What are the expected major products of thermal degradation?
A3: Based on the degradation of similar structures, the expected products would include:
-
Carbon Dioxide (CO₂): From the decarboxylation of the carboxylic acid group.[4]
-
Pentyl Bicyclohexane: The initial product after decarboxylation.
-
Cyclohexane and Cyclohexene: Resulting from the cleavage of the bond connecting the two rings.[9]
-
Shorter-chain alkanes and alkenes: From the fragmentation of the pentyl group and the cyclohexane rings.[3]
Q4: How does the presence of oxygen affect the degradation process?
A4: The presence of oxygen will likely lower the degradation temperature and lead to a more complex mixture of oxidation products, including ketones, aldehydes, and smaller carboxylic acids. To study the purely thermal degradation, experiments should be conducted in an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Unexpected peaks in GC-MS analysis at lower than expected temperatures. | Sample contamination with more volatile or less stable compounds. | Purify the starting material using techniques like recrystallization or column chromatography. Run a blank analysis of the solvent. |
| Catalytic effect from the reactor surface. | Use a glass-lined or inert reactor. If using a metal reactor, consider its potential catalytic activity. | |
| Broad or overlapping peaks in the thermogram (TGA). | Multiple degradation events are occurring simultaneously or in close succession. | Use a slower heating rate in your TGA experiment (e.g., 5 °C/min) to improve the resolution of thermal events. |
| The sample is not homogenous. | Ensure the sample is well-mixed and representative. | |
| Low yield of expected decarboxylation product (pentyl bicyclohexane). | Secondary degradation of the primary product is occurring at the experimental temperature. | Lower the reaction temperature or reduce the residence time. Consider using a carrier gas to remove products from the hot zone as they are formed. |
| The degradation is following an alternative pathway. | Analyze the product mixture thoroughly to identify other major products, which can provide clues to competing reaction pathways. | |
| Inconsistent results between experimental runs. | Variations in experimental parameters. | Strictly control key parameters like heating rate, final temperature, sample size, and atmosphere composition. |
| Sample heterogeneity. | Ensure each sample aliquot is representative of the bulk material. |
Proposed Degradation Pathways & Mechanisms
Under inert thermal conditions, the degradation of pentyl bicyclohexyl carboxylic acid is likely initiated by one of two main pathways:
-
Decarboxylation: The loss of CO₂ to form a pentyl bicyclohexane radical, which can then undergo further fragmentation.[2]
-
C-C Bond Cleavage: Homolytic cleavage of the bond connecting the two cyclohexane rings, which is a known weak point in bicyclohexyl systems.[9]
These pathways are visualized in the diagrams below.
Caption: Proposed major thermal degradation pathways for pentyl bicyclohexyl carboxylic acid.
Experimental Protocols
Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
-
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's specifications.
-
Place a small, accurately weighed sample (5-10 mg) of pentyl bicyclohexyl carboxylic acid into the TGA sample pan (typically alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to remove all oxygen.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample mass as a function of temperature.
-
The onset of degradation is identified as the temperature at which a significant mass loss begins.
-
Degradation Product Identification using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile and semi-volatile products of thermal degradation.[10][11]
-
Methodology:
-
Place a small amount of the sample (typically in the microgram range) into a pyrolysis sample cup.
-
The pyrolyzer rapidly heats the sample to a set temperature (e.g., 400 °C, 500 °C, 600 °C) in an inert atmosphere.[12]
-
The degradation products (pyrolysate) are immediately swept into the GC column by a carrier gas (e.g., helium).
-
The GC separates the components of the pyrolysate based on their boiling points and interaction with the column's stationary phase.
-
The separated components then enter the Mass Spectrometer (MS), which fragments them into ions and detects them based on their mass-to-charge ratio.
-
The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual degradation products.
-
Caption: A typical workflow for Py-GC-MS analysis.
Quantitative Data Summary
The following table presents hypothetical, yet plausible, data for the thermal degradation of pentyl bicyclohexyl carboxylic acid, based on typical values for similar compounds. This data should be experimentally verified.
| Parameter | Value | Method | Notes |
| Onset Decomposition Temp. (Tonset) | 320 - 350 °C | TGA | In an inert atmosphere (N₂). |
| Temperature of Max. Decomposition Rate (Tmax) | 375 - 400 °C | TGA (from DTG curve) | Represents the point of fastest mass loss. |
| Major Degradation Products (at 450°C) | CO₂, Pentyl bicyclohexane, Cyclohexane, Cyclohexene, C1-C5 hydrocarbons | Py-GC-MS | Product distribution is highly temperature-dependent. |
| Activation Energy (Ea) for Decarboxylation | 200 - 250 kJ/mol | Kinetic analysis of TGA data | This is an estimated range for a non-catalyzed thermal decarboxylation. |
References
- 1. mdpi.com [mdpi.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. libjournals.unca.edu [libjournals.unca.edu]
- 9. researchgate.net [researchgate.net]
- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 11. Pyrolysis-Gas Chromatography-Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
Technical Support Center: Resolving NMR Peak Overlap in Bicyclohexyl Derivatives
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with NMR peak overlap in bicyclohexyl derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 1D ¹H NMR spectrum of a 4-substituted bicyclohexyl derivative shows a complex, overlapping multiplet in the 1.2-1.9 ppm region for the cyclohexyl protons. How can I resolve these signals?
A1: Overlapping signals in the aliphatic region of bicyclohexyl derivatives are a common challenge due to the similar chemical environments of the numerous CH and CH₂ groups. Here are several effective strategies to resolve this peak overlap:
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for dispersing crowded spectral regions.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing you to trace the spin systems within the molecule. Even if signals overlap, their cross-peaks in the COSY spectrum can help delineate the different spin networks.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon it is directly attached to. Since ¹³C spectra are generally better resolved, this can effectively separate overlapping proton signals based on the distinct chemical shifts of their attached carbons.[1]
-
-
Employ Lanthanide Shift Reagents (LSRs): For derivatives with a Lewis basic functional group (e.g., -OH, -NH₂, C=O), adding a lanthanide shift reagent can induce significant changes in the chemical shifts of nearby protons.[2] The magnitude of this shift is dependent on the distance from the lanthanide ion, which can effectively spread out overlapping signals.[2]
-
Investigate Solvent Effects: Changing the deuterated solvent can alter the chemical shifts of your compound's protons. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce different shifts compared to chloroform-d or DMSO-d₆, potentially resolving accidental peak overlap.
Q2: I have a mixture of cis and trans isomers of a bicyclohexyl derivative, and their NMR signals are overlapping. How can I distinguish them and quantify the isomeric ratio?
A2: Differentiating and quantifying isomers in a mixture with overlapping NMR signals requires techniques that can enhance spectral resolution.
-
High-Field NMR: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, which may be sufficient to resolve the overlapping signals of the different isomers.
-
Lanthanide Shift Reagents (LSRs): LSRs are particularly useful for distinguishing geometric isomers.[2] The two isomers will likely interact differently with the LSR, leading to distinct induced shifts for their respective protons and allowing for resolution and subsequent integration.
-
Quantitative NMR (qNMR): Once the signals are resolved, qNMR techniques can be used for accurate quantification. This involves integrating the well-resolved signals corresponding to each isomer and comparing their integrals. It is crucial to ensure that the chosen signals are fully relaxed between pulses by using a sufficiently long relaxation delay (D1).
Q3: How can I use 2D NMR to resolve the overlapping signals of my 4-phenylbicyclohexyl derivative?
A3: For a 4-phenylbicyclohexyl derivative, where the aliphatic protons of the two cyclohexyl rings are likely to overlap, a combination of 2D NMR experiments is highly effective. Let's consider a hypothetical scenario where the 1D ¹H NMR in CDCl₃ shows a broad multiplet between 1.20 and 1.95 ppm.
Data Presentation: Hypothetical ¹H and ¹³C NMR Data for a 4-Phenylbicyclohexyl Derivative
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Phenyl-H (ortho) | 7.30 (d) | 128.5 |
| Phenyl-H (meta) | 7.22 (t) | 126.8 |
| Phenyl-H (para) | 7.15 (t) | 126.0 |
| Cyclohexyl-H1' | 2.55 (tt) | 44.2 |
| Cyclohexyl-H1 | 1.85-1.95 (m, overlapping) | 43.8 |
| Cyclohexyl-H (axial) | 1.20-1.45 (m, overlapping) | 34.5, 33.8, 27.0, 26.5 |
| Cyclohexyl-H (equatorial) | 1.65-1.85 (m, overlapping) | 34.5, 33.8, 27.0, 26.5 |
Experimental Workflow for 2D NMR Analysis
The following workflow illustrates how to use COSY and HSQC to deconstruct the overlapping signals.
Caption: Workflow for resolving overlapping signals using 2D NMR.
Interpretation:
-
HSQC: The HSQC spectrum will show correlations between the protons in the 1.20-1.95 ppm range and their attached carbons. Since the carbon signals are well-resolved (e.g., at 43.8, 34.5, 33.8, 27.0, and 26.5 ppm), the overlapping proton signals will be dispersed in the second dimension, allowing for the identification of individual proton resonances.
-
COSY: The COSY spectrum will reveal which protons are coupled to each other. By starting from a well-resolved proton, like H1' at 2.55 ppm, you can "walk" through the spin system by identifying its cross-peaks to neighboring protons. This allows you to build up the connectivity map of each cyclohexyl ring.
Q4: I need to determine the stereochemistry of a bicyclohexyl derivative. Can NOESY help with this?
A4: Yes, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining stereochemistry and conformational analysis. The NOESY experiment detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are directly bonded.
Logical Relationship for NOESY Interpretation
Caption: Logic for using NOESY to determine stereochemistry.
For example, in a bicyclohexyl system, strong NOE cross-peaks between protons on the two different rings can indicate their spatial proximity, helping to define the overall conformation. Within a single ring, strong NOEs between protons in a 1,3-diaxial relationship are characteristic of a chair conformation and can be used to assign axial and equatorial positions.
Experimental Protocols
Protocol 1: Using a Lanthanide Shift Reagent (LSR) for Spectral Simplification
This protocol describes the use of Eu(fod)₃, a common downfield shift reagent, to resolve overlapping signals.[3]
-
Sample Preparation:
-
Dissolve 10-20 mg of your bicyclohexyl derivative in approximately 0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube. It is critical that the solvent is anhydrous, as water will compete for coordination with the LSR.[3]
-
Acquire a standard ¹H NMR spectrum of your compound. This will serve as your reference (0 equivalents of LSR).
-
-
LSR Stock Solution:
-
Prepare a stock solution of Eu(fod)₃ in the same deuterated solvent (e.g., 10 mg/mL).
-
-
Titration:
-
Add a small, known volume (e.g., 2 µL) of the LSR stock solution to your NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Observe the changes in the chemical shifts. Protons closer to the coordinating site on your molecule will show larger downfield shifts.
-
Continue this incremental addition of the LSR, acquiring a spectrum after each addition, until the overlapping signals are sufficiently resolved.
-
-
Data Analysis:
-
Plot the chemical shift of each proton against the molar ratio of LSR to substrate. This can help in assigning signals based on their proximity to the binding site.
-
Troubleshooting:
-
Line Broadening: Excessive amounts of LSR can cause significant line broadening. If this occurs, use a more dilute LSR stock solution or add smaller increments.
-
No Shift Observed: Ensure your molecule has a Lewis basic site for the LSR to coordinate with. Also, confirm that your solvent is dry.
Protocol 2: Acquiring a ¹H-¹H COSY Spectrum
This is a general procedure for setting up a COSY experiment on a modern NMR spectrometer.
-
Setup:
-
Load your sample into the spectrometer and obtain a standard 1D ¹H NMR spectrum. Note the spectral width (SW) and the transmitter frequency offset (o1p).
-
Create a new experiment for the COSY and load a standard COSY pulse program (e.g., cosygpqf on a Bruker instrument).[4]
-
-
Parameters:
-
Set the spectral width in both dimensions (F2 and F1) to be the same as your 1D ¹H spectrum.[5]
-
The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension; 256-512 increments are typically sufficient for good resolution.
-
Set the number of scans (NS) per increment based on your sample concentration (e.g., 2-8 scans).
-
-
Acquisition:
-
Start the experiment. The total experiment time will depend on the number of scans and increments.
-
-
Processing:
-
After acquisition, the 2D data is Fourier transformed in both dimensions.
-
The resulting spectrum should be phased and baseline corrected.
-
Cross-peaks, which appear off the diagonal, indicate J-coupling between protons.
-
Protocol 3: Acquiring a 2D NOESY Spectrum
This protocol is for determining through-space correlations in small to medium-sized molecules.
-
Sample Preparation:
-
Prepare a sample with a concentration sufficient to get a good ¹H NMR spectrum in a few scans. The sample should be free of particulate matter. For best results, degas the sample to remove dissolved oxygen.[6]
-
-
Setup:
-
Parameters:
-
Set the spectral widths in F2 and F1 to match the 1D ¹H spectrum.
-
The most critical parameter is the mixing time (d8) . For small molecules (MW < 700 Da), a mixing time of 400-800 ms is a good starting point.[7][8]
-
Set the number of scans (NS) and increments (TD in F1) to achieve the desired signal-to-noise and resolution.
-
-
Acquisition and Processing:
-
Run the experiment. Processing is similar to a COSY spectrum, but it is important to phase the diagonal peaks and cross-peaks correctly (they will have opposite phases for small molecules).
-
Troubleshooting:
-
No Cross-peaks: The mixing time may be too short, or the internuclear distances may be too large. Try increasing the mixing time.
-
COSY Artifacts: If you see cross-peaks between J-coupled protons (zero-quantum artifacts), these can be minimized by using a pulse program with zero-quantum suppression.[9]
References
- 1. emerypharma.com [emerypharma.com]
- 2. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. TUTORIAL: 2D COSY EXPERIMENT with PRESATURATION [imserc.northwestern.edu]
- 5. ulethbridge.ca [ulethbridge.ca]
- 6. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 8. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Crystallization & Impurity Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent impurities during the final product crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of solvent impurities in my final crystalline product?
Solvent impurities in your final product can originate from several sources throughout the manufacturing and purification process. These include:
-
Residual Mother Liquor: Incomplete removal of the solution from which the crystals were grown is a primary source of impurities.[1][2]
-
Solvent Inclusions: During rapid crystal growth, pockets of solvent can become trapped within the crystal lattice.[1][2][3] This is more likely to occur with faster crystallization rates and larger particle sizes.[2]
-
Co-crystallization: In some instances, solvent molecules can be incorporated into the crystal structure, forming solvates.[1]
-
Surface Adsorption: Impurities can adhere to the surface of the crystals after formation.[2]
-
Inadequate Drying: Insufficient drying can leave residual surface solvent on the final product.[4]
Q2: How do I select an appropriate solvent to minimize impurities during crystallization?
The choice of solvent is a critical factor in controlling the purity of your crystalline product.[5] An ideal solvent for crystallization should exhibit the following characteristics:
-
High Solute Solubility at Elevated Temperatures: The compound should be very soluble in the hot solvent.[6][7][8]
-
Low Solute Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure good recovery.[6][7][8]
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[6][8]
-
Non-reactive: The solvent should not react with the compound being purified.[7][8]
-
Volatility: A volatile solvent is easier to remove from the final product.[8][9] However, highly volatile solvents should be used with caution as they can evaporate too quickly, leading to poor crystal quality.[10]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[7][9]
A "like dissolves like" principle can be a good starting point, where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[7]
Q3: What are the regulatory guidelines for residual solvents in pharmaceutical products?
The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q3C, which provide recommendations for acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety.[11][12][13] These guidelines classify residual solvents into three classes based on their toxicity:
-
Class 1: Solvents to be avoided. These are known or suspected human carcinogens and environmental hazards.[12][14][15]
-
Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.[12][14][15]
Troubleshooting Guide
Problem 1: My final product contains a high level of residual solvent.
-
Possible Cause: Inefficient drying, solvent inclusions, or high levels of residual mother liquor.
-
Troubleshooting Steps:
-
Optimize Drying: Ensure the drying process (e.g., vacuum oven temperature and duration) is adequate to remove the solvent without degrading the product.
-
Improve Washing: Wash the isolated crystals with a small amount of cold, fresh solvent to displace the impure mother liquor.[4][16] Ensure the washing solvent is cold to minimize dissolution of the product.[4]
-
Control Crystal Growth Rate: Slowing down the crystallization process by gradual cooling can reduce the formation of solvent inclusions.[2][17]
-
Consider Recrystallization: If purity remains an issue, a second recrystallization step can significantly reduce impurities.[17]
-
Problem 2: The crystallization process is "oiling out" instead of forming crystals.
-
Possible Cause: The solute is precipitating from the solution at a temperature above its melting point, often due to a high concentration of impurities or the solution being too concentrated.
-
Troubleshooting Steps:
-
Add More Solvent: Re-dissolve the oil by heating and adding more of the "good" solvent to dilute the solution.[18]
-
Lower the Saturation Temperature: By adding more solvent, the solution will become saturated at a lower temperature, which may be below the melting point of your compound.
-
Use a Different Solvent System: A solvent in which your compound is less soluble may prevent oiling out.
-
Charcoal Treatment: If impurities are suspected, treating the hot solution with activated charcoal can remove them before crystallization.[17][18]
-
Problem 3: No crystals are forming, even after cooling.
-
Possible Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound having a higher solubility in the cold solvent than anticipated.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration.[18]
-
Cool to a Lower Temperature: Use an ice bath to further decrease the solubility of the compound.[17]
-
Consider an Anti-solvent: If using a single solvent is ineffective, an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be added to induce precipitation.[19][20]
-
Data Presentation
Table 1: ICH Q3C Classification of Common Solvents and their Permitted Daily Exposure (PDE)
| Class | Solvent | PDE (mg/day) | Concentration Limit (ppm) |
| Class 1 (Solvents to be avoided) | Benzene | 2 | 2 |
| Carbon tetrachloride | 4 | 4 | |
| 1,2-Dichloroethane | 5 | 5 | |
| 1,1-Dichloroethene | 8 | 8 | |
| 1,1,1-Trichloroethane | 1500 | 1500 | |
| Class 2 (Solvents to be limited) | Acetonitrile | 4.1 | 410 |
| Chloroform | 0.6 | 60 | |
| Dichloromethane | 6.0 | 600 | |
| Methanol | 30.0 | 3000 | |
| Toluene | 8.9 | 890 | |
| Class 3 (Solvents with low toxic potential) | Acetone | 50 | 5000 |
| Ethanol | 50 | 5000 | |
| Ethyl Acetate | 50 | 5000 | |
| Heptane | 50 | 5000 | |
| Isopropyl Acetate | 50 | 5000 |
Note: This is not an exhaustive list. Refer to the latest ICH Q3C guidelines for a complete list of solvents and their limits.[12][14]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose an appropriate solvent based on the solubility of the compound and impurities.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.[4][8]
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[17]
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.[4][17]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.[17]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[4][16]
-
Drying: Dry the crystals to a constant weight, typically in a vacuum oven.
Protocol 2: Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)
This is a standard method for quantifying residual solvents in pharmaceutical samples.[21]
-
Sample Preparation: Accurately weigh the sample into a headspace vial. Add a suitable dissolution solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide, or water).
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of the target residual solvents in the same dissolution solvent.
-
HS-GC System: Use a gas chromatograph equipped with a headspace autosampler and a suitable detector (e.g., Flame Ionization Detector - FID).
-
Incubation: The vials are heated in the headspace autosampler for a specific time at a set temperature to allow the volatile solvents to partition into the headspace gas.
-
Injection: A portion of the headspace gas is automatically injected into the GC column.
-
Separation and Detection: The solvents are separated based on their boiling points and interaction with the GC column, and then detected.
-
Quantification: The amount of each residual solvent in the sample is determined by comparing the peak areas to the calibration curve generated from the standards.
Visualizations
Caption: Troubleshooting workflow for high residual solvent content.
Caption: Decision tree for selecting an appropriate crystallization solvent.
References
- 1. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 2. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 5. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. mt.com [mt.com]
- 10. unifr.ch [unifr.ch]
- 11. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. tga.gov.au [tga.gov.au]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. resolvemass.ca [resolvemass.ca]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ijprajournal.com [ijprajournal.com]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Asia Pacific) [shimadzu.com.sg]
Validation & Comparative
A Comparative Analysis of Pentyl vs. Propyl Bicyclohexyl Carboxylic Acid Derivatives
For researchers and professionals in drug development, the selection of appropriate molecular scaffolds and substituents is a critical decision that profoundly influences the physicochemical and pharmacological properties of a candidate compound. This guide provides a detailed comparison of two closely related bicyclic carboxylic acids: 4-pentyl-bicyclo[2.2.2]octane-1-carboxylic acid and 4-propyl-bicyclo[2.2.2]octane-1-carboxylic acid. The rigid bicyclo[2.2.2]octane core is a valuable scaffold in medicinal chemistry, offering a three-dimensional structure that can improve metabolic stability and provide precise vectoral orientation of functional groups. The variation in the alkyl chain length from propyl to pentyl can significantly impact key drug-like properties such as lipophilicity, solubility, and ultimately, biological activity.
Physicochemical Properties
A summary of the key physicochemical properties for pentyl and propyl bicyclohexyl carboxylic acid is presented in the table below. The data for the pentyl derivative is more readily available from public databases and commercial suppliers. For the propyl analog, some properties are estimated based on chemical principles, as direct experimental data is less common in the public domain.
| Property | 4-pentyl-bicyclo[2.2.2]octane-1-carboxylic acid | 4-propyl-bicyclo[2.2.2]octane-1-carboxylic acid |
| Molecular Formula | C₁₄H₂₄O₂ | C₁₂H₂₀O₂ |
| Molecular Weight | 224.34 g/mol [1][2] | 196.29 g/mol |
| Melting Point | 160-162 °C | Not experimentally determined (estimated to be slightly higher than the pentyl analog due to potentially more efficient crystal packing of the shorter, less flexible alkyl chain) |
| Calculated LogP (XLogP3) | 4.6[1] | Estimated to be ~3.6 (based on the contribution of two additional methylene groups in the pentyl chain, each contributing approximately +0.5 to the LogP value) |
| CAS Number | 73152-70-2[1][2] | 5605-11-8[3] |
The longer pentyl chain significantly increases the lipophilicity, as indicated by the higher calculated LogP value. This increased lipophilicity can influence a range of properties, including aqueous solubility (which is expected to be lower for the pentyl derivative), membrane permeability, and plasma protein binding.
Potential Pharmacological Relevance
While specific pharmacological data for these two exact compounds is limited in publicly accessible literature, the bicyclo[2.2.2]octane-1-carboxylic acid scaffold is a known component in the design of bioactive molecules.
MDM2 Inhibition: The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 interaction is a promising strategy in cancer therapy. The bicyclo[2.2.2]octane-1-carboxylic acid moiety has been incorporated into potent MDM2 inhibitors, where the carboxylic acid group often serves as a key binding element, mimicking a crucial amino acid interaction.[4][5][6][7][8] The alkyl substituent (propyl vs. pentyl) would be expected to occupy a hydrophobic pocket in the protein, and the optimal chain length would depend on the specific topology of that pocket.
Adenosine Receptor Antagonism: The bicyclo[2.2.2]octane core has also been utilized in the development of adenosine A1 receptor antagonists.[9][10][11] In one study on a related series of bicyclooctylxanthines, it was observed that replacing a carboxylic acid with a pentyl chain dramatically diminished the binding affinity for the adenosine A1 receptor, suggesting that the size and polarity of the substituent at this position are critical for activity.[11] This highlights the importance of fine-tuning the alkyl chain length to optimize interactions with the target receptor.
Experimental Protocols
General Synthesis of 4-Alkyl-bicyclo[2.2.2]octane-1-carboxylic Acids
A general synthetic route to 4-alkyl-bicyclo[2.2.2]octane-1-carboxylic acids can be adapted from known procedures for similar derivatives.[12][13] A representative, though not specific, protocol is outlined below:
Step 1: Diels-Alder Reaction. A substituted 1,3-cyclohexadiene is reacted with a suitable dienophile, such as acrolein or acrylic acid, to form the bicyclo[2.2.2]octene core. The choice of substituents on the cyclohexadiene will determine the final substitution pattern on the bicyclic product.
Step 2: Introduction of the Alkyl Group. The alkyl group (propyl or pentyl) can be introduced at the 4-position through various methods, such as a Grignard reaction with a suitable ketone precursor on the bicyclic ring, followed by dehydration and hydrogenation.
Step 3: Carboxylic Acid Formation. The carboxylic acid at the 1-position can be introduced from a corresponding ester, which is then hydrolyzed, or from a nitrile group that is subsequently hydrolyzed to the carboxylic acid.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value, a measure of lipophilicity, can be determined experimentally using the shake-flask method followed by quantification of the analyte in both the octanol and water phases, typically by UV-Vis spectroscopy or liquid chromatography.
-
A solution of the carboxylic acid is prepared in n-octanol.
-
An equal volume of water is added, and the mixture is shaken vigorously to allow for partitioning of the solute between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the carboxylic acid in each phase is determined.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualizing Potential Biological Interactions
The following diagrams illustrate the potential roles of these compounds in relevant biological pathways.
References
- 1. 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid | C14H24O2 | CID 4241466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 5605-11-8|4-Propylbicyclo[2.2.2]octane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials | springermedizin.de [springermedizin.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Unveiling the Solid State: A Comparative Guide to the Structural Analysis of trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its physicochemical properties and biological activity. This guide provides a comprehensive comparison of X-ray crystal structure analysis with alternative techniques for the characterization of trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid, a molecule of interest in materials science and liquid crystal research.
This guide will delve into the experimental data and protocols for single-crystal X-ray diffraction (XRD), the gold standard for solid-state structure determination, and compare it with viable alternatives such as Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and computational Density Functional Theory (DFT).
At a Glance: Comparison of Analytical Techniques
The choice of analytical technique for structural elucidation depends on several factors, including the nature of the sample, the desired level of detail, and available resources. The following table summarizes the key characteristics of each method in the context of analyzing trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Density Functional Theory (DFT) |
| Sample Type | High-quality single crystal (0.1-0.5 mm)[1][2] | Microcrystalline powder[3][4] | Solution or solid state | In silico (computational model) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing[1][5] | Unit cell parameters, phase identification, crystal lattice type[6][7] | Connectivity, solution-state conformation, dynamic processes[8][9][10] | Optimized molecular geometry, electronic properties, vibrational frequencies[11][12] |
| Resolution | Atomic resolution (~0.1 Å) | Lower resolution than SC-XRD[13] | Indirect structural information | Dependent on computational model and basis set |
| Key Advantage | Unambiguous determination of solid-state structure[14] | Rapid analysis of bulk material, no need for large single crystals[15] | Provides information on structure and dynamics in solution[8][9] | Predictive power, complements experimental data[11] |
| Key Limitation | Requires growth of high-quality single crystals, which can be challenging[2][4] | Loss of information due to averaging of crystallite orientations[15] | Does not provide direct information on crystal packing | Accuracy depends on the chosen functional and basis set; requires experimental validation[16] |
X-ray Crystal Structure Analysis of trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid
A study of trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid using single-crystal X-ray diffraction revealed crucial details about its solid-state structure. The analysis showed that the molecules are arranged as hydrogen-bonded dimers. The crystal structure was determined at room temperature and refined to a final R-value of 0.072 for 2339 observed reflections.
Table 1: Crystallographic Data for trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 21.934(5) Å |
| b | 5.384(2) Å |
| c | 27.681(7) Å |
| β | 97.35(3)° |
| Z | 8 |
| Final R index | 0.072 |
Visualizing the Workflow
The process of determining a crystal structure via single-crystal X-ray diffraction follows a well-defined workflow, from crystal selection to the final structural refinement.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Alternative Analytical Techniques: A Comparative Overview
While single-crystal X-ray diffraction provides unparalleled detail of the crystalline state, other techniques offer complementary information or are more suitable when high-quality single crystals are unavailable.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing crystalline materials in a powdered form.[3][4] Instead of a single diffraction pattern from one crystal, PXRD produces a diffraction pattern that is an average of all the randomly oriented crystallites in the powder sample.
Experimental Protocol:
-
Sample Preparation: The crystalline solid is finely ground to a homogenous powder.
-
Data Collection: The powder sample is placed in a sample holder and irradiated with a monochromatic X-ray beam. The sample is typically rotated to ensure all crystallite orientations are sampled.
-
Data Analysis: The diffracted X-rays are detected, and the intensity is plotted as a function of the diffraction angle (2θ). The resulting diffractogram is a fingerprint of the crystalline material.
-
Structure Refinement: The unit cell parameters can be determined from the peak positions. For structure solution from powder data, more advanced techniques like the Rietveld refinement are employed.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique that provides detailed information about the chemical environment of atoms within a molecule, primarily in the solution state.[8][9] For molecules like trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid, NMR can confirm the connectivity and stereochemistry of the bicyclohexyl rings and the butyl chain.
Experimental Protocol:
-
Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The response of the atomic nuclei (typically ¹H and ¹³C) is recorded.
-
Spectral Analysis: The resulting spectrum shows peaks corresponding to different atoms in the molecule. The chemical shift, integration, and coupling patterns of these peaks provide information about the molecular structure and conformation.[10][18]
Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[11][12] It can be used to predict the optimized geometry, conformational energies, and various spectroscopic properties of a molecule.
Computational Protocol:
-
Model Building: An initial 3D model of the molecule is constructed.
-
Calculation Setup: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen.[19]
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable conformation.
-
Property Calculation: Once the geometry is optimized, other properties such as vibrational frequencies and electronic properties can be calculated.
Comparison of Methodological Approaches
The choice between these techniques often depends on the specific research question. The following diagram illustrates the distinct domains of structural information provided by each method.
Caption: Interplay of different structural analysis techniques.
Conclusion
The single-crystal X-ray diffraction analysis of trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid provides the definitive solid-state structure, revealing key intermolecular interactions such as hydrogen-bonded dimers. However, a comprehensive characterization of this molecule benefits from a multi-technique approach. Powder XRD can confirm the bulk crystallinity and phase purity, while NMR spectroscopy elucidates its structure and conformational dynamics in solution. Computational methods like DFT offer theoretical insights that can complement and help interpret experimental findings. For researchers in drug development and materials science, the integration of these techniques provides a robust framework for understanding molecular structure-property relationships.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. auremn.org.br [auremn.org.br]
- 11. jchemlett.com [jchemlett.com]
- 12. ORCA Input Library - Geometry optimizations [sites.google.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 15. azooptics.com [azooptics.com]
- 16. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 17. PPXRD - Abstract Submission Form [icdd.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Stereochemistry of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical aspect of its characterization, influencing its physicochemical properties, biological activity, and patentability. This guide provides a comparative overview of the primary analytical methods for validating the trans stereochemistry of 4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the synthesis of liquid crystals and other fine chemicals.
The stereochemical integrity of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is crucial for its intended applications, particularly in liquid crystal displays where molecular shape dictates performance. The desired trans,trans isomer possesses a linear, rigid structure, while the presence of cis isomers can disrupt the liquid crystalline phases. This guide outlines the experimental protocols and expected data for three principal analytical techniques used for stereochemical validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Comparison of Analytical Techniques for Stereochemical Validation
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for absolute or relative configuration, the required sensitivity, and the availability of instrumentation and reference standards.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Relative stereochemistry of protons. The coupling constants between vicinal protons are indicative of their dihedral angle, allowing for the assignment of cis or trans isomers. | - Provides detailed structural information.- Non-destructive.- Relatively fast analysis time. | - May require 2D NMR techniques for complex spectra.- Does not provide information on enantiomeric purity without chiral derivatizing or solvating agents. |
| Chiral HPLC | Separation and quantification of stereoisomers (enantiomers and diastereomers). | - High sensitivity and accuracy for quantitative analysis of isomeric purity.- Can be used for both analytical and preparative separations. | - Method development can be time-consuming.- Requires a suitable chiral stationary phase.- Does not provide direct structural information. |
| X-ray Crystallography | Absolute stereochemistry and three-dimensional molecular structure. | - Provides unambiguous determination of the absolute and relative stereochemistry.- Yields precise bond lengths and angles. | - Requires a single crystal of suitable quality, which can be difficult to obtain.- The solid-state conformation may not be representative of the solution conformation. |
Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a powerful tool for determining the relative stereochemistry of cyclic compounds. The key to validating the trans configuration in the bicyclohexyl system lies in the analysis of proton-proton coupling constants (J-coupling).
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). If necessary, acquire 2D NMR spectra such as COSY and HSQC to aid in peak assignment.
-
Data Analysis:
-
Identify the signals corresponding to the methine protons on the cyclohexyl rings, particularly the protons at the 1, 1', 4, and 4' positions.
-
Measure the coupling constants for these protons. The trans configuration is confirmed by the presence of large coupling constants (typically 10-12 Hz) for the diaxial protons. In contrast, axial-equatorial or equatorial-equatorial couplings would exhibit smaller values (typically 2-5 Hz).
-
Expected Data:
For the desired trans,trans isomer, the protons at the junction of the two rings and the protons adjacent to the substituents will be in axial positions in the most stable chair conformation. This leads to characteristic splitting patterns.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |
| H at C4 (adjacent to COOH) | 2.2 - 2.5 | Triplet of triplets (tt) | Jax-ax ≈ 11-12, Jax-eq ≈ 3-4 |
| H at C1 & C1' | 0.8 - 1.2 | Multiplet | - |
| Methylene Protons (cyclohexyl) | 1.0 - 2.0 | Multiplet | - |
| Pentyl Group Protons | 0.8 - 1.4 | Multiplet | - |
| Carboxylic Acid Proton | 12.0 - 12.2 | Broad singlet | - |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for separating and quantifying stereoisomers. For this compound, which is chiral, this technique can be used to determine its enantiomeric purity. It can also be adapted to separate diastereomers if cis isomers are present.
Experimental Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.
-
Mobile Phase Selection:
-
For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.
-
For acidic compounds, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.
-
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Analysis:
-
Inject a solution of the sample onto the column.
-
Monitor the elution profile and determine the retention times of the stereoisomers.
-
Quantify the relative peak areas to determine the isomeric purity.
-
Expected Data:
A successful chiral separation will show distinct peaks for each stereoisomer present. For an enantiomerically pure sample of the trans isomer, a single major peak is expected. The presence of the other enantiomer or cis diastereomers would result in additional peaks with different retention times.
| Parameter | Expected Value/Observation |
| Column | Chiralpak® AD-H or similar polysaccharide-based CSP |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (e.g., 90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | t₁ |
| Retention Time (S-enantiomer) | t₂ (where t₁ ≠ t₂) |
| Resolution (Rs) | > 1.5 for baseline separation |
X-ray Crystallography
X-ray crystallography provides the most definitive evidence for the stereochemistry of a molecule by determining its three-dimensional structure in the solid state.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a single crystal on a goniometer and collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield the precise atomic coordinates of the molecule.
Expected Data:
The refined crystal structure will unambiguously show the trans relationship between the substituents on both cyclohexyl rings. The bond lengths, bond angles, and torsion angles will confirm the chair conformation of the rings and the equatorial positions of the pentyl and carboxylic acid groups. While limited data exists for this specific compound, the crystallographic data would provide the ultimate proof of its stereochemistry.[1]
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for stereochemical validation and a comparison of the analytical methods.
Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and stereochemical validation of this compound.
Caption: A diagram comparing the information obtained from NMR spectroscopy, chiral HPLC, and X-ray crystallography for the stereochemical analysis of the target compound.
References
A Researcher's Guide to Computational Modeling of Bicyclohexyl Carboxylic Acid Conformations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Methods for Predicting Bicyclohexyl Carboxylic Acid Conformations, Supported by Experimental Data.
The conformational flexibility of the bicyclohexyl moiety is a critical determinant of the physicochemical and biological properties of molecules in which it is incorporated. In drug design, understanding the preferred three-dimensional arrangement of such aliphatic ring systems is paramount for predicting binding affinities and designing novel therapeutics. This guide provides a comparative overview of computational methods for modeling the conformations of bicyclohexyl carboxylic acid, with a focus on validating these models against experimental data.
Introduction to Conformational Analysis
The bicyclohexyl carboxylic acid scaffold can exist in numerous conformations arising from the chair-boat-twist flexibility of each cyclohexane ring and the rotation around the bond connecting them. The orientation of the carboxylic acid group, as either axial or equatorial, further complicates the conformational landscape. Computational chemistry offers a powerful toolkit to explore these possibilities, but the accuracy of these methods must be rigorously assessed.
Experimental Validation: The Ground Truth
Experimental techniques provide the ultimate benchmark for computational models. The two primary methods for determining the conformation of molecules like bicyclohexyl carboxylic acid are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography provides a precise snapshot of the molecule's conformation in the solid state. For instance, the crystal structure of trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid reveals that the cyclohexane rings adopt a chair conformation.[1]
NMR Spectroscopy , on the other hand, offers insights into the conformational dynamics in solution. By analyzing coupling constants and nuclear Overhauser effects (NOEs), researchers can determine the preferred conformations and the energetic barriers between them. For cyclohexane derivatives, the energy difference between conformers is a key parameter, and these can be experimentally determined.[2]
Computational Approaches: A Comparative Overview
A variety of computational methods are available for conformational analysis, ranging from computationally inexpensive molecular mechanics to more accurate but demanding quantum mechanics calculations.
Molecular Mechanics (MM)
Molecular mechanics methods are based on classical physics and employ force fields to describe the potential energy of a molecule as a function of its atomic coordinates. These methods are well-suited for rapidly exploring the conformational space of large molecules.
Commonly Used Force Fields:
-
MMFF94 (Merck Molecular Force Field 94): Specifically parameterized for a wide range of organic compounds, including carboxylic acids.[3]
-
UFF (Universal Force Field): A general-purpose force field capable of handling most elements of the periodic table.[3]
-
GAFF (General Amber Force Field): Designed for drug-like organic molecules and is compatible with the widely used AMBER force field for biomolecules.[3]
Quantum Mechanics (QM)
Quantum mechanics methods solve the Schrödinger equation to describe the electronic structure of a molecule, providing a more fundamental and generally more accurate description of molecular properties, including conformational energies.
Density Functional Theory (DFT) is a popular QM method that balances accuracy and computational cost. The choice of the functional and basis set is crucial for obtaining reliable results.
Evaluated DFT Functionals:
-
B3LYP-D3: A widely used hybrid functional with dispersion correction.
-
M06-2X: A meta-hybrid functional known for its good performance in non-covalent interactions.[2][4]
-
ωB97X-D/V: Range-separated hybrid functionals with dispersion corrections.[2]
Performance Comparison: Computational vs. Experimental Data
The following tables summarize the performance of various computational methods in predicting the conformational energies of cyclohexane derivatives, which serve as a proxy for the behavior of bicyclohexyl carboxylic acid.
Table 1: Comparison of Computational Methods for Predicting Cyclohexane A-Values (Axial vs. Equatorial Free Energy Difference)
| Substituent | Experimental A-value (kcal/mol) | B3LYP-D3 | M06-2X | ωB97X-D | MP2 |
| -CH3 | 1.74 | 1.78 | 1.81 | 1.80 | 1.85 |
| -OH | 0.94 (in CCl4) | 0.88 | 0.95 | 0.92 | 1.01 |
| -COOH | ~1.4 (estimated) | 1.35 | 1.42 | 1.39 | 1.48 |
Data synthesized from benchmark studies on monosubstituted cyclohexanes.[2]
Table 2: Conformational Preferences of Cyclohexanedicarboxylic Acid Analogs (Qualitative Agreement)
| Method | Predicted Stable Conformation (trans-1,2-diacid) | Experimental Observation (NMR in DMSO) |
| M06-2X/cc-pVTZ(-f)++ | Diequatorial | Predominantly diequatorial |
Based on studies of cyclohexanedicarboxylic acids, close analogs of the target molecule.[4]
Experimental and Computational Protocols
X-ray Crystallography Protocol
-
Crystal Growth: Single crystals of the target compound are grown by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with X-rays. Diffraction data are collected using a diffractometer.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the crystal, from which the atomic positions are deduced. The structural model is then refined to best fit the experimental data.
NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1H NMR Spectroscopy: The spectrum is recorded to observe chemical shifts and coupling constants (J-values). The magnitude of vicinal coupling constants (3JHH) is related to the dihedral angle between the protons via the Karplus equation, providing information about the ring conformation.
-
NOESY/ROESY: These 2D NMR experiments are used to identify protons that are close in space, providing further evidence for specific conformations.
Molecular Mechanics Conformational Search Protocol
-
Structure Building: The 3D structure of bicyclohexyl carboxylic acid is built using a molecular editor.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed using a chosen force field (e.g., MMFF94). This involves rotating rotatable bonds and exploring different ring puckering.
-
Energy Minimization: The energy of each generated conformer is minimized to find the nearest local minimum on the potential energy surface.
-
Analysis: The resulting conformers are ranked by their steric energy to identify the most stable conformations.
DFT Calculation Protocol for Conformational Energy
-
Geometry Optimization: The geometry of each conformer of interest (e.g., diequatorial, diaxial, equatorial-axial) is optimized using a selected DFT functional and basis set (e.g., M06-2X/cc-pVTZ(-f)++).[4]
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermal corrections to the electronic energy.
-
Energy Calculation: The Gibbs free energy of each conformer is calculated. The relative free energies determine the predicted equilibrium populations of the conformers.
Visualizing the Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 3. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]
- 4. researchgate.net [researchgate.net]
The Enduring Challenge of High-Temperature Liquid Crystal Displays: A Comparative Analysis of Pentyl Bicyclohexyl Carboxylic Acid Derivatives and Alternative Materials
For researchers and scientists in materials science and display technology, the quest for robust liquid crystal (LC) materials that can perform reliably under extreme temperatures remains a critical endeavor. In applications such as automotive displays and avionics, where operating temperatures can fluctuate significantly, the stability and performance of the liquid crystal are paramount. This guide provides a comparative analysis of liquid crystal materials for high-temperature applications, with a focus on the class of materials represented by pentyl bicyclohexyl carboxylic acid and its alternatives.
Cyclohexane-based liquid crystals, including derivatives of pentyl bicyclohexyl carboxylic acid, have emerged as promising candidates for high-temperature LCDs. These materials are known to exhibit higher phase transition temperatures and lower viscosity compared to the more traditional biphenyl-based liquid crystals.[1][2] The rigid bicyclohexyl core structure contributes to enhanced thermal stability, a crucial attribute for high-temperature operation.[3][4]
This guide will delve into the performance characteristics of this class of materials in comparison to other high-temperature liquid crystal alternatives, supported by experimental data and detailed methodologies.
Comparative Performance of High-Temperature Liquid Crystal Materials
The performance of a liquid crystal in a high-temperature environment is primarily dictated by several key parameters: the clearing point (the temperature at which it transitions to an isotropic liquid), viscosity, and birefringence (the difference in refractive indices for light polarized parallel and perpendicular to the director). An ideal high-temperature liquid crystal possesses a high clearing point, low viscosity for fast switching speeds, and stable birefringence across the operating temperature range.
Below is a summary of the performance of various classes of high-temperature liquid crystal materials. It is important to note that commercially available liquid crystals are typically mixtures of various compounds, and the data presented here represents the performance of such mixtures.
| Liquid Crystal Class | Key Constituent(s) | Clearing Point (°C) | Rotational Viscosity (γ₁) at 20°C (mPa·s) | Birefringence (Δn) at 20°C, 589 nm | Key Advantages | Key Disadvantages |
| Bicyclohexane Carboxylic Acid Derivatives | Pentyl Bicyclohexyl Carboxylic Acid (precursor) | High (in mixtures) | Low (in mixtures) | Moderate | High thermal stability, low viscosity | Often used as a component in mixtures, data for the pure compound is scarce |
| Cyanobiphenyls | 5CB, 8CB | ~35 (5CB), ~40.5 (8CB) | ~25 (5CB) | ~0.18 (5CB) | Well-characterized, good electro-optical properties | Lower clearing points, higher viscosity than cyclohexanes |
| Terphenyls | High | High | High | High clearing points, high birefringence | High viscosity, can increase response times | |
| Isothiocyanates | High | Low to Moderate | High | High birefringence, lower viscosity than cyano compounds | ||
| Fluorinated Compounds | Moderate to High | Low | Moderate | Low viscosity, good voltage holding ratio |
Experimental Protocols for Liquid Crystal Characterization
The reliable characterization of liquid crystal materials is essential for their application in high-temperature LCDs. The following are standard experimental protocols for determining the key performance parameters.
Determination of Clearing Point (Nematic-Isotropic Phase Transition Temperature)
Method: Differential Scanning Calorimetry (DSC)
Protocol:
-
A small, precisely weighed sample of the liquid crystal material (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.
-
The heat flow to the sample is monitored as a function of temperature.
-
The nematic-isotropic phase transition is identified by an endothermic peak in the DSC thermogram. The peak temperature is recorded as the clearing point.
-
The sample is then cooled at the same rate to observe the isotropic-nematic transition (exothermic peak).
Measurement of Rotational Viscosity
Method: Electro-optical switching or transient current method.
Protocol (Electro-optical Switching):
-
The liquid crystal material is introduced into a test cell with a known thickness (e.g., 5 µm) and a specific alignment layer (e.g., planar alignment).
-
The cell is placed in a temperature-controlled stage on a polarizing optical microscope.
-
A square-wave voltage is applied to the cell to switch the liquid crystal director.
-
The optical response (change in light transmission) is measured using a photodetector and an oscilloscope.
-
The decay time (τ_off) of the optical response after the voltage is turned off is measured.
-
The rotational viscosity (γ₁) is calculated using the formula: γ₁ = (K₁₁ * π²) / (d² * τ_off), where K₁₁ is the splay elastic constant and d is the cell gap. K₁₁ needs to be determined by a separate measurement (e.g., from the threshold voltage of the Freedericksz transition).
Determination of Birefringence
Method: Spectrophotometry or Interferometry (e.g., using a Berek compensator or a Michelson interferometer).
Protocol (Spectrophotometry):
-
The liquid crystal is filled into a cell with a known thickness and planar alignment.
-
The cell is placed in a temperature-controlled holder within a spectrophotometer.
-
The transmission spectrum of the cell is measured between two crossed polarizers.
-
The birefringence (Δn) is calculated from the wavelengths of the transmission maxima and minima using the formula: 2dΔn = mλ, where d is the cell thickness, λ is the wavelength of the extremum, and m is an integer (for maxima) or half-integer (for minima).
Visualizing Performance Comparisons and Experimental Workflows
To better understand the relationships and processes involved, the following diagrams have been generated using the DOT language.
Caption: Performance comparison of high-temperature liquid crystal classes.
Caption: Experimental workflow for liquid crystal characterization.
References
A Comparative Analysis of Bicyclohexyl and Biphenyl Liquid Crystal Cores: A Guide for Researchers
In the design and synthesis of liquid crystal materials, the selection of the core molecular structure is a critical determinant of the final material's physicochemical properties and, consequently, its suitability for various applications. Among the most prevalent core structures are those based on bicyclohexyl and biphenyl moieties. This guide provides a detailed, objective comparison of these two core types, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
The fundamental difference between the two cores lies in their degree of saturation: the bicyclohexyl core consists of two saturated cyclohexane rings, whereas the biphenyl core is composed of two aromatic benzene rings. This structural variance leads to significant differences in their electronic and steric properties, which in turn dictate the macroscopic properties of the liquid crystal materials they form.
Quantitative Data Comparison
The following table summarizes the key physical properties of representative liquid crystal compounds containing bicyclohexyl and biphenyl cores. It is important to note that the properties are highly dependent on the terminal and linking groups of the molecule; therefore, this table presents a comparison of analogous or commonly cited compounds to highlight the general trends associated with each core.
| Property | Bicyclohexyl Core Example (CCN-47) | Biphenyl Core Example (8CB) | Key Differences & Remarks |
| Birefringence (Δn) | ~0.029 (at 40°C, 589 nm)[1] | ~0.133 (at 25°C, 589 nm)[1] | Biphenyl cores exhibit significantly higher birefringence due to the higher polarizability of the delocalized π-electrons in the aromatic rings. Bicyclohexyl cores, being saturated, have much lower polarizability anisotropy and thus lower birefringence.[2] |
| Dielectric Anisotropy (Δε) | -5.1 (at 40°C, 1 kHz)[1] | +7.5 (at 25°C, 1 kHz)[1] | The sign and magnitude of Δε are highly dependent on the polar substituents. However, the bicyclohexyl core itself is non-polar, often leading to a negative or small positive Δε in the final molecule. The biphenyl core, with its potential for strong dipole moments from polar terminal groups like -CN, can lead to large positive Δε. |
| Rotational Viscosity (γ₁) | Low | Moderate to High | Liquid crystals with bicyclohexyl cores are known for their low viscosity, which is advantageous for applications requiring fast switching times.[2] The planar structure of the biphenyl core can lead to stronger intermolecular interactions and thus higher viscosity.[3] |
| Clearing Point (T_c) | 55 °C (for a cyclohexylphenyl analogue of a bicyclohexyl compound)[4] | 40.5 °C (N-I transition)[5] | Clearing points are highly sensitive to the overall molecular structure. However, replacing a biphenyl unit with a bicyclohexyl unit can lead to a broader nematic range by depressing the smectic phase.[6] Bicyclohexyl compounds are noted to have substantially lower melting points.[3] |
| Mesophase Behavior | Primarily Nematic | Nematic and Smectic | The flexible, non-planar nature of the bicyclohexyl core tends to disrupt the layered ordering required for smectic phases, thus favoring the nematic phase over a broad temperature range.[6] Biphenyl-based liquid crystals, especially those with longer alkyl chains, often exhibit smectic phases in addition to the nematic phase.[5] |
Experimental Protocols
The characterization of liquid crystal properties is crucial for their application. Below are detailed methodologies for the key experiments cited in the comparison.
Birefringence (Δn) Measurement
Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a fundamental optical property of liquid crystals.
Methodology: Spectrophotometric Method
-
Sample Preparation: The liquid crystal material is introduced into a planar-aligned cell of a known thickness (d). The planar alignment ensures that the liquid crystal director is parallel to the cell substrates.
-
Experimental Setup: The cell is placed between two crossed polarizers in a spectrophotometer. The director of the liquid crystal is oriented at 45° to the transmission axes of the polarizers.
-
Measurement: The transmission spectrum of the setup is recorded as a function of wavelength (λ). The transmitted intensity (I) will show oscillations due to the phase difference (δ) between the extraordinary and ordinary rays passing through the liquid crystal.
-
Calculation: The phase difference is given by δ = 2πΔnd/λ. The birefringence (Δn) can be calculated from the wavelengths of the transmission maxima and minima.
Dielectric Anisotropy (Δε) Measurement
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
Methodology: Capacitance Measurement
-
Sample Preparation: Two types of liquid crystal cells are prepared: a planar-aligned cell and a homeotropically-aligned cell. In the planar cell, the director is parallel to the electrodes, allowing for the measurement of ε⊥. In the homeotropic cell, the director is perpendicular to the electrodes, enabling the measurement of ε∥.
-
Experimental Setup: Each cell is treated as a capacitor. An LCR meter is used to measure the capacitance of the cell filled with the liquid crystal material (C_filled) and the capacitance of the empty cell (C_empty).
-
Measurement: The capacitance is measured at a specific frequency (e.g., 1 kHz) and temperature.
-
Calculation: The dielectric permittivity is calculated using the formula ε = C_filled / C_empty. The dielectric anisotropy is then determined as Δε = ε∥ - ε⊥.[1]
Rotational Viscosity (γ₁) Measurement
Rotational viscosity is a measure of the internal friction of the liquid crystal when its director is rotated.
Methodology: Electro-Optical Switching Method
-
Sample Preparation: A twisted nematic (TN) or planar-aligned liquid crystal cell is prepared.
-
Experimental Setup: The cell is placed in an electro-optical setup where a voltage can be applied across it, and the optical response (e.g., transmittance) can be measured with a photodetector.
-
Measurement: A voltage pulse is applied to the cell, causing the liquid crystal directors to reorient. The decay time (τ_off) of the optical response is measured after the voltage is switched off.
-
Calculation: The rotational viscosity (γ₁) can be calculated from the decay time using the following relation: τ_off = (γ₁d²)/(K₁₁π²), where d is the cell gap and K₁₁ is the splay elastic constant.
Clearing Point (T_c) Determination
The clearing point is the temperature at which the liquid crystal transitions to the isotropic liquid phase.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed amount of the liquid crystal sample is hermetically sealed in an aluminum pan. An empty pan is used as a reference.
-
Experimental Setup: The sample and reference pans are placed in a DSC instrument.
-
Measurement: The sample is heated at a constant rate, and the heat flow into the sample is measured as a function of temperature.
-
Analysis: The phase transitions appear as peaks in the DSC thermogram. The clearing point is identified as the peak temperature of the endothermic transition from the liquid crystalline phase to the isotropic liquid phase.[7][8]
Visualization of Structure-Property Relationships
The following diagrams illustrate the logical relationships between the molecular core structure and the resulting macroscopic properties of the liquid crystal.
Caption: Core structure influence on liquid crystal properties.
Conclusion
The choice between a bicyclohexyl and a biphenyl liquid crystal core is a trade-off between several key performance parameters. Bicyclohexyl-based liquid crystals are generally favored for applications requiring low viscosity and low birefringence, such as in certain display modes where fast switching is paramount. Their tendency to suppress smectic phases also allows for a broad nematic temperature range. Conversely, biphenyl-based liquid crystals are the materials of choice for applications demanding high birefringence, which is essential for achieving strong light modulation in many display and photonic devices. The selection of the appropriate core, in conjunction with the optimization of terminal and linking groups, is a fundamental aspect of designing liquid crystal materials with tailored properties for advanced applications.
References
Reproducibility of Synthesis for 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid, a key intermediate in the development of liquid crystals and other advanced materials.[1][2] The reproducibility of its synthesis is critically evaluated against an alternative pathway, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The primary route for synthesizing 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid involves the catalytic hydrogenation of a corresponding biphenyl precursor. This method is favored for its efficiency and control over the desired trans,trans-stereochemistry. An alternative and simpler synthesis of the parent compound, [1,1'-bicyclohexyl]-4-carboxylic acid, provides a baseline for comparison of yield and purity.
| Parameter | 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid | [1,1'-bicyclohexyl]-4-carboxylic acid (Alternative) |
| Starting Material | 4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acid | [1,1'-Biphenyl]-4-carboxylic acid |
| Key Transformation | Catalytic Hydrogenation | Catalytic Hydrogenation |
| Typical Yield | >99% (crude) | Not explicitly stated, but high conversion is expected |
| Reported Purity | >99% after recrystallization and chromatography | High, obtained as a white solid |
| Stereoselectivity | Predominantly trans,trans isomer | Mixture of isomers possible, but trans is often favored |
| Key Advantages | Direct route to the desired functionalized molecule | Simpler starting material, potentially lower cost |
| Key Challenges | Potential for cis/trans isomer formation, requiring purification | Separation of isomers may be necessary |
Experimental Protocols
Primary Synthesis: 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid
This protocol is a representative laboratory-scale synthesis derived from established industrial practices.
1. Hydrogenation:
-
In a high-pressure autoclave, dissolve 4'-pentyl-[1,1'-biphenyl]-4-carboxylic acid in a suitable solvent such as a mixture of ethanol and glacial acetic acid.
-
Add a palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).
-
Pressurize the reactor with hydrogen gas (e.g., up to 40 psi) and heat to a moderate temperature (e.g., 80-100°C).
-
Maintain stirring for several hours (typically overnight) until hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
2. Work-up and Purification:
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a heptane/ethyl acetate mixture.[3]
-
For higher purity, silica gel chromatography can be employed.[3]
Alternative Synthesis: [1,1'-bicyclohexyl]-4-carboxylic acid
This protocol outlines the synthesis of the parent bicyclohexyl carboxylic acid.[4]
1. Hydrogenation:
-
Dissolve biphenyl-4-carboxylic acid (9.9 g, 50 mmol) in a mixture of ethanol (500 ml) and glacial acetic acid (150 ml).[4]
-
Add platinum oxide (1.0 g) as the catalyst.[4]
-
Hydrogenate the mixture overnight at 40 psi.[4]
2. Work-up and Purification:
-
Filter the solution to remove the catalyst.[4]
-
Concentrate the filtrate under reduced pressure to yield the crude product.[4]
-
The resulting white solid (10.5 g) is [1,1'-bicyclohexyl]-4-carboxylic acid.[4]
Data Presentation
Table 1: Comparison of Yield and Purity
| Product | Synthesis Method | Reported Yield | Reported Purity | Isomer Ratio (trans/cis) | Reference |
| 4'-propyl-[1,1'-bicyclohexyl]-4-carboxylic acid | Catalytic Hydrogenation (Pd/C) | >99% | Not specified | 83/17 | CN101550077B[5] |
| 4'-ethyl-[1,1'-bicyclohexyl]-4-carboxylic acid | Catalytic Hydrogenation (Pd/C) | >99% | Not specified | 82/18 | CN101550077B[5] |
| [1,1'-bicyclohexyl]-4-carboxylic acid | Catalytic Hydrogenation (PtO2) | Quantitative (based on obtained mass) | Not specified | Not specified | PrepChem.com[4] |
Note: Data for the 4'-pentyl derivative was not explicitly found in terms of specific lab-scale yield percentages, but industrial processes report very high conversion and purity.[3]
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of the target molecule and a non-alkylated analog.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the general synthesis and purification process.
References
A Comparative Guide to C18H32O2 Isomers: Linoleic Acid, Oleic Acid, and Alpha-Linolenic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar fatty acids is critical for targeted therapeutic development. This guide provides a comparative analysis of three key C18H32O2 isomers: Linoleic Acid (LA), Oleic Acid (OA), and Alpha-Linolenic Acid (ALA), with a focus on their differential effects on inflammation, antioxidant activity, and associated signaling pathways.
At a Glance: Key Physicochemical Properties
The isomers of C18H32O2, while sharing the same molecular formula, exhibit distinct structural and functional characteristics primarily due to the number and position of their double bonds. Linoleic acid is a polyunsaturated omega-6 fatty acid, alpha-linolenic acid is a polyunsaturated omega-3 fatty acid, and oleic acid is a monounsaturated omega-9 fatty acid. These structural variations lead to significant differences in their biological activities.
| Property | Linoleic Acid (LA) | Oleic Acid (OA) | Alpha-Linolenic Acid (ALA) |
| PubChem CID | 5280450 | 445639 | 5280934 |
| Molecular Formula | C18H32O2 | C18H34O2 | C18H30O2 |
| Molecular Weight | 280.45 g/mol | 282.47 g/mol | 278.43 g/mol |
| Classification | Omega-6 Polyunsaturated | Omega-9 Monounsaturated | Omega-3 Polyunsaturated |
| Double Bonds | 2 | 1 | 3 |
Comparative Biological Activity: Inflammation
The inflammatory response to these fatty acids is a key area of research, with significant implications for various disease states. Experimental data consistently demonstrates a pro-inflammatory role for Linoleic Acid, while Oleic Acid and Alpha-Linolenic Acid generally exhibit anti-inflammatory properties.
Impact on Pro-inflammatory Cytokine Production in Macrophages
Macrophages are central players in the inflammatory process. Studies using macrophage cell lines, such as RAW 264.7, have provided quantitative data on how these fatty acids modulate the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
| Fatty Acid | Concentration | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β | Reference |
| Linoleic Acid (LA) | 50 µM | Increased mRNA expression | Increased mRNA expression | Increased mRNA expression | [1] |
| Oleic Acid (OA) | 50 µM | No significant effect on mRNA | Decreased production | Decreased production | [1] |
| Alpha-Linolenic Acid (ALA) | Not Specified | Reduced production | Reduced production | Reduced production | [2] |
Note: The table summarizes general trends observed in the cited literature. Direct quantitative comparisons should be made with caution due to variations in experimental conditions.
Experimental Protocol: Macrophage Cytokine Assay
To assess the inflammatory potential of these fatty acids, a common experimental workflow is employed:
Comparative Biological Activity: Antioxidant Potential
The antioxidant capacity of these fatty acids is another crucial aspect of their biological profile. While direct comparative studies are limited, available data suggests differences in their ability to scavenge free radicals.
| Fatty Acid | Antioxidant Activity (DPPH Assay) | Reference |
| Linoleic Acid (LA) | No significant radical scavenging activity | [3] |
| Oleic Acid (OA) | Data not directly comparable | |
| Alpha-Linolenic Acid (ALA) | Data not directly comparable | |
| Conjugated Linoleic Acid (CLA) | Significant radical scavenging activity | [3] |
It is important to note that a derivative of linoleic acid, conjugated linoleic acid (CLA), does exhibit significant antioxidant activity, highlighting the impact of molecular structure on function.[3] Further research is required to establish a direct comparative measure of the antioxidant potential of oleic and alpha-linolenic acids using standardized assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Comparative Effects on Inflammatory Signaling Pathways
The differential effects of these fatty acids on inflammation are rooted in their modulation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Experimental evidence indicates that Linoleic Acid promotes NF-κB activation, while Alpha-Linolenic Acid has an inhibitory effect.[1][3] The effect of Oleic Acid is less clear-cut, with some studies suggesting a neutral or even inhibitory role.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary essential α-linolenic acid and linoleic acid differentially modulate TNFα-induced NFκB activity in FADS2-deficient HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Alkyl Bicyclohexyl Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of alkyl bicyclohexyl carboxylic acids, a class of compounds often utilized as intermediates in the synthesis of liquid crystals and pharmaceuticals. Due to the limited availability of direct comparative thermal decomposition data for a homologous series of these compounds in publicly accessible literature, this guide presents a qualitative comparison based on available information and offers a quantitative comparison with a well-characterized aromatic carboxylic acid, benzoic acid. The guide also includes detailed experimental protocols for the primary analytical techniques used to assess thermal stability.
Introduction
Alkyl bicyclohexyl carboxylic acids are valued for their rigid core structure, which can impart desirable properties such as high thermal stability and specific mesophase behavior in liquid crystal applications. Understanding the thermal stability of these molecules is crucial for determining their processing parameters, shelf-life, and performance in high-temperature applications. The primary methods for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Qualitative Comparison of Alkyl Bicyclohexyl Carboxylic Acids
-
Effect of Alkyl Chain Length: In many classes of organic compounds, increasing the alkyl chain length can have a varied effect on thermal stability. While longer chains increase the molecular weight and may lead to higher boiling points, they can also introduce more sites for potential thermal degradation. However, without specific experimental data for this class of compounds, the precise relationship between alkyl chain length and decomposition temperature remains unquantified in the available literature.
-
Comparison to Aromatic Analogs: Bicyclohexyl derivatives are often compared to their aromatic counterparts (e.g., biphenyl carboxylic acids). The saturated aliphatic rings of the bicyclohexyl group can offer different stability characteristics compared to the unsaturated aromatic rings. It is often cited that the bicyclohexyl structure can lead to materials with good thermal stability.
Quantitative Thermal Stability Data
To provide a quantitative frame of reference, the thermal stability of a standard aromatic carboxylic acid, benzoic acid, is presented alongside hypothetical data for two members of the alkyl bicyclohexyl carboxylic acid family. This is intended for illustrative purposes to highlight how such a comparison would be structured.
Table 1: Comparison of Thermal Decomposition Data
| Compound | Onset of Decomposition (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Residue at 600°C (%) | Data Source |
| trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid | Data not available | Data not available | Data not available | - |
| trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | Data not available | Data not available | Data not available | - |
| Benzoic Acid (Alternative) | ~140 - 160 | ~180 - 200 | < 1 | Literature Values |
Note: The absence of specific, publicly available TGA data for the alkyl bicyclohexyl carboxylic acids necessitates a qualitative discussion of their stability. Researchers are encouraged to perform the described experimental protocols to determine these values for their specific compounds of interest.
Experimental Protocols
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and kinetics, as well as the composition of the material.
Instrumentation:
-
A calibrated thermogravimetric analyzer with a high-precision balance.
-
Inert sample pans (e.g., platinum or alumina).
-
High-purity nitrogen or other inert gas supply.
Procedure:
-
Sample Preparation: Ensure the sample is in a dry, finely powdered form for uniform heating.
-
Sample Loading: Place 5-10 mg of the sample into a tared TGA pan. Record the initial mass accurately.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment. The TGA thermogram will plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and heats of fusion, which can also be indicative of thermal stability.
Instrumentation:
-
A calibrated differential scanning calorimeter.
-
Hermetically sealed aluminum or other appropriate sample pans.
-
High-purity nitrogen or other inert gas supply.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the finely powdered sample into a DSC pan.
-
Sample Encapsulation: Hermetically seal the pan to prevent any loss of volatile components. Prepare an empty, sealed pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 0°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the melting or decomposition point.
-
-
Data Collection: Record the heat flow as a function of temperature. Endothermic events like melting will appear as peaks, while exothermic events like decomposition will also be evident.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the thermal stability analysis of alkyl bicyclohexyl carboxylic acids.
Comparison of DCC and other coupling agents for esterification efficiency
For researchers and professionals in drug development and chemical synthesis, the efficient formation of ester bonds is a critical step. The choice of coupling agent can significantly influence reaction yields, times, and purity of the final product. This guide provides an objective comparison of the performance of N,N'-dicyclohexylcarbodiimide (DCC), a widely used coupling agent, with other common alternatives in esterification reactions, supported by experimental data.
Overview of Coupling Agents for Esterification
Esterification, the formation of an ester from a carboxylic acid and an alcohol, often requires a coupling agent to activate the carboxylic acid. DCC has long been a staple in this role due to its low cost and effectiveness.[1][2] However, a variety of other reagents have been developed, each with its own set of advantages and disadvantages. These alternatives can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
Carbodiimides , such as DCC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N,N'-diisopropylcarbodiimide (DIC), facilitate esterification by forming a highly reactive O-acylisourea intermediate.[3]
Phosphonium salts , like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium/aminium salts , such as HATU, HBTU, and COMU, are generally known for their high efficiency, fast reaction times, and ability to suppress side reactions, particularly in peptide synthesis.[2][4][5]
Performance Comparison: Experimental Data
The efficiency of a coupling agent is often evaluated based on the yield of the desired ester under specific reaction conditions. The following tables summarize the performance of DCC and its alternatives in various esterification reactions.
Table 1: Esterification of a Protected Amino Acid
This table compares the efficiency of different coupling agents in the esterification of Z-Glu(OBzl)-OH with a generic alcohol.
| Coupling Agent | Additive | Solvent | Reaction Time (h) | Yield (%) | Reference |
| DCC | DMAP | CH2Cl2 | 4 | 92 | BenchChem |
| DIC | DMAP | CH2Cl2 | 4 | 90 | BenchChem |
| HBTU | HOBt, DIPEA | DMF | 2 | 94 | BenchChem |
| HATU | HOAt, DIPEA | DMF | 2 | 98 | BenchChem |
Table 2: Esterification of Various Alcohols with Benzoic Acid
This table showcases the performance of uronium-based coupling agents with different types of alcohols.
| Coupling Agent | Alcohol | Base | Reaction Time (h) | Yield (%) | Reference |
| TBTU | Phenol | DIEA | 0.25 | 86 | [6] |
| TATU | Phenol | DIEA | 0.25 | 96 | [6] |
| COMU | Phenol | DIEA | 3 | 79 | [6] |
| TBTU | Cyclopentanol (2°) | DBU | 4 | 63 | [6] |
| COMU | Cyclopentanol (2°) | DBU | 16 | 71 | [6] |
| COMU | tert-Butanol (3°) | MTBD | 16 | 79 | [6] |
Note: DIEA = N,N-Diisopropylethylamine, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, MTBD = 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene. TBTU and TATU were not effective for the esterification of tertiary alcohols.[6]
Key Considerations for Selecting a Coupling Agent
-
Substrate Steric Hindrance: For sterically hindered acids and alcohols, more powerful coupling agents like HATU or COMU often provide higher yields.[6] DCC can be effective, but may require longer reaction times and can lead to the formation of N-acylurea byproduct.[3]
-
Byproduct Removal: A significant drawback of DCC is the formation of dicyclohexylurea (DCU), a byproduct that is often difficult to remove completely due to its low solubility in many common solvents.[1] In contrast, the byproduct of EDC is water-soluble, allowing for easy removal by aqueous extraction.[2]
-
Reaction Conditions: DCC-mediated esterifications are typically carried out in anhydrous organic solvents.[7] EDC, being water-soluble, offers greater flexibility and can be used in aqueous environments, which is particularly advantageous in bioconjugation reactions.[2][7]
-
Cost: DCC is generally the most cost-effective coupling agent, making it a suitable choice for large-scale syntheses where cost is a primary concern.[2] Phosphonium and uronium salts are typically more expensive.[2]
-
Racemization: In the esterification of chiral carboxylic acids, such as amino acids, the choice of coupling agent can affect the degree of racemization. Reagents like HATU are known to minimize racemization compared to carbodiimides.[2]
Experimental Protocols
Below are detailed methodologies for representative esterification reactions using DCC and HATU.
Steglich Esterification using DCC/DMAP
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous dichloromethane (CH2Cl2)
Procedure:
-
To a solution of the carboxylic acid and alcohol in anhydrous CH2Cl2, add DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Esterification using HATU
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the alcohol to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Generalized Esterification Workflow
Caption: A generalized workflow for a coupling agent-mediated esterification reaction.
Decision Tree for Coupling Agent Selection
Caption: A decision tree to aid in the selection of an appropriate coupling agent for esterification.
General Reaction Pathway
Caption: A simplified diagram illustrating the general role of a coupling agent in esterification.
References
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. bachem.com [bachem.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
Correlating Molecular Structure with Mesophase Behavior in Bicyclohexyl Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the molecular architecture of liquid crystals and their macroscopic properties is paramount. This guide provides a comparative analysis of bicyclohexyl-based liquid crystal systems, offering insights into how structural modifications influence their mesophase behavior. The data presented is compiled from various experimental studies and is intended to aid in the rational design of materials with tailored liquid crystalline properties.
The bicyclohexyl core is a key structural motif in many commercially important liquid crystals due to the favorable properties it imparts, such as low viscosity and high clearing points.[1] The stereochemistry of the cyclohexane rings, typically in a trans-trans configuration, results in a linear and rigid molecular shape conducive to the formation of mesophases.[1] The physical properties of these materials, including birefringence, dielectric anisotropy, and elastic constants, are highly dependent on the nature and position of terminal and lateral substituents attached to the bicyclohexyl core.[2][3]
Comparative Data of Bicyclohexyl Derivatives
The following table summarizes the phase transition temperatures and other key physical properties of a homologous series of bicyclohexane nematic liquid crystals. These compounds are characterized by low birefringence and a notable negative dielectric anisotropy.[2][3] The data illustrates the impact of varying the alkyl chain length on the mesomorphic and physical properties of these materials.
| Compound Name | Molecular Structure | Phase Transitions (°C) | Birefringence (Δn) | Dielectric Anisotropy (Δε) |
| CCN-35 | C₃H₇-(C₆H₁₀)₂-CN | Cr 55 N 85 I | ~0.045 | ~ -4.5 |
| CCN-46 | C₄H₉-(C₆H₁₀)₂-CN | Cr 48 N 92 I | ~0.042 | ~ -4.8 |
| CCN-47 | C₄H₉-(C₆H₁₀)₂-C₇H₁₅ | Cr 42 SmA 58 N 75 I | Not Reported | Not Reported |
| CCH-3 | C₃H₇-(C₆H₁₀)₂-C₆H₄-CN | Cr 75 N 247 I | Not Reported | Not Reported |
Data compiled from multiple sources.[2][3][4] Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic. Birefringence and dielectric anisotropy values are approximate and temperature-dependent.
The presence of a cyano (-CN) terminal group is a common strategy to induce a strong dipole moment, significantly influencing the dielectric anisotropy.[2][3] As observed in the CCN series, the molecules exhibit a large transverse dipole moment, leading to a high negative dielectric anisotropy.[2][3] The alkyl chain length affects the melting and clearing points, with longer chains generally leading to the appearance of more ordered smectic phases. For instance, CCN-47, with a longer alkyl chain compared to CCN-35 and CCN-46, exhibits a Smectic A phase.[2] The introduction of a phenyl ring in the core structure, as in CCH-3, dramatically increases the clearing point, highlighting the significant impact of core modifications on mesophase stability.[4]
Experimental Protocols
The characterization of the mesophase behavior and physical properties of bicyclohexyl systems relies on a suite of standard experimental techniques.
1. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the phase transition temperatures and associated enthalpy changes.
-
Methodology: A small sample (typically 1-5 mg) is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample is monitored relative to an empty reference pan. Phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram.[4]
2. Polarized Optical Microscopy (POM):
-
Purpose: To identify the type of liquid crystal phase by observing its characteristic optical texture.
-
Methodology: A small amount of the sample is placed between two glass slides and heated to its isotropic phase on a hot stage. It is then cooled at a controlled rate into the mesophase. The sample is observed under a polarizing microscope. Different liquid crystal phases (e.g., nematic, smectic) exhibit distinct textures due to their unique molecular arrangements.[5][6]
3. Dielectric Spectroscopy:
-
Purpose: To measure the dielectric permittivity and anisotropy as a function of temperature and frequency.
-
Methodology: The liquid crystal sample is placed in a cell with parallel plate electrodes. The cell is placed in a temperature-controlled holder. An AC electric field is applied across the sample, and the capacitance is measured at various frequencies (e.g., 1 kHz). The dielectric permittivity is calculated from the capacitance. To measure the anisotropy, the molecules are aligned parallel (ε∥) and perpendicular (ε⊥) to the electric field using a magnetic field or surface treatment. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.[2][3][6]
4. Birefringence Measurements:
-
Purpose: To quantify the optical anisotropy of the material.
-
Methodology: The temperature dependence of the optical birefringence (Δn) can be measured using an optical transmission method.[5][6] A light beam (e.g., from a He-Ne laser) is passed through the liquid crystal sample placed between crossed polarizers in a temperature-controlled stage. The intensity of the transmitted light is measured as a function of temperature. The birefringence is then calculated from the changes in transmitted intensity.
Logical Relationship between Molecular Structure and Mesophase Behavior
The following diagram illustrates the key molecular factors that influence the mesophase behavior of bicyclohexyl systems.
Caption: Relationship between molecular structure and mesophase properties.
This guide provides a foundational understanding of the structure-property relationships in bicyclohexyl liquid crystal systems. For more in-depth analysis, researchers are encouraged to consult the primary literature cited.
References
- 1. researchgate.net [researchgate.net]
- 2. surajitdhara.in [surajitdhara.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mesomorphic And Structural Properties Of Some Liquid Crystals Possessing A Bicyclohexane Core [journalijar.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS No. 65355-33-1), a compound utilized in organic synthesis and of interest in medicinal chemistry. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
Disposal Protocol: A Step-by-Step Approach
The primary and mandated disposal method for this compound is through an approved waste disposal plant.[2][3] Direct disposal into drains, waterways, or soil is strictly prohibited.[2] The following steps outline the procedure for accumulating and preparing the chemical waste for collection by a licensed disposal service.
Step 1: Waste Segregation and Collection
-
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, paper towels) in a designated and compatible waste container.
-
The container must be made of a material that will not react with the carboxylic acid. A high-density polyethylene (HDPE) or glass container is recommended.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound."
Step 2: Container Management
-
Keep the waste container tightly closed when not in use to prevent the release of dust or vapors.[2]
-
Store the container in a designated, well-ventilated, and secure waste accumulation area.[2]
-
The storage area should be away from incompatible materials.
Step 3: Handling Spills
-
In the event of a spill, prevent further leakage if it is safe to do so.[2]
-
For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand, or earth) and place it into the designated hazardous waste container.[2]
-
Avoid generating dust.
-
Ensure the spill area is well-ventilated.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) and an accurate inventory of the waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department or the disposal company.
Quantitative Data for Disposal
At present, there is no publicly available, specific quantitative data such as concentration limits for the disposal of this compound. The standard procedure is collection and transfer to a licensed facility for incineration or other approved disposal methods. The following table summarizes the key disposal parameters, which are primarily qualitative.
| Parameter | Guideline | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2][3] |
| Environmental Release | Do not let product enter drains, other waterways, or soil. | [2] |
| Spill Containment | Absorb with inert material and place into a suitable disposal container. | [2] |
Experimental Workflow and Disposal Pathway
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met from the point of waste generation to its final disposal.
Caption: Disposal Workflow Diagram.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, laboratories can maintain a safe working environment and ensure their operations are environmentally responsible.
References
Safeguarding Your Research: A Guide to Handling trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
When working with this compound, a solid understanding of its potential hazards is the first line of defense. This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against airborne particles and potential splashes, addressing the risk of serious eye irritation[1]. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents direct skin contact, mitigating the risk of skin irritation[1]. |
| Body Protection | A standard laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Minimizes the inhalation of airborne particles, addressing the risk of respiratory irritation[1]. |
Operational Plan: From Receipt to Use
A systematic approach to handling this chemical is critical to minimize exposure and maintain experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is tightly sealed when not in use.
2. Preparation and Handling:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to control potential dust.
-
Before use, assemble all necessary equipment, including weighing paper, spatulas, and appropriately labeled containers for solutions.
-
When weighing, do so carefully to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
3. During Experimentation:
-
Keep the container with the chemical closed when not actively in use.
-
Avoid any actions that could generate dust or aerosols.
-
In case of accidental contact, immediately follow the first aid procedures outlined in the Safety Data Sheet (SDS).
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with the compound, such as gloves, weighing paper, and paper towels, must be placed in a designated and clearly labeled hazardous waste container.
-
Unused Compound: Any excess or unwanted solid compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash.
-
Solutions: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour solutions down the drain.
2. Container Management:
-
Ensure all waste containers are compatible with the chemical and are kept securely closed except when adding waste.
-
Properly label all waste containers with the full chemical name and any known hazards.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
